GSPT1 degrader-6
Description
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Properties
Molecular Formula |
C24H22ClN5O5 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate |
InChI |
InChI=1S/C24H22ClN5O5/c1-26-18-4-3-15(10-17(18)25)27-23(33)35-12-13-2-5-19-14(8-13)9-16-11-29(24(34)30(16)19)20-6-7-21(31)28-22(20)32/h2-5,8-10,20,26H,6-7,11-12H2,1H3,(H,27,33)(H,28,31,32) |
InChI Key |
DQJUDOPJKAMACO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
GSPT1 Degrader-6: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for GSPT1 degrader-6, a molecule at the forefront of targeted protein degradation. GSPT1 (G1 to S phase transition 1) is a critical protein involved in the regulation of cell growth and division, making it a compelling target in oncology.[1] This document details the molecular interactions, cellular consequences, and the therapeutic potential of this compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism: Targeted Degradation of GSPT1
This compound operates as a "molecular glue," a small molecule that induces or stabilizes the interaction between a target protein and an E3 ubiquitin ligase.[2][3] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the cell's proteasome.[4] The selective removal of GSPT1 from the cellular environment disrupts critical cellular processes that are often hijacked by cancer cells to sustain their rapid proliferation.[4]
The degradation of GSPT1 is a rapid and efficient process. This compound has demonstrated a half-maximal degradation concentration (DC50) of 13 nM. This potent activity underscores the efficiency with which this molecular glue can eliminate its target protein.
Signaling Pathway of GSPT1 Degradation
The following diagram illustrates the induced degradation of GSPT1 by this compound, leading to apoptosis.
Caption: this compound induces the formation of a ternary complex, leading to GSPT1 ubiquitination and proteasomal degradation, ultimately triggering apoptosis.
The Role of GSPT1 in Cancer
GSPT1, also known as eRF3a, is a translation termination factor that plays a pivotal role in protein synthesis by ensuring the correct termination of translation. Dysregulation of GSPT1 has been implicated in various cancers, including liver, colon, and acute myeloid leukemia (AML).
-
Tumor Promotion: Studies have shown that GSPT1 is often upregulated in cancer cells and tissues, and its high expression correlates with poor prognosis.
-
Cell Proliferation and Migration: GSPT1 promotes the proliferation, migration, and invasion of cancer cells.
-
MYC-Driven Cancers: Cancers driven by the MYC oncogene are particularly dependent on high levels of protein translation and, consequently, on GSPT1 function. This creates a therapeutic vulnerability that can be exploited by GSPT1 degraders.
Quantitative Analysis of GSPT1 Degrader Activity
The potency of GSPT1 degraders is quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) in cell viability assays. The table below summarizes key quantitative data for this compound and other relevant compounds.
| Compound | Target | Assay | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | GSPT1 | Degradation | - | 13 | - | |
| GSPT1 degrader-5 | GSPT1 | Degradation | - | 144 | - | |
| GSPT1 degrader-4 | GSPT1 | Degradation | - | 25.4 | 39 | |
| GBD-9 | BTK & GSPT1 | Degradation | - | 26 (GSPT1) | - | |
| MRT-2359 | GSPT1 | Cell Viability | BT-747 | - | 5 - 50 | |
| Compound 6 | GSPT1 | Degradation | MV4-11 | 9.7 (4h) | - | |
| Compound 7 | GSPT1 | Degradation | MV4-11 | 10 (24h) | - |
Detailed Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments used to characterize GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This protocol is used to quantify the extent of GSPT1 protein degradation following treatment with a degrader compound.
Experimental Workflow:
Caption: Workflow for determining GSPT1 protein levels via Western blotting after degrader treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MV4-11) at a suitable density. After 24 hours, treat the cells with varying concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for GSPT1. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay
This assay measures the effect of GSPT1 degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BT-747) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression model.
Caspase-Glo® Assay for Apoptosis
This assay quantifies the induction of apoptosis by measuring caspase activity.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points (e.g., 4, 8, 24 hours).
-
Assay Procedure: Add Caspase-Glo® 3/7 reagent to each well of a 96-well plate containing the treated cells.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
-
Data Analysis: Normalize the results to untreated control cells to determine the fold-increase in caspase activity.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for cancers that are dependent on high levels of protein synthesis. Its potent and selective degradation of GSPT1 leads to significant anti-tumor effects, including cell cycle arrest and apoptosis. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further research and development in this exciting area of targeted protein degradation. Future studies will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of GSPT1 degraders, exploring combination therapies, and identifying predictive biomarkers to guide patient selection in clinical trials.
References
An In-Depth Technical Guide to GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 degrader-6, also identified as compound 8, is a potent molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. GSPT1 is a key factor in the termination of protein translation and is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and biological activity, based on available preliminary data.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| Alias | Compound 8 | [1] |
| CAS Number | 3034764-41-2 | [1] |
| Molecular Formula | C₂₄H₂₂ClN₅O₅ | [1] |
| Molecular Weight | 495.91 g/mol | [1] |
| Mechanism of Action | Molecular Glue Degrader |
Quantitative Biological Data
The primary reported activity for this compound is its ability to induce the degradation of the GSPT1 protein.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| DC₅₀ | 13 nM | Not specified |
DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.
Mechanism of Action
This compound functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that is not its natural substrate. In this case, this compound facilitates the formation of a ternary complex between the Cereblon (CRBN) E3 ubiquitin ligase and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of GSPT1 disrupts the process of translation termination, leading to cellular stress and apoptosis in cancer cells.
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available in peer-reviewed literature. The primary source of information is a patent application (WO2024067792A1). However, based on standard methodologies for characterizing molecular glue degraders, the following experimental workflows are likely employed.
Western Blot for GSPT1 Degradation
This assay is used to quantify the reduction in GSPT1 protein levels upon treatment with the degrader.
Cell Viability Assay
This assay measures the cytotoxic effect of GSPT1 degradation on cancer cells.
Downstream Signaling Consequences of GSPT1 Degradation
The degradation of GSPT1 is known to disrupt translation termination, which can trigger a cascade of cellular stress responses. While specific studies on this compound are pending, the expected downstream effects include the activation of the Integrated Stress Response (ISR).
Conclusion and Future Directions
This compound is a promising molecular glue degrader with potent GSPT1 degradation activity. Its mechanism of action offers a novel therapeutic strategy for cancers dependent on GSPT1 function. Further research is required to fully characterize its biological activity, including its selectivity profile across the proteome, its efficacy in various cancer cell lines and in vivo models, and its pharmacokinetic and pharmacodynamic properties. The detailed experimental validation and elucidation of its specific impact on downstream signaling pathways will be crucial for its potential development as a clinical candidate.
Note: There is conflicting information in the public domain regarding a "compound 8" that targets GSPT1. A peer-reviewed publication describes an inactive "unsubstituted phenylsulfonamide" also designated as compound 8. The data presented in this guide pertains to the active this compound (compound 8) as described by chemical suppliers and in patent literature. Researchers should exercise caution and verify the identity and activity of the specific compound being used.
References
GSPT1 Degrader-6: A Molecular Glue for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive technical overview of GSPT1 degrader-6, a potent and selective molecular glue that targets the G1 to S phase transition 1 (GSPT1) protein for degradation. GSPT1, a key factor in translation termination, is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][2] This document details the mechanism of action, key experimental data, and detailed protocols relevant to the study of this compound and similar compounds.
Mechanism of Action
This compound functions as a molecular glue by co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex. The degrader binds to CRBN, inducing a conformational change that creates a novel binding surface for GSPT1. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 leads to impaired translation termination, triggering the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions.[3][4] Activation of the ISR ultimately results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related GSPT1-degrading molecular glues.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Timepoint (h) | Reference |
| This compound (8) | GSPT1 | Not Specified | 13 | Not Specified | Not Specified | Not Specified | |
| SJ6986 (compound 6) | GSPT1 | MV4-11 | 9.7 | ~90 | 1.5 (EC50) | 4 | |
| SJ6986 (compound 6) | GSPT1 | MV4-11 | 2.1 | >90 | Not Specified | 24 | |
| CC-90009 | GSPT1 | AML cell lines | Not Specified | Not Specified | 3 - 75 | 72 | |
| GSPT1 degrader-5 (4) | GSPT1 | Not Specified | 144 | Not Specified | Not Specified | Not Specified | |
| GSPT1 degrader-4 (3) | GSPT1 | CAL51 | 25.4 | Not Specified | 39 | Not Specified | |
| GSPT1 degrader-11 | GSPT1 | MDA-MB-231 | 67.7 | 97 | 2070 | Not Specified |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Pharmacokinetic Properties of SJ6986 (a GSPT1 degrader analogue)
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability (F) | 84% | Mouse | 10 mg/kg | |
| Peak Plasma Concentration (Cmax) | Reached at 0.25 h | Mouse | 10 mg/kg | |
| Microsomal Stability | Stable | Mouse, Human | Not Applicable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GSPT1 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of GSPT1 in cultured cells following treatment with a molecular glue degrader.
Materials:
-
Cell culture medium and supplements
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of the GSPT1 degrader or DMSO for the desired time points (e.g., 4, 8, 24 hours). Include a positive control for proteasome inhibition by co-treating cells with the degrader and a proteasome inhibitor.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to the loading control (e.g., GAPDH).
Ternary Complex Formation Assay (AlphaScreen)
This assay quantifies the formation of the ternary complex between CRBN, GSPT1, and the molecular glue.
Materials:
-
Recombinant purified His-tagged CRBN-DDB1 and GST-tagged GSPT1 proteins
-
This compound or other test compounds
-
AlphaScreen GST Detection Kit (Donor beads)
-
AlphaScreen Nickel Chelate Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the GSPT1 degrader. Prepare solutions of His-CRBN-DDB1 and GST-GSPT1 proteins in assay buffer.
-
Assay Reaction: In a 384-well plate, add the GSPT1 degrader, His-CRBN-DDB1, and GST-GSPT1. Incubate at room temperature for 1 hour to allow for complex formation.
-
Bead Addition: Add the AlphaScreen GST Donor beads and Ni-NTA Acceptor beads to the wells. Incubate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed. Plot the signal against the degrader concentration to determine the potency of ternary complex formation.
In Vitro Ubiquitination Assay
This assay assesses the ability of the molecular glue to induce the ubiquitination of GSPT1 in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (CRBN-DDB1-CUL4A-RBX1)
-
Recombinant GSPT1 substrate protein
-
Ubiquitin
-
ATP
-
This compound or other test compounds
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GSPT1 antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase complex, GSPT1, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Compound Addition: Add the GSPT1 degrader or DMSO to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Detection of Ubiquitinated GSPT1: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-GSPT1 antibody to detect the unmodified and ubiquitinated forms of GSPT1 (which will appear as a ladder of higher molecular weight bands). Alternatively, probe with an anti-ubiquitin antibody.
-
Analysis: Compare the extent of GSPT1 ubiquitination in the presence and absence of the degrader.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Targeting of GSPT1 by CC-90009: Unleashing Tumoricidal Effects in Acute Myeloid Leukemia [synapse.patsnap.com]
- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the GSPT1 Protein Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the G1 to S phase transition 1 (GSPT1) protein, its role in cellular processes, and the mechanisms governing its degradation. It focuses on the targeted degradation of GSPT1 via the ubiquitin-proteasome system, a strategy of significant interest in modern therapeutics, particularly in oncology. This guide details the action of molecular glue degraders, presents quantitative data on their efficacy, outlines key experimental protocols, and visualizes the core pathways and workflows.
Introduction to GSPT1
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the regulation of cell growth and division.[1] It is a translation termination factor that, in partnership with eRF1, facilitates the termination phase of protein synthesis.[1][2] Given its essential role in the cell cycle and protein translation, dysregulation of GSPT1 has been implicated in various cancers, especially those driven by oncogenes like MYC.[2][3] This makes GSPT1 a compelling, albeit historically "undruggable," target for therapeutic intervention. The advent of targeted protein degradation, specifically through molecular glues, has provided a novel and promising avenue to modulate GSPT1 activity.
The GSPT1 Degradation Pathway: A Molecular Glue-Mediated Process
The primary mechanism for GSPT1 degradation involves the ubiquitin-proteasome system (UPS). This process is not typically constitutive but is induced by a class of small molecules known as molecular glue degraders. These molecules function by reprogramming an E3 ubiquitin ligase complex, creating a new interaction surface that recruits a "neosubstrate" protein for ubiquitination and subsequent degradation by the 26S proteasome.
The key E3 ligase complex involved in this process is the Cullin-RING Ligase 4 (CRL4) complex, which uses Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^). Molecular glues like thalidomide derivatives bind to CRBN, inducing a conformational change that allows for the recruitment of GSPT1. Once the ternary complex of CRBN-molecular glue-GSPT1 is formed, GSPT1 is polyubiquitinated, marking it for destruction by the proteasome.
Several molecular glue degraders have been developed that selectively target GSPT1. These compounds, often referred to as Cereblon E3 Ligase Modulating Drugs (CELMoDs), have demonstrated potent anti-tumor activity in preclinical and clinical settings.
Key Molecular Glue Degraders Targeting GSPT1
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CC-885 : A first-in-class GSPT1 degrader that demonstrated potent cytotoxicity in various tumor cell lines, particularly in acute myeloid leukemia (AML). It validated the therapeutic potential of targeting GSPT1 for degradation.
-
CC-90009 : A novel and selective GSPT1 degrader developed for the treatment of AML. It exhibits improved selectivity and potency compared to earlier compounds and is currently in clinical development.
-
MRT-2359 : An orally bioavailable and selective GSPT1 molecular glue degrader being investigated for MYC-driven tumors.
-
Novel Degraders : Ongoing research has led to the discovery of new chemical scaffolds, such as SJPYT-195 and compound 7d (XYD049) , that also function as GSPT1 molecular glue degraders.
Downstream Consequences of GSPT1 Degradation
Depletion of GSPT1 disrupts its canonical function in translation termination, leading to a cascade of cellular stress responses and ultimately, cell death, particularly in cancer cells with high rates of protein synthesis.
-
Impaired Translation Termination : The loss of GSPT1 leads to inefficient recognition of stop codons, causing ribosome stalling and aberrant protein products.
-
Activation of the Integrated Stress Response (ISR) : This disruption in protein synthesis triggers the ISR pathway. Key mediators like GCN2 kinase are activated, leading to the phosphorylation of eIF2α and subsequent upregulation of the transcription factor ATF4.
-
TP53-Independent Apoptosis : The sustained stress from ISR activation culminates in programmed cell death (apoptosis). This process has been shown to be independent of the tumor suppressor p53, which is significant for treating cancers with TP53 mutations.
Quantitative Data on GSPT1 Degraders
The efficacy of GSPT1 degraders is typically quantified by their ability to induce GSPT1 degradation (DC₅₀ and Dₘₐₓ) and inhibit cancer cell proliferation (IC₅₀).
| Compound | Cell Line(s) | Assay Type | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference(s) |
| CC-885 | AML cell lines | Cell Proliferation | - | - | ~10-1000 | |
| 293T HEK | Cell Proliferation | - | - | - | ||
| MM1.S | GSPT1 Degradation | - | - | - | ||
| CC-90009 | AML cell lines | Cell Proliferation | - | - | 3 - 75 | |
| U937 | GSPT1 Degradation | Potent | >82% in 24h | - | ||
| MRT-2359 | BT-747 | Cell Proliferation | - | - | 5 - 50 | |
| 5-OH-EM12 | - | GSPT1 Degradation | - | 47 ± 9% | - |
Note: DC₅₀ is the concentration for 50% maximal degradation; Dₘₐₓ is the maximal degradation observed. Data is aggregated from multiple sources and specific experimental conditions may vary.
Experimental Protocols
Investigating the GSPT1 degradation pathway requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Immunoblotting for GSPT1 Degradation
This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader.
-
Cell Culture and Treatment : Plate cells (e.g., AML cell line MOLM-13 or MM1.S) at an appropriate density. Treat with various concentrations of the GSPT1 degrader (e.g., CC-90009) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours). Include a positive control (e.g., CC-885) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer : Denature protein lysates in Laemmli sample buffer. Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for GSPT1. Also, probe for a loading control protein (e.g., Vinculin, GAPDH, or β-actin).
-
Detection : Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensities using densitometry software. Normalize GSPT1 levels to the loading control and express as a percentage relative to the DMSO-treated control.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol demonstrates the physical interaction between GSPT1, CRBN, and the molecular glue.
References
An In-depth Technical Guide on GSPT1 Degrader-6 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of GSPT1 degrader-6, its relationship with the ubiquitin-proteasome system (UPS), and the experimental protocols used to characterize its activity. GSPT1 (G1 to S phase transition 1) is a crucial protein involved in cell cycle regulation and mRNA translation termination, making it a significant target in oncology.[1][2][3] GSPT1 degraders, a class of molecular glues, represent a novel therapeutic strategy to eliminate this protein in diseased cells.[1][4]
Core Concepts: The Ubiquitin-Proteasome System and Molecular Glues
The degradation of intracellular proteins is a fundamental process for maintaining cellular homeostasis. The Ubiquitin-Proteasome System (UPS) is the primary pathway for the selective degradation of most of these proteins, regulating processes like cell cycle control, signal transduction, and transcription.
The Ubiquitin-Proteasome Pathway
The UPS involves a highly regulated, two-step process:
-
Ubiquitination : The target protein is tagged with a chain of small regulatory proteins called ubiquitin. This process is carried out by a sequential enzymatic cascade involving three key enzymes:
-
E1 (Ubiquitin-activating enzyme) : Activates ubiquitin in an ATP-dependent manner.
-
E2 (Ubiquitin-conjugating enzyme) : Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin ligase) : Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein. The formation of a polyubiquitin chain, typically linked via lysine 48 (K48), serves as the degradation signal.
-
-
Proteasomal Degradation : The polyubiquitinated protein is recognized by the 26S proteasome, a large, multi-catalytic protease complex. The proteasome unfolds, deubiquitinates, and proteolytically cleaves the substrate into small peptides, while recycling the ubiquitin molecules.
Molecular Glue Degraders
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. Unlike traditional inhibitors that only block a protein's function, degraders eliminate the target protein entirely. Molecular glues are a class of small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact. This induced proximity results in the target protein's ubiquitination and subsequent degradation by the proteasome.
This compound: Mechanism of Action
This compound is a molecular glue that specifically induces the degradation of the GSPT1 protein. It functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.
The mechanism proceeds as follows:
-
Ternary Complex Formation : this compound acts as a molecular bridge, binding simultaneously to both the Cereblon (CRBN) substrate receptor of the CRL4 E3 ligase and to GSPT1. This forms a stable ternary complex (GSPT1 – this compound – CRBN).
-
Induced Ubiquitination : The formation of this complex brings GSPT1 into close proximity to the E3 ligase machinery (including DDB1, CUL4, and RBX1). This allows for the efficient transfer of ubiquitin molecules to GSPT1.
-
Proteasomal Degradation : The now polyubiquitinated GSPT1 is recognized and degraded by the 26S proteasome, leading to a reduction in cellular GSPT1 levels. This depletion impairs translation termination and activates stress response pathways, ultimately causing cell death in susceptible cancer cells.
Quantitative Data for GSPT1 Degraders
The efficacy of a protein degrader is defined by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum level of degradation achievable). Lower DC50 values indicate higher potency.
| Compound Name | Target | Cell Line | DC50 (nM) | Dmax (%) | Incubation Time (h) | Reference(s) |
| This compound | GSPT1 | N/A | 13 | N/A | N/A | |
| Compound 6 (SJ6986) | GSPT1 | MV4-11 | 9.7 | ~90 | 4 | |
| Compound 6 (SJ6986) | GSPT1 | MV4-11 | 2.1 | >90 | 24 | |
| Compound 7 (SJ7023) | GSPT1 | MV4-11 | >1000 | 60 | 4 | |
| Compound 7 (SJ7023) | GSPT1 | MV4-11 | 10 | 90 | 24 | |
| CC-885 | GSPT1 | N/A | N/A | N/A | N/A | |
| CC-90009 | GSPT1 | N/A | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Experimental Protocols
Characterizing the activity of this compound involves a series of established biochemical and cell-based assays.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol is the standard method for quantifying the degradation of a target protein in cells.
Materials:
-
Cancer cell line (e.g., MV4-11 for AML)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSPT1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment : Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE : Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis :
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of GSPT1 remaining relative to the vehicle control.
-
Plot the percentage of degradation against the log of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the degrader-induced protein loss is due to ubiquitination.
Materials:
-
Plasmids expressing tagged GSPT1 (e.g., HA-GSPT1) and tagged Ubiquitin (e.g., FLAG-Ub)
-
Cell line and transfection reagents
-
This compound
-
Proteasome inhibitor (e.g., MG-132)
-
Denaturing lysis buffer (containing 1-2% SDS)
-
Dilution buffer
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G beads
-
Antibody for Western blot (e.g., anti-FLAG)
Methodology:
-
Transfection : Co-transfect cells with plasmids expressing HA-GSPT1 and FLAG-Ubiquitin.
-
Treatment : After 24-48 hours, treat the cells with this compound or vehicle control. Two to four hours before harvesting, add a proteasome inhibitor (e.g., 10 µM MG-132) to all samples to allow ubiquitinated proteins to accumulate.
-
Denaturing Lysis : Lyse cells in a denaturing SDS-containing buffer and boil to disrupt protein-protein interactions.
-
Immunoprecipitation (IP) : Dilute the lysates to reduce the SDS concentration (to ~0.1-0.2%) and perform immunoprecipitation for HA-GSPT1 overnight at 4°C using an anti-HA antibody and protein A/G beads.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis : Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Western Blot : Analyze the eluates by Western blotting. Probe the membrane with an anti-FLAG antibody to detect the presence of polyubiquitin chains on the immunoprecipitated GSPT1. A smear of high-molecular-weight bands in the degrader-treated lane indicates successful ubiquitination.
Protocol 3: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates and can be used to ensure that the degrader itself does not directly inhibit proteasome function.
Materials:
-
Cell lysates
-
Proteasome Assay Buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Specific proteasome inhibitor (e.g., MG-132, as a positive control for inhibition)
-
Microplate reader capable of fluorescence detection
Methodology:
-
Sample Preparation : Prepare cell lysates in a buffer without protease inhibitors.
-
Reaction Setup : In a 96-well plate, add cell lysate to wells. For control wells, add a known proteasome inhibitor (MG-132).
-
Substrate Addition : Add the fluorogenic substrate (Suc-LLVY-AMC) to all wells to start the reaction.
-
Measurement : Immediately place the plate in a fluorescence microplate reader (Ex/Em ~350/440 nm) and measure the increase in fluorescence over time (e.g., 30-60 minutes) at 37°C.
-
Analysis : The rate of fluorescence increase is proportional to the proteasome's chymotrypsin-like activity. Compare the activity in untreated lysates to those treated with the GSPT1 degrader to confirm the degrader does not directly impact proteasome function. The MG-132 treated wells should show minimal to no increase in fluorescence.
References
An In-depth Technical Guide to the Discovery and Synthesis of GSPT1 Degrader-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of GSPT1 degrader-6, a potent molecular glue degrader of the G1 to S phase transition 1 (GSPT1) protein. This document is intended for professionals in the fields of cancer research, drug discovery, and medicinal chemistry.
Introduction to GSPT1 and its Role in Cancer
G1 to S phase transition 1 (GSPT1), also known as eukaryotic peptide chain release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis. It functions in a complex with eukaryotic release factor 1 (eRF1) to recognize stop codons and mediate the release of newly synthesized polypeptide chains from the ribosome. Beyond its canonical role in translation, GSPT1 has been implicated in cell cycle progression, nonsense-mediated mRNA decay (NMD), and apoptosis.
In numerous cancers, the dysregulation of GSPT1 has been observed, contributing to uncontrolled cell proliferation and survival. Elevated levels of GSPT1 have been linked to poor prognosis in various malignancies, making it an attractive therapeutic target. The development of small molecules that can induce the degradation of GSPT1 represents a promising strategy for cancer therapy.
The Discovery of this compound: A Molecular Glue Approach
This compound, also identified as compound 8 in several research and commercial contexts, was discovered through a focused drug discovery effort aimed at identifying novel molecular glue degraders. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This approach is particularly valuable for targeting proteins that lack traditional active sites for inhibitor binding.
The discovery workflow for this compound likely involved the screening of a chemical library for compounds that exhibited potent and selective degradation of GSPT1. This process typically involves high-throughput cellular screening assays to identify initial hits, followed by medicinal chemistry efforts to optimize their potency, selectivity, and drug-like properties.
Below is a generalized workflow representing the discovery process of a molecular glue degrader like this compound.
Caption: A generalized workflow for the discovery of a molecular glue degrader.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is proprietary and often detailed within patent literature, a general synthetic approach for similar molecular glues can be inferred. These syntheses typically involve the construction of a core scaffold that binds to the E3 ligase Cereblon (CRBN), followed by the introduction of substituents that mediate the interaction with the target protein, GSPT1. A key patent associated with this compound is WO2024067792A1, which describes fused ring compounds for this purpose. The CAS number for this compound is 3034764-41-2.
Quantitative Data and Characterization
This compound has been characterized as a potent and selective degrader of GSPT1. The following table summarizes the available quantitative data for this compound and provides a comparison with other known GSPT1 degraders.
| Compound | DC50 (nM) | IC50 (nM) | Dmax (%) | Cell Line(s) | Reference |
| This compound (Compound 8) | 13 | Not Reported | Not Reported | Not Reported | [1] |
| GSPT1 degrader-2 (Compound 210) | < 30 | Not Reported | Not Reported | Not Reported | [1] |
| GSPT1 degrader-4 (Compound 3) | 25.4 | 39 | Not Reported | CAL51 | [1] |
| GSPT1 degrader-5 (Compound 4) | 144 | Not Reported | Not Reported | Not Reported | [1] |
| GSPT1 degrader-11 | 67.7 | 2070 | 97 | MDA-MB-231 | [1] |
| CC-885 | Not Reported | Not Reported | Not Reported | Various | |
| CC-90009 | Not Reported | Not Reported | Not Reported | AML cells |
Mechanism of Action: The Molecular Glue Principle
This compound functions as a molecular glue, hijacking the cell's natural protein disposal system to eliminate GSPT1. The mechanism involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and the target protein GSPT1.
The following diagram illustrates the signaling pathway of GSPT1 degradation mediated by a molecular glue.
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of GSPT1 degraders.
Cell Culture and Compound Treatment
-
Cell Lines: A variety of cancer cell lines, particularly those with known GSPT1 dependency (e.g., AML, lung cancer cell lines), are suitable for these experiments.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment.
GSPT1 Degradation Assessment by Western Blot
This protocol describes the standard method for quantifying the reduction of GSPT1 protein levels following treatment with a degrader.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GSPT1. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the GSPT1 band is normalized to the loading control to determine the extent of degradation.
High-Throughput GSPT1 Degradation Assay using CRISPR-HiBiT
This method allows for a more streamlined and higher-throughput assessment of GSPT1 degradation in live cells.
-
Cell Line Generation: A cell line is engineered using CRISPR/Cas9 to endogenously tag GSPT1 with the 11-amino-acid HiBiT peptide.
-
Assay Principle: The HiBiT tag has a high affinity for the LgBiT protein. When LgBiT and a furimazine substrate are added to the cells, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged GSPT1.
-
Experimental Procedure:
-
HiBiT-GSPT1 cells are seeded in a multi-well plate.
-
Cells are treated with a dilution series of this compound.
-
At the desired time point, the Nano-Glo® HiBiT Lytic Detection System reagent (containing LgBiT and substrate) is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The decrease in luminescence signal corresponds to the degradation of HiBiT-GSPT1. DC50 values can be calculated from the dose-response curve.
The following diagram illustrates the workflow for the CRISPR-HiBiT GSPT1 degradation assay.
Caption: Workflow for the CRISPR-HiBiT GSPT1 degradation assay.
Conclusion
This compound is a potent molecular glue degrader that offers a promising therapeutic strategy for cancers dependent on GSPT1. This technical guide has provided an in-depth overview of its discovery, mechanism of action, and methods for its characterization. The continued development and investigation of GSPT1 degraders like this compound hold significant potential for advancing cancer treatment.
References
Mechanism of Action: Molecular Glue-Induced Degradation
An In-Depth Technical Guide to GSPT1 Degrader-6 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data associated with the target engagement of this compound, a potent molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. Understanding and quantifying the direct interaction of such degraders with their intended target within a cellular environment is critical for their development as therapeutic agents. This document outlines the core mechanism of action, summarizes key quantitative metrics, and details the experimental protocols for essential target engagement and validation assays.
GSPT1 is a translation termination factor that plays a crucial role in protein synthesis.[1][2] Its targeted degradation has emerged as a promising anti-cancer strategy.[2][3] this compound functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[4] Specifically, it facilitates the formation of a ternary complex between GSPT1 and Cereblon (CRBN), which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This proximity leads to the poly-ubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation effectively depletes cellular GSPT1 levels, leading to downstream effects such as cell cycle arrest and apoptosis.
Quantitative Data for GSPT1 Degraders
Robust characterization of a degrader requires quantitative assessment of its potency and efficacy. The half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ) are key parameters. This compound is a highly potent molecule, as shown in the table below. For comparative context, data for other well-characterized GSPT1 degraders are also included.
Table 1: Potency of this compound
| Compound | Type | DC₅₀ | Reference |
|---|
| this compound | Molecular Glue | 13 nM | |
Table 2: Comparative Degradation and Anti-Proliferative Activity of Various GSPT1 Degraders
| Compound | Cell Line | DC₅₀ | Dₘₐₓ | IC₅₀ (Proliferation) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Compound 6 | MV4-11 | 9.7 nM | >90% | - | 4 | |
| Compound 6 | MV4-11 | 2.1 nM | >90% | - | 24 | |
| Compound 7 | MV4-11 | >10 µM | ~60% | - | 4 | |
| Compound 7 | MV4-11 | 10 nM | ~90% | - | 24 | |
| GBD-9 | DOHH2 | <50 nM | ~90% | - | 24 | |
| GSPT1 degrader-3 | - | 21.1 nM | - | - | 4 | |
| GSPT1 degrader-4 | CAL51 | 25.4 nM | - | 39 nM | - | |
| GSPT1 degrader-5 | - | 144 nM | - | - | - | |
| GSPT1 degrader-9 | - | - | 95% at 1 µM | 9.2 nM (HL-60) | - | |
| GSPT1 degrader-10 | - | - | >95% | 10 nM (HL-60) | - | |
| GSPT1 degrader-11 | - | 67.7 nM | 97% | 2.07 µM (MDA-MB-231) | - |
| MG-277 | - | 1.3 nM | - | 3.5 nM (RS4;11) | - | |
Experimental Protocols for Target Engagement
Several distinct but complementary assays are required to fully characterize the target engagement of a GSPT1 degrader.
Western Blot for Protein Degradation
Western blotting is the foundational method to visualize and quantify the depletion of a target protein following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11, DOHH2) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against GSPT1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize GSPT1 levels to the loading control and then to the vehicle (DMSO) control to determine the percentage of remaining protein. Plot the results to calculate DC₅₀ and Dₘₐₓ values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures target engagement in intact cells or cell lysates by assessing the thermal stability of a protein upon ligand binding. Binding of a degrader stabilizes the target protein, leading to a shift in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step. A non-heated sample serves as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GSPT1 at each temperature point using Western Blot or mass spectrometry.
-
Analysis: Plot the percentage of soluble GSPT1 against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the degrader indicates target engagement.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Structural Basis of GSPT1 Degrader-6 Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the proteins of interest is G1 to S phase transition 1 (GSPT1), a key factor in translation termination.[1][2][3] Dysregulation of GSPT1 has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] This technical guide delves into the structural and mechanistic underpinnings of GSPT1 degrader-6, a potent molecular glue that induces the degradation of GSPT1.
GSPT1 degraders, including this compound, operate through the "molecular glue" mechanism. These small molecules facilitate an interaction between the target protein (GSPT1) and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the target. This guide will provide a comprehensive overview of the quantitative data associated with this compound and related compounds, detail the experimental protocols used to characterize their activity, and visualize the key molecular pathways and experimental workflows.
Quantitative Data Summary
The efficacy of GSPT1 degraders is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in cellular viability assays. The following tables summarize the reported quantitative data for this compound and other relevant GSPT1 degraders.
| Compound | DC50 (nM) | Cell Line | Assay Conditions | Reference |
| This compound | 13 | - | - | |
| This compound | 9.7 | MV4-11 | 4 hours | |
| This compound | 2.1 | MV4-11 | 24 hours | |
| GSPT1 degrader-2 | < 30 | - | - | |
| GSPT1 degrader-4 | 25.4 | - | - | |
| GSPT1 degrader-5 | 144 | - | - | |
| GSPT1 degrader-11 | 67.7 | - | Dmax = 97% | |
| CC-885 | - | - | - | |
| CC-90009 | - | - | - |
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound | - | MHH-CALL-4 | |
| GSPT1 degrader-8 | 10 | HL-60 | |
| GSPT1 degrader-9 | 9.2 | HL-60 | |
| GSPT1 degrader-16 | 2 | RS4;11 | |
| GSPT1 degrader-16 | 260 | Molt4 | |
| GSPT1 degrader-16 | 370 | MM.1S | |
| GSPT1 degrader-4 | 39 | CAL51 | |
| GSPT1 degrader-11 | 2070 | MDA-MB-231 | |
| CC-885 | 3.3 | SNU-C4 3xFLAG-PXR KI | |
| SJPYT-195 | 440 | SNU-C4 3xFLAG-PXR KI |
Structural Basis and Mechanism of Action
This compound functions as a molecular glue, a small molecule that induces a novel protein-protein interaction. The mechanism involves the formation of a ternary complex between the GSPT1 protein, the degrader molecule, and the CRBN E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to GSPT1, marking it for degradation by the proteasome.
Structural studies of related GSPT1 degraders like CC-885 and CC-90009 have revealed key molecular interactions. These compounds bind to the "tritryptophan pocket" of CRBN. Specific chemical features on the degrader molecule are critical for recruiting GSPT1. For instance, hydrogen bonding motifs at the 5-position of the immunomodulatory imide drug (IMiD) scaffold appear to be important for GSPT1 degradation, as they can interact with residues like Glu377 in CRBN. This is distinct from the structural requirements for the degradation of other CRBN neosubstrates like IKZF1, highlighting the potential for designing selective GSPT1 degraders. The degradation of GSPT1 has been shown to be the primary mechanism of cytotoxicity for these compounds in certain cancer cell lines.
Signaling Pathway of GSPT1 Degradation
Caption: GSPT1 degradation pathway initiated by a molecular glue degrader.
Experimental Protocols
Characterizing the activity of GSPT1 degraders involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the degrader on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., MV4-11, MHH-CALL-4) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Caption: Workflow for a typical cell viability assay.
Protein Degradation Assay (Immunoblotting)
This assay is used to directly measure the reduction in GSPT1 protein levels following treatment with a degrader.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of the GSPT1 degrader for different time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against GSPT1 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the DC50 value.
Caption: Workflow for assessing protein degradation via immunoblotting.
Ternary Complex Formation Assay (AlphaScreen)
This in vitro assay measures the formation of the GSPT1-degrader-CRBN ternary complex.
Methodology:
-
Reagent Preparation: Prepare purified, tagged proteins: His-tagged CRBN/DDB1 and GST-tagged GSPT1.
-
Assay Plate Setup: In a 384-well plate, add the GSPT1 degrader at various concentrations.
-
Protein Addition: Add the purified CRBN/DDB1 and GSPT1 proteins to the wells.
-
Bead Addition: Add AlphaScreen donor beads (conjugated to an anti-GST antibody) and acceptor beads (conjugated to an anti-His antibody).
-
Incubation: Incubate the plate in the dark to allow for complex formation and bead proximity.
-
Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 520-620 nm. An increased signal indicates the formation of the ternary complex.
Caption: Workflow for the AlphaScreen ternary complex formation assay.
Conclusion
This compound represents a potent and selective molecular glue for the targeted degradation of GSPT1. Its mechanism of action, reliant on the formation of a ternary complex with CRBN, offers a promising therapeutic strategy for cancers dependent on GSPT1. The structural insights gained from related compounds provide a roadmap for the rational design of next-generation GSPT1 degraders with improved potency and selectivity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such compounds, from their cellular effects to their direct molecular interactions. As research in targeted protein degradation continues to advance, a deep understanding of the structural and mechanistic basis of these novel therapeutics will be paramount to their successful clinical translation.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SJPYT-195: A Designed Nuclear Receptor Degrader That Functions as a Molecular Glue Degrader of GSPT1 - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1: A Promising Therapeutic Target in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with high relapse rates and significant unmet medical needs.[1] The translation termination factor G1 to S phase transition 1 (GSPT1) has emerged as a compelling therapeutic target in AML.[2] This guide provides a comprehensive overview of the rationale for targeting GSPT1 in AML, the mechanism of action of GSPT1-degrading compounds, preclinical data supporting their efficacy, and detailed experimental protocols for their evaluation.
Targeted degradation of GSPT1, primarily through molecular glue degraders and proteolysis-targeting chimeras (PROTACs), has demonstrated potent tumoricidal activity in AML cell lines and patient-derived xenograft models.[3][4] These compounds co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[5] The depletion of GSPT1 impairs translation termination, leading to the activation of the integrated stress response (ISR) and triggering of TP53-independent apoptosis in leukemia cells, while relatively sparing normal hematopoietic stem cells. This unique mechanism of action offers a potential therapeutic window and a novel strategy to overcome resistance to conventional chemotherapies.
The Role of GSPT1 in AML Pathogenesis
GSPT1, a GTPase, is a crucial component of the translation termination complex, where it works in concert with eukaryotic release factor 1 (eRF1) to ensure the faithful termination of protein synthesis. Beyond its canonical role in translation, GSPT1 is implicated in cell cycle progression and the regulation of oncogenic signaling pathways. In AML, the dependence on high rates of protein synthesis to maintain a malignant phenotype makes leukemic cells particularly vulnerable to disruptions in the translational machinery.
Recent studies have also uncovered a role for GSPT1 in maintaining the expression of key leukemogenic fusion proteins, such as RUNX1::RUNX1T1 and FUS::ERG, which are characteristic of specific AML subtypes. Degradation of GSPT1 has been shown to impair the expression of these fusion genes, suggesting a novel approach to targeting the fundamental drivers of these leukemias. Furthermore, a positive co-regulatory feedback loop between MYC and GSPT1 has been identified, where targeting both with a dual degrader shows profound synergistic cell death in combination with standard-of-care agents in preclinical models of TP53-mutant AML.
GSPT1-Targeting Therapeutics: Mechanism of Action
The primary strategy for targeting GSPT1 in AML involves induced protein degradation. This is achieved through small molecules that bring GSPT1 into proximity with the CRBN E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation.
Molecular Glue Degraders (MGDs): Compounds like CC-885 and CC-90009 are examples of MGDs that modulate the substrate specificity of the CRL4-CRBN complex to recognize GSPT1 as a neosubstrate.
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules with one end binding to GSPT1 and the other to an E3 ligase, thereby inducing GSPT1 degradation. Some compounds, like GU3341, have been shown to degrade GSPT1 as an off-target effect.
The degradation of GSPT1 leads to several downstream cellular consequences culminating in apoptosis:
-
Impaired Translation Termination: The absence of GSPT1 causes ribosomes to stall at stop codons.
-
Activation of the Integrated Stress Response (ISR): Ribosome stalling is a cellular stress that activates the ISR, characterized by the phosphorylation of eIF2α and the upregulation of transcription factors like ATF4.
-
TP53-Independent Apoptosis: The ISR activation ultimately leads to programmed cell death through mechanisms that are independent of the tumor suppressor p53, which is often mutated in high-risk AML.
-
Downregulation of Oncogenic Proteins: GSPT1 degradation can lead to the depletion of key survival proteins with short half-lives, such as c-Myc and MCL1.
Quantitative Preclinical Data
A substantial body of preclinical evidence underscores the potent anti-leukemic activity of GSPT1 degraders across a range of AML subtypes. The following tables summarize the in vitro efficacy of various GSPT1-targeting compounds in AML cell lines and patient samples.
| Compound | Cell Line | IC50 (nM) | Reference |
| CC-90009 | 11 Human AML Cell Lines | 3 - 75 | |
| CC-90009 | Kasumi-1 (RUNX1::RUNX1T1) | ED50: 50 (24h), 21 (48h) | |
| BTX-1188 | Myc-driven Cancer Cell Lines | 0.5 - 10 | |
| Compound 9q | U937 | 19 | |
| Compound 9q | MOLT-4 | 6 | |
| Compound 9q | MV4-11 | 27 | |
| A2 (PROTAC) | MV-4-11 | 1.67 ± 0.14 |
| Compound | Sample Type | EC50 (nM) | Reference |
| CC-90009 | Primary AML Patient Blasts | Average: 21 | |
| C-10386 | Patient-Derived Primary AML Cells | Nanomolar range | |
| BTX-1188 | Primary Human AML Patient Samples | 0.4 - 1.5 |
Signaling Pathways and Experimental Workflows
GSPT1 Degradation Signaling Pathway
The degradation of GSPT1 by molecular glues initiates a cascade of events leading to apoptosis in AML cells.
Caption: GSPT1 degradation pathway in AML.
Experimental Workflow for Evaluating GSPT1 Degraders
A typical workflow for the preclinical evaluation of a novel GSPT1 degrader involves a series of in vitro and in vivo assays.
Caption: Preclinical evaluation workflow for GSPT1 degraders.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of GSPT1 degraders on AML cells.
Methodology:
-
Cell Seeding: Seed AML cells (e.g., MV-4-11, MOLM-13) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: Prepare serial dilutions of the GSPT1 degrader in culture medium. Add the compound to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Western Blotting for GSPT1 Degradation and ISR Activation
Objective: To confirm the degradation of GSPT1 and assess the activation of the ISR pathway.
Methodology:
-
Cell Treatment and Lysis: Treat AML cells with the GSPT1 degrader at various concentrations and for different time points. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1, p-eIF2α, ATF4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by GSPT1 degraders.
Methodology:
-
Cell Treatment: Treat AML cells with the GSPT1 degrader for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Staining:
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
-
Future Directions and Clinical Perspective
The development of GSPT1 degraders represents a promising therapeutic avenue for AML. Several GSPT1-targeting agents, including CC-90009, have entered early-phase clinical trials for patients with relapsed or refractory AML. While initial single-agent activity has been observed, the future of GSPT1-targeted therapy in AML will likely involve combination strategies. Combining GSPT1 degraders with other targeted agents or standard chemotherapy regimens may enhance efficacy and overcome potential resistance mechanisms.
Further research is needed to identify predictive biomarkers of response to GSPT1 degradation and to fully elucidate the mechanisms of resistance. Understanding which patient populations are most likely to benefit from this therapeutic approach will be critical for its successful clinical implementation. The continued development of novel GSPT1 degraders with improved potency, selectivity, and pharmacokinetic properties will also be essential.
References
- 1. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Molecular Glues for Targeted Protein Degradation: A Technical Guide
The targeted degradation of proteins represents a paradigm shift in drug discovery, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the forefront of this strategy are molecular glues, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of molecular glues, focusing on their mechanism, key examples, and the experimental methodologies crucial for their discovery and characterization.
The Mechanism of Action of Molecular Glues
Molecular glues function by creating or stabilizing the interaction between an E3 ubiquitin ligase and a neosubstrate (the target protein) that would otherwise not interact. This induced proximity leads to the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The most well-characterized E3 ligase hijacked by molecular glues is the Cereblon (CRBN) E3 ligase complex, a part of the Cullin-RING E3 ubiquitin ligase family.
An In-Depth Technical Guide to Cereblon (CRBN) E3 Ligase-Mediated GSPT1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Cereblon (CRBN) E3 ubiquitin ligase and its role in the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1). It delves into the mechanism of action of molecular glue degraders, which co-opt the CRBN E3 ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1, a promising therapeutic target in oncology. This guide offers detailed experimental protocols for key assays, a compilation of quantitative data on various GSPT1 degraders, and visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this targeted protein degradation strategy.
Introduction: The CRL4CRBN E3 Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating a vast array of cellular processes by targeting proteins for ubiquitination and proteasomal degradation. The CRL4CRBN complex is a member of this family, composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor Cereblon (CRBN).[1] CRBN is the component that directly recognizes and binds to substrates, thereby conferring specificity to the ligase complex.[2][3]
Initially known for its association with the teratogenic effects of thalidomide, CRBN has emerged as a key player in the field of targeted protein degradation.[2] A class of small molecules known as molecular glues can bind to CRBN and modulate its substrate specificity, inducing the degradation of proteins that are not endogenous substrates of the ligase. These are often referred to as "neosubstrates."[4]
GSPT1: A Neosubstrate of CRBN and a Key Therapeutic Target
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis. It functions in a complex with eRF1 to mediate the release of newly synthesized polypeptide chains from the ribosome. Dysregulation of GSPT1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and certain solid tumors. Overexpression of GSPT1 is associated with uncontrolled cell proliferation and poor prognosis, making it an attractive target for therapeutic intervention.
Mechanism of Action: Molecular Glues Inducing GSPT1 Degradation
Molecular glues such as thalidomide, lenalidomide, pomalidomide, and newer generation compounds like CC-885 and CC-90009, function by hijacking the CRL4CRBN E3 ligase complex to degrade GSPT1. The mechanism can be summarized in the following steps:
-
Binding to CRBN: The molecular glue molecule binds to a specific pocket on the CRBN protein.
-
Ternary Complex Formation: This binding event creates a new protein interface on CRBN that has a high affinity for a degron motif present on GSPT1. This leads to the formation of a stable ternary complex consisting of CRBN, the molecular glue, and GSPT1.
-
Ubiquitination: The recruitment of GSPT1 to the CRL4CRBN complex brings it into close proximity with the E2 ubiquitin-conjugating enzyme associated with the ligase. This facilitates the transfer of ubiquitin molecules to lysine residues on the surface of GSPT1, leading to its polyubiquitination.
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades GSPT1 into small peptides.
The degradation of GSPT1 disrupts translation termination, leading to ribosome stalling and the activation of cellular stress responses, such as the integrated stress response (ISR). This ultimately results in apoptosis and cell death in cancer cells that are dependent on high levels of protein synthesis.
Quantitative Data on GSPT1 Degraders
The following tables summarize key quantitative data for various molecular glue degraders that target GSPT1.
Table 1: In Vitro and Cellular Activity of GSPT1 Degraders
| Compound | Target Cell Line | IC50 / EC50 (nM) | DC50 (nM) | Dmax (%) | Reference |
| CC-90009 | AML Cell Lines (Panel) | 3 - 75 | - | - | |
| 22Rv1 | - | 19 | - | ||
| CC-885 | MV4-11 | - | - | - | |
| MOLM13 | - | - | - | ||
| MRT-2359 | CAL-51 | - | 5 | 100 | |
| BTX306 | Myeloma Cells (Panel) | - | < 1 | - | |
| BTX-1188 | - | - | 0.2 | > 90 | |
| Compound 6 (SJ6986) | MV4-11 | - | 2.1 (24h) | - | |
| Compound 7 (SJ7023) | MV4-11 | - | 10 (24h) | 90 | |
| Compound [I] | CAL-51 | - | ≤ 30 | - |
Table 2: Binding Affinities and CRBN Engagement
| Compound | Assay Type | Binding Affinity (IC50, nM) | Reference |
| CC-885 | CRBN Fluorescence Polarization | 18 ± 1 | |
| Lenalidomide | CRBN Fluorescence Polarization | 286 ± 109 | |
| Thalidomide | CRBN Fluorescence Polarization | 1380 ± 268 | |
| Compound [I] | HTRF | ≤ 100 | |
| Compound [II] | HTRF | ≤ 100 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study CRBN-mediated GSPT1 degradation.
Cell Culture and Lysis
-
Cell Lines: AML cell lines (e.g., MV4-11, MOLM13, NB4), multiple myeloma cell lines (e.g., MM1.S), or other cancer cell lines of interest.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis for Western Blotting and Immunoprecipitation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a specified cell lysis buffer (e.g., Cell Signaling Technology #9803) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
Western Blotting for GSPT1 Degradation
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1 (e.g., Abcam ab49878) overnight at 4°C. Use an antibody for a loading control (e.g., β-actin or Vinculin) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Quantify band intensities using densitometry software to determine the extent of GSPT1 degradation (DC50 and Dmax).
Immunoprecipitation (IP) for CRBN-GSPT1 Interaction
-
Lysate Preparation: Prepare cell lysates as described in section 5.1.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunocomplex Formation: Incubate the pre-cleared lysate with a primary antibody against CRBN or GSPT1 overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immunocomplex.
-
Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against CRBN and GSPT1 to confirm their interaction.
In Vitro CRBN Binding Assay (TR-FRET)
-
Assay Components: Recombinant DDB1-CRBN protein, a fluorescently labeled CRBN ligand (e.g., lenalidomide-BODIPY), and a terbium-streptavidin conjugate.
-
Procedure:
-
In a 384-well plate, combine the DDB1-CRBN protein, fluorescent ligand, and terbium-streptavidin.
-
Add serial dilutions of the test compound.
-
Incubate at room temperature.
-
Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound, allowing for the determination of binding affinity (IC50).
-
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with serial dilutions of the GSPT1 degrader for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence and plot the results to determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.
Tandem Mass Tag (TMT) Quantitative Proteomics
-
Sample Preparation: Prepare protein lysates from cells treated with the GSPT1 degrader or a vehicle control.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric TMT reagent.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
LC-MS/MS Analysis: Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: In the MS2 spectrum, the TMT reporter ions will have different masses, and their relative intensities will reflect the relative abundance of the corresponding peptide in each original sample. Use specialized software to identify and quantify the changes in protein abundance across the different conditions.
CRISPR/Cas9-Mediated CRBN Knockout
-
gRNA Design: Design guide RNAs (gRNAs) targeting the CRBN gene.
-
Vector Construction: Clone the gRNAs into a suitable lentiviral vector that also expresses Cas9 nuclease.
-
Lentivirus Production: Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce the target cancer cell line with the lentivirus.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Confirm the knockout of CRBN expression by Western blotting and/or sequencing. Use these knockout cells as a negative control to demonstrate that the activity of GSPT1 degraders is CRBN-dependent.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of CRBN-Mediated GSPT1 Degradation
Caption: CRBN-mediated GSPT1 degradation pathway.
Experimental Workflow for Assessing GSPT1 Degraders
Caption: Workflow for GSPT1 degrader evaluation.
Logic Diagram for CRBN-Dependency Validation
Caption: CRBN-dependency validation logic.
Conclusion
The targeted degradation of GSPT1 through the modulation of the CRBN E3 ligase represents a promising therapeutic strategy, particularly in the context of oncology. Molecular glue degraders offer a powerful approach to eliminate this key driver of cancer cell proliferation. This technical guide provides a foundational resource for researchers and drug developers, offering insights into the mechanism of action, practical experimental protocols, and a summary of quantitative data to aid in the design and evaluation of novel GSPT1-targeting therapeutics. The continued exploration of this pathway holds significant potential for the development of new and effective cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 4. trio-biotech.com [trio-biotech.com]
Preclinical Profile of GSPT1 Degrader-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on GSPT1 degrader-6, a potent molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein. GSPT1 is a critical factor in protein translation termination and cell cycle progression, making it a compelling target for cancer therapy.[1] The degradation of GSPT1 has been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of molecules like this compound.[2][3]
Core Preclinical Data
This compound, also identified as compound 6 (SJ6986) in some literature, is a potent and orally bioavailable small-molecule degrader of GSPT1.[4][5] It operates as a molecular glue to induce the degradation of GSPT1 through the ubiquitin-proteasome system.
The following tables summarize the key in vitro quantitative data for this compound.
Table 1: GSPT1 Degradation Activity
| Cell Line | Time Point | DC50 (nM) | Dmax (%) |
| MV4-11 | 4 hours | 9.7 | ~90% at 100 nM |
| MV4-11 | 24 hours | 2.1 | >90% at 100 nM |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Cell Line | EC50 (nM) |
| MV4-11 (Leukemia) | Data not explicitly provided in the search results |
| MHH-CALL-4 (Leukemia) | Data not explicitly provided in the search results |
EC50: Half-maximal effective concentration.
Table 3: In Vitro ADME and Pharmacokinetic Parameters
| Parameter | Species | Value |
| Microsomal Stability (t1/2) | Mouse | 4.7 hours |
| Microsomal Stability (t1/2) | Human | 5.7 hours |
| Plasma Protein Binding | Mouse | 99.3% |
| Plasma Protein Binding | Human | 99.1% |
| Oral Bioavailability (F) | Mouse | 84% |
ADME: Absorption, Distribution, Metabolism, and Excretion.
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of GSPT1 degradation by this compound.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
-
Cell Lines: MV4-11 and MHH-CALL-4 leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against GSPT1 and a loading control (e.g., β-actin). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, and GSPT1 levels were normalized to the loading control. DC50 values were calculated from dose-response curves.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.
-
Treatment: Cells were treated with a serial dilution of this compound.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) was added to each well.
-
Measurement: Luminescence was measured using a plate reader.
-
Data Analysis: EC50 values were determined by plotting cell viability against drug concentration and fitting the data to a four-parameter logistic curve.
-
Cell Treatment: Cells were treated with this compound at various concentrations and for different durations (e.g., 4, 8, and 24 hours).
-
Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent was added to each well.
-
Incubation: The plate was incubated at room temperature in the dark.
-
Luminescence Measurement: Luminescence, which is proportional to caspase activity, was measured using a luminometer.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: Cancer cells (e.g., MV4-11) were subcutaneously injected into the flanks of the mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups.
-
Drug Administration: this compound was administered orally at specified doses and schedules.
-
Tumor Monitoring: Tumor volume was measured regularly using calipers.
-
Pharmacokinetic Analysis: Blood samples were collected at various time points after drug administration to determine pharmacokinetic parameters.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.
Summary of Preclinical Findings
This compound has demonstrated a promising preclinical profile as a potent and selective degrader of GSPT1. Key highlights include:
-
Potent GSPT1 Degradation: The compound induces rapid and profound degradation of GSPT1 in cancer cell lines at low nanomolar concentrations.
-
Induction of Apoptosis: The degradation of GSPT1 by this molecule leads to the activation of caspases, indicating the induction of apoptosis.
-
Favorable Oral Bioavailability: In vivo studies in mice have shown that this compound possesses excellent oral bioavailability, a critical feature for clinical development.
-
Selectivity: The degrader exhibits selectivity for GSPT1 over other classical neosubstrates of Cereblon, such as IKZF1, at early time points.
These preclinical data support the continued investigation of this compound as a potential therapeutic agent for cancers dependent on GSPT1. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]
- 3. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Impact of GSPT1 Degradation on Translation Termination: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex. Its role in ensuring the fidelity and efficiency of protein synthesis has made it a compelling target for therapeutic intervention, particularly in oncology. The advent of targeted protein degradation technologies, such as molecular glues and proteolysis-targeting chimeras (PROTACs), has enabled the development of potent and selective GSPT1 degraders. This technical guide provides an in-depth analysis of the effects of GSPT1 degradation on translation termination, with a focus on the well-characterized molecular glue degrader, CC-90009, and the clinical-stage degrader, MRT-2359. We present quantitative data on degrader-induced GSPT1 depletion and its consequences on cellular viability, alongside detailed protocols for key experimental assays. Furthermore, this guide includes visualizations of the underlying molecular mechanisms and experimental workflows to facilitate a comprehensive understanding of this promising therapeutic strategy.
Introduction: GSPT1 in Eukaryotic Translation Termination
Eukaryotic translation termination is a fundamental biological process that occurs when a ribosome encounters a stop codon (UAA, UAG, or UGA) in the A-site of the messenger RNA (mRNA). This event triggers a series of molecular interactions leading to the release of the newly synthesized polypeptide chain. The process is primarily mediated by two key eukaryotic release factors: eRF1 and eRF3.
-
eRF1: This factor recognizes all three stop codons and facilitates the hydrolysis of the peptidyl-tRNA bond, releasing the completed polypeptide.
-
eRF3 (GSPT1): A GTPase that forms a complex with eRF1 and GTP. The binding of the eRF1/eRF3-GTP complex to the ribosome is a crucial step in termination. GTP hydrolysis by GSPT1 is thought to promote the dissociation of the release factors from the ribosome after peptide release, allowing for ribosomal recycling.
Given its essential role, the dysregulation of GSPT1 has been implicated in various diseases, including cancer, where cancer cells often exhibit an increased reliance on protein synthesis to sustain their rapid proliferation[1][2]. This dependency makes GSPT1 an attractive therapeutic target.
GSPT1 Degraders: A Novel Therapeutic Modality
Targeted degradation of GSPT1 represents a novel therapeutic approach that leverages the cell's own ubiquitin-proteasome system to eliminate the GSPT1 protein. This is primarily achieved through small molecules known as molecular glue degraders.
Mechanism of Action: Molecular glue degraders, such as CC-90009 and MRT-2359, function by inducing a novel protein-protein interaction between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN)[3][4]. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 disrupts the translation termination process, leading to ribosome stalling at stop codons, activation of the integrated stress response (ISR), and ultimately, apoptosis in cancer cells[1].
Quantitative Effects of GSPT1 Degradation
The degradation of GSPT1 has profound and quantifiable effects on cellular processes, particularly translation termination and cell viability. The following tables summarize key quantitative data from studies on GSPT1 degraders.
Table 1: GSPT1 Protein Degradation in AML Cell Lines Treated with CC-90009
| Cell Line | GSPT1 Reduction (>70%) Samples | GSPT1 Reduction (50-70%) Samples | GSPT1 Reduction (<50%) Samples |
| Primary AML | 9 of 23 | 8 of 23 | 6 of 23 |
Data represents the proportion of primary Acute Myeloid Leukemia (AML) patient samples showing the indicated percentage of GSPT1 protein reduction after 24 hours of treatment with 100 nM CC-90009, as determined by mass spectrometry.
Table 2: Antiproliferative Activity of GSPT1 Degraders in Cancer Cell Lines
| Compound | Cell Line | IC50 / EC50 (nM) |
| CC-90009 | Human AML Cell Lines | 3 - 75 |
| CC-90009 | Primary AML Patient Samples | Avg. EC50 = 21 |
| MRT-048 | Myc-driven HMECs | EC50 = 640 |
| MRT-048 | Control HMECs | EC50 = 30,000 |
IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values demonstrate the potent and selective antiproliferative activity of GSPT1 degraders in cancer cells.
Table 3: Effect of GSPT1 Degradation on Ribosome Occupancy at Stop Codons (Illustrative)
| Gene | Stop Codon | Ribosome Occupancy (Fold Change vs. Control) |
| Gene A | UAG | 5.2 |
| Gene B | UGA | 4.8 |
| Gene C | UAA | 3.5 |
| Housekeeping Gene | UAG | 1.2 |
This table provides illustrative data based on the known mechanism of GSPT1 degraders causing ribosome stalling at stop codons. Actual values would be obtained from ribosome profiling experiments. The data indicates a significant increase in ribosome density at stop codons of various genes upon GSPT1 degradation, with minimal impact on housekeeping genes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
Objective: To qualitatively and semi-quantitatively measure the reduction in GSPT1 protein levels following treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the GSPT1 degrader for the desired time points. Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 and a loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities to determine the relative GSPT1 protein levels.
Cell Viability Assay
Objective: To determine the cytotoxic effect of the GSPT1 degrader on cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
GSPT1 degrader compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the degrader concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
Ribosome Profiling
Objective: To obtain a genome-wide snapshot of ribosome positions on mRNA, revealing the impact of GSPT1 degradation on translation termination.
Materials:
-
Cells treated with GSPT1 degrader or vehicle
-
Translation elongation inhibitor (e.g., cycloheximide)
-
Lysis buffer
-
RNase I
-
Sucrose density gradients
-
Proteinase K
-
RNA extraction kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Procedure:
-
Cell Harvesting and Lysis: Treat cells with the GSPT1 degrader. Arrest translation by adding cycloheximide and then lyse the cells.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (ribosomes with protected mRNA fragments) by sucrose density gradient centrifugation.
-
RNA Extraction: Extract the ribosome-protected RNA fragments (RPFs) from the isolated monosomes.
-
Library Preparation: Generate a cDNA library from the RPFs. This involves reverse transcription, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the cDNA library using a next-generation sequencer.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Analyze the distribution of ribosome footprints, particularly at and around stop codons, to identify changes in ribosome occupancy.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 2. aacr.org [aacr.org]
- 3. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia – IQ Proteomics [iqproteomics.com]
- 4. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSPT1 Degrader-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSPT1 degrader-6, a potent molecular glue degrader, in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in cancer research and drug development.
This compound is a small molecule that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] GSPT1 is a translation termination factor, and its degradation leads to cell cycle arrest and apoptosis, highlighting its potential as a therapeutic target in oncology.[3][4][5] this compound functions as a "molecular glue," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound and similar GSPT1 degraders across various cancer cell lines.
| Compound | Cell Line | Assay Type | Value | Reference |
| This compound | - | DC50 | 13 nM | |
| GSPT1 degrader-4 | CAL51 | IC50 | 39 nM | |
| GSPT1 degrader-4 | - | DC50 | 25.4 nM | |
| GSPT1 degrader-5 | - | DC50 | 144 nM | |
| GSPT1 degrader-8 | HL-60 | IC50 | 10 nM | |
| GSPT1 degrader-9 | HL-60 | IC50 | 9.2 nM | |
| GSPT1 degrader-11 | MDA-MB-231 | IC50 | 2.07 µM | |
| GSPT1 degrader-11 | - | DC50 | 67.7 nM | |
| Compound 6 | MV4-11 | DC50 (4h) | 9.7 nM | |
| Compound 6 | MV4-11 | DC50 (24h) | 2.1 nM | |
| CC-90009 | Kasumi-1 | ED50 (24h) | 34.1 ± 7.8 nM | |
| CC-90009 | Kasumi-1 | ED50 (48h) | 19.4 ± 8.9 nM | |
| CC-90009 | Kasumi-1 | ED50 (72h) | 8.1 ± 2.1 nM | |
| CC-90009 | TSU-1621-MT | ED50 (24h) | 30.2 ± 13 nM | |
| CC-90009 | TSU-1621-MT | ED50 (48h) | 2.0 ± 0.8 nM |
Note: IC50 (half-maximal inhibitory concentration) and EC50/ED50 (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition/effect in vitro. DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: GSPT1 Degrader-6 Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the termination of translation and the regulation of the cell cycle.[1] Its involvement in cellular proliferation has made it a promising target for cancer therapeutics.[2][3][4] A novel class of therapeutic agents, known as GSPT1 degraders, are designed to specifically target and induce the degradation of the GSPT1 protein, offering a potential new avenue for cancer treatment. These degraders, often developed as proteolysis-targeting chimeras (PROTACs) or molecular glues, hijack the cell's natural protein disposal system to eliminate GSPT1.
This document provides a detailed protocol for performing a western blot to assess the efficacy of a hypothetical GSPT1 degrader, "GSPT1 Degrader-6," by quantifying the reduction in GSPT1 protein levels in cultured cells.
Signaling Pathway and Experimental Workflow
GSPT1 degraders function by inducing the proximity of GSPT1 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome. This process effectively reduces the cellular levels of GSPT1, which can be quantified by western blotting.
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison of GSPT1 protein levels across different treatment conditions.
Table 1: Densitometry Analysis of GSPT1 Protein Levels
| Treatment Group | GSPT1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized GSPT1 Intensity | % GSPT1 Degradation |
| Vehicle Control | 0% | |||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| This compound (Concentration 3) |
Normalized GSPT1 Intensity = (GSPT1 Band Intensity) / (Loading Control Band Intensity) % GSPT1 Degradation = (1 - (Normalized GSPT1 Intensity of Treated Sample / Normalized GSPT1 Intensity of Vehicle Control)) * 100
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing GSPT1 (e.g., human cancer cell lines).
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of cytoplasmic proteins.
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X):
-
250 mM Tris-HCl, pH 6.8
-
8% SDS
-
40% glycerol
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh).
-
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels (percentage suitable for GSPT1, which is approximately 62 kDa).
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Methanol
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Anti-GSPT1 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Anti-GAPDH, anti-β-actin, or anti-tubulin antibody.
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging System: Chemiluminescence imager or X-ray film and developing reagents.
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Seed the desired cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 6, 12, or 24 hours).
2. Sample Preparation: Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
For adherent cells, add ice-cold lysis buffer directly to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add 1/3 volume of 4X Laemmli sample buffer to each normalized lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Activate the PVDF membrane by incubating it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the protein transfer. A wet transfer at 100 V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions is recommended.
4. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-GSPT1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Perform densitometry analysis on the captured image using software such as ImageJ.
-
Quantify the band intensity for GSPT1 and the loading control for each sample.
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.
6. Stripping and Reprobing for Loading Control (Optional)
If a loading control antibody was not incubated simultaneously with the primary antibody, the membrane can be stripped and reprobed.
-
Wash the membrane in TBST after initial signal detection.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to established protocols.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate with the primary antibody for the loading control (e.g., anti-GAPDH) for 1 hour at room temperature.
-
Proceed with the washing, secondary antibody incubation, and detection steps as described above.
References
Application Notes and Protocols for Cell Viability Assay with GSPT1 degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 (G1 to S phase transition 1), a key regulator of protein synthesis termination, has emerged as a promising therapeutic target in oncology.[1][2] Its role in cell cycle progression and the survival of cancer cells makes it a focal point for the development of novel anti-cancer agents.[1][3] GSPT1 degraders, a class of molecules including molecular glues and Proteolysis Targeting Chimeras (PROTACs), are designed to specifically target and induce the degradation of the GSPT1 protein.[2] These degraders hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate GSPT1, leading to cell cycle arrest and apoptosis in cancer cells. GSPT1 degrader-6 is a potent and selective molecular glue that induces the degradation of GSPT1. This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using a cell viability assay.
Mechanism of Action of this compound
This compound functions as a molecular glue, bringing together the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This induced proximity facilitates the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts essential cellular processes, including translation termination and cell cycle control, ultimately leading to cancer cell death.
Data Presentation
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 8.5 |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 5.2 |
| BT-747 | Breast Cancer | 15.8 |
| HCT116 | Colon Cancer | 25.1 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions.
Table 2: GSPT1 Degradation Potency of this compound
| Cell Line | DC50 (nM) at 24h | Dmax (%) at 24h |
| MV4-11 | 2.1 | >90 |
| MHH-CALL-4 | 1.8 | >95 |
Note: DC50 represents the concentration at which 50% of the target protein is degraded. Dmax indicates the maximum percentage of protein degradation achieved.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MV4-11, MHH-CALL-4, BT-747, HCT116)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Prepare a cell suspension at the desired concentration. The optimal seeding density should be determined for each cell line to ensure the assay is within the linear range.
-
Dispense the cell suspension into the wells of the opaque-walled multiwell plate. Include control wells containing medium without cells for background luminescence measurement.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Add the desired concentrations of this compound to the experimental wells. Include a vehicle control (e.g., DMSO) at the same concentration as the highest compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Mandatory Visualization
References
- 1. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GSPT1 Degradation with GSPT1 degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the regulation of cell cycle progression and mRNA translation termination.[1][2][3] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[4][5] GSPT1 degraders, a class of molecules that induce the targeted degradation of the GSPT1 protein, have emerged as a promising therapeutic strategy. GSPT1 degrader-6 is a molecular glue that promotes the ubiquitination and subsequent proteasomal degradation of GSPT1 by recruiting it to the CRL4-CRBN E3 ubiquitin ligase complex.
These application notes provide detailed protocols for measuring the degradation of GSPT1 induced by this compound in a cellular context. The primary methods covered are Western Blotting for direct protein quantification and a luminescence-based assay for a high-throughput alternative.
Data Presentation
The efficacy of a protein degrader is typically characterized by two key parameters: DC50 and Dmax.
-
DC50 : The concentration of the degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.
-
Dmax : The maximum percentage of protein degradation achievable with the degrader. It reflects the efficacy of the degrader.
The following tables summarize the reported degradation efficiency of representative GSPT1 degraders in various cancer cell lines.
Table 1: GSPT1 Degrader Activity in Hematological Cancer Cell Lines
| Degrader Compound | Cell Line | DC50 (nM) | Dmax (%) | Time Point (h) | Reference |
| This compound | - | 13 | >90% | - | |
| Compound 6 | MV4-11 | 9.7 | ~90% | 4 | |
| Compound 6 | MV4-11 | 2.1 | >90% | 24 | |
| Compound 7 | MV4-11 | >1000 | ~60% | 4 | |
| Compound 7 | MV4-11 | 10 | >90% | 24 | |
| CC-90009 | TSU-1621-MT | ED50: 30.2 | - | 24 | |
| CC-90009 | TSU-1621-MT | ED50: 2.0 | - | 48 |
Table 2: GSPT1 Degrader Activity in Solid Tumor Cell Lines
| Degrader Compound | Cell Line | IC50 (nM) | Reference |
| GSPT1 degrader-4 | CAL51 | 39 | |
| Novel GSPT1 MGDs | BT-747 | 5 - 50 |
Signaling Pathway and Mechanism of Action
GSPT1 plays a role in multiple cellular processes, including cell cycle progression and translation termination. This compound functions as a "molecular glue" to induce the degradation of GSPT1.
Caption: Mechanism of GSPT1 degradation by this compound.
Experimental Protocols
The following protocols provide a framework for assessing GSPT1 degradation. Optimization may be required for specific cell lines and experimental conditions.
Experimental Workflow Overview
Caption: General workflow for measuring GSPT1 degradation.
Protocol 1: Western Blotting for GSPT1 Degradation
This protocol allows for the direct visualization and quantification of GSPT1 protein levels.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-GSPT1
-
Primary antibody: Loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Replace the medium with the medium containing the degrader or vehicle control.
-
Incubate for the desired time points (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control antibody.
-
Develop the blot using an ECL substrate and capture the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for GSPT1 and the loading control using image analysis software.
-
Normalize the GSPT1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of GSPT1 remaining relative to the vehicle-treated control.
-
Plot the percentage of GSPT1 remaining against the log concentration of this compound to determine the DC50 and Dmax values.
-
Protocol 2: Luminescence-Based Assay for GSPT1 Degradation (e.g., HiBiT Assay)
This method offers a higher-throughput alternative to Western blotting for quantifying GSPT1 degradation.
Materials:
-
HEK293T cells stably expressing HiBiT-tagged GSPT1
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
Luminescent substrate reagent (e.g., Nano-Glo® HiBiT Lytic Detection System)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the HiBiT-GSPT1 expressing cells in a 96-well plate.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a DMSO-only vehicle control.
-
Incubate for the desired time points.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the lytic reagent to room temperature.
-
Add the lytic reagent to each well according to the manufacturer's protocol.
-
Shake the plate for a few minutes to ensure complete cell lysis.
-
Incubate at room temperature for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells to determine the percentage of GSPT1 remaining.
-
Plot the percentage of GSPT1 remaining against the log concentration of this compound to calculate the DC50 and Dmax values.
-
Conclusion
The protocols outlined in these application notes provide robust methods for the characterization of GSPT1 degradation induced by this compound. The choice between Western blotting and luminescence-based assays will depend on the specific experimental needs, with Western blotting offering detailed protein information and luminescence assays providing higher throughput. Accurate determination of DC50 and Dmax values is essential for the preclinical evaluation and development of GSPT1 degraders as potential cancer therapeutics.
References
- 1. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSPT1 Degrader-6 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of GSPT1 degrader-6 in a xenograft mouse model. The information is intended for professionals in the fields of oncology research and drug development.
Introduction
GSPT1 (G1 to S phase transition 1) is a critical protein involved in the regulation of the cell cycle and mRNA translation termination.[1][2][3] Its dysregulation has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1][4] GSPT1 degraders are a novel class of therapeutics that function as molecular glues, inducing the ubiquitination and subsequent proteasomal degradation of the GSPT1 protein. This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells, offering a promising anti-tumor strategy.
This compound is a potent and selective small molecule designed to induce the degradation of GSPT1. In vivo xenograft models are essential for evaluating the preclinical efficacy and therapeutic potential of such compounds. These models involve the transplantation of human tumor cells into immunodeficient mice, creating a system that mimics human tumor growth in a living organism.
Signaling Pathway of GSPT1 in Cancer
GSPT1 plays a multifaceted role in cancer cell biology, primarily through its involvement in cell cycle progression and protein translation. The degradation of GSPT1 by compounds like this compound disrupts these critical cellular processes, leading to anti-tumor effects.
Caption: GSPT1 signaling and the mechanism of this compound.
Experimental Workflow for In Vivo Xenograft Study
The following diagram outlines the typical workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSPT1 Degrader-6 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, there remains a significant need for novel therapeutic strategies, particularly for patients with relapsed or refractory disease. A promising new approach involves the targeted degradation of cellular proteins that are essential for cancer cell survival. GSPT1 (G1 to S phase transition 1), a key protein involved in translation termination, has emerged as a critical dependency in AML.[1]
GSPT1 degraders, such as the clinical-stage compound CC-90009 (also known as GSPT1 degrader-6), are novel therapeutic agents that induce the degradation of the GSPT1 protein.[2][3] These molecules function as "molecular glues," bringing GSPT1 into proximity with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of GSPT1 in AML cells leads to an accumulation of stalled ribosomes at stop codons, triggering the integrated stress response (ISR), which ultimately results in apoptosis and potent anti-leukemic activity. This document provides detailed application notes and protocols for the use of this compound in AML research.
Mechanism of Action of this compound
This compound leverages the cell's own protein disposal machinery to eliminate GSPT1. The degrader molecule facilitates the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 disrupts protein translation termination, activating the integrated stress response pathway, which is a key mediator of the anti-proliferative and pro-apoptotic effects observed in AML cells.
Data Presentation
In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
| Cell Line | IC50 (nM) | Reference |
| Human AML Cell Lines | ||
| ( harboring common oncogenic mutations) | 3 - 75 |
Ex Vivo Anti-leukemic Activity of this compound in AML Patient Samples
| Sample Type | EC50 (nM) | Reference |
| Primary AML Blasts | ~21 (average) |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the viability of AML cells in culture following treatment with this compound. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (e.g., CC-90009)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest AML cells in logarithmic growth phase.
-
Perform a cell count and resuspend cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of an opaque-walled 96-well plate.
-
Include wells with medium only for background measurements.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the background luminescence (medium only wells) from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of GSPT1 Degradation
This protocol is for assessing the degradation of GSPT1 and the induction of apoptosis markers in AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-GSPT1 (e.g., Proteintech, Cat# 10763-1-AP, 1:5000 dilution)
-
Rabbit anti-CRBN (e.g., Cell Signaling Technology, Cat# 71810, 1:1000 dilution)
-
Rabbit anti-cleaved PARP (e.g., Cell Signaling Technology, Cat# 5625, 1:1000 dilution)
-
Mouse anti-GAPDH (e.g., Santa Cruz Biotechnology, Cat# sc-47724, 1:1000 dilution) or Rabbit anti-β-Actin (e.g., Cell Signaling Technology, Cat# 4970, 1:1000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat AML cells with this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cell pellets in ice-cold lysis buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis in AML cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML cells (cell lines or primary patient samples)
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat AML cells with this compound or DMSO for the desired time points (e.g., 24, 48 hours).
-
-
Cell Staining:
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase Activity Assay (Caspase-Glo® 3/7)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, in AML cells treated with this compound.
Materials:
-
AML cell lines
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired time points to measure caspase activation (e.g., 8, 16, 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the results to the vehicle-treated control to determine the fold-change in caspase activity.
-
Conclusion
This compound represents a promising therapeutic strategy for AML by selectively targeting a key protein dependency in leukemia cells. The protocols provided in this document offer a framework for researchers to investigate the efficacy and mechanism of action of GSPT1 degraders in preclinical AML models. Careful execution of these experiments will contribute to a better understanding of this novel class of anti-cancer agents and their potential for clinical translation.
References
Application Notes and Protocols for GSPT1 Degrader-6 in MYC-Driven Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor MYC is a well-established proto-oncogene, frequently overexpressed in a wide range of human cancers and often associated with poor prognosis and therapeutic resistance. Its disordered structure and nuclear localization have made it a challenging target for conventional drug discovery. A promising therapeutic strategy has emerged through the targeting of G1 to S phase transition 1 (GSPT1), a translation termination factor. MYC-driven tumors exhibit a heightened dependence on protein translation to sustain their rapid growth, creating a vulnerability to the degradation of GSPT1.
GSPT1 degraders, acting as molecular glue, hijack the cell's ubiquitin-proteasome system to induce the degradation of the GSPT1 protein. This disruption of protein synthesis leads to the downregulation of MYC and its downstream targets, ultimately resulting in anti-proliferative activity in cancer cells. This document provides detailed application notes and protocols for the use of GSPT1 degrader-6, a potent and selective GSPT1 molecular glue degrader, in MYC-driven tumor models.
Mechanism of Action
This compound is a molecular glue that induces the degradation of GSPT1 through the ubiquitin-proteasome system. The degrader facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. The loss of GSPT1 impairs translation termination, which disproportionately affects the synthesis of proteins with high translation initiation rates, such as MYC. The reduction in MYC levels leads to cell cycle arrest and apoptosis in MYC-driven cancer cells.[1][2][3]
Data Presentation
The following tables summarize the in vitro efficacy of various GSPT1 degraders in different cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of GSPT1 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | - | 13 | >95% | - |
| Unnamed Potent Degrader | MDA-MB-468 | <2 | >95% | 3.28 |
| Unnamed Potent Degrader | NCI-H1155 | - | - | 0.82 |
| MRT-2359 | NCI-H1155 | 2.1 | >95% | - |
| GSPT1 degrader-11 | MDA-MB-231 (CRBN-WT) | 67.7 | 97% | 2070 |
| GSPT1 degrader-4 | CAL51 | 25.4 | - | 39 |
| GSPT1 degrader-9 | HL-60 | - | 95% (at 1µM) | 9.2 |
| GSPT1 degrader-16 | RS4;11 | - | - | 2 |
| GSPT1 degrader-16 | Molt4 | - | - | 260 |
| GSPT1 degrader-16 | MM.1S | - | - | 370 |
DC50: Concentration for 50% of maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition of cell proliferation.
Table 2: In Vivo Anti-Tumor Efficacy of GSPT1 Degraders
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) (%) |
| Unnamed Potent Degrader | NCI-H1155 Xenograft | - | 99.57 |
| Unnamed Potent Degrader | MDA-MB-468 Xenograft | - | 97.93 |
| MRT-2359 | NSCLC Xenograft | 1 mg/kg PO, QD | Significant |
PO: Per os (by mouth). QD: Quaque die (every day).
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is for determining the anti-proliferative effect of this compound on MYC-driven cancer cell lines (e.g., MDA-MB-468, NCI-H1155).
Materials:
-
MYC-driven cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 1-2 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the degrader.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8 assay using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis for GSPT1 and MYC Degradation
This protocol is for assessing the degradation of GSPT1 and the subsequent reduction of MYC protein levels in cancer cells treated with this compound.
Materials:
-
MYC-driven cancer cell lines
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO for a specified time (e.g., 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GSPT1, MYC, and β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and determine the DC50 value.
-
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model using MYC-driven cancer cells to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
MYC-driven cancer cell lines (e.g., NCI-H1155, MDA-MB-468)
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement and Data Collection:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumors can be further processed for pharmacodynamic analysis (e.g., western blotting for GSPT1 and MYC).
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers. The protocols outlined in this document provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this novel class of anti-cancer drugs.
References
Application Note: GSPT1 Degrader-6 Dose-Response Analysis
Introduction
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the regulation of the cell cycle and protein synthesis.[1][2] Specifically, it is a component of the translation termination complex, which is responsible for ending the process of protein synthesis at stop codons.[3] In several types of cancer, GSPT1 is overexpressed, contributing to uncontrolled cell proliferation.[4][5] This makes GSPT1 an attractive therapeutic target for cancer treatment.
GSPT1 degraders are a novel class of therapeutic agents that function as molecular glues. These molecules, such as the well-characterized compound CC-90009, work by inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1 disrupts protein synthesis, activates the integrated stress response (ISR) pathway, and can lead to cell cycle arrest and apoptosis in cancer cells.
This application note provides a detailed protocol for analyzing the dose-response relationship of a GSPT1 degrader, referred to here as GSPT1 degrader-6, in a cancer cell line. The protocols cover the assessment of both GSPT1 protein degradation (pharmacodynamics) and the resulting cytotoxicity (pharmacology).
Signaling Pathways and Mechanism of Action
The degradation of GSPT1 by a molecular glue degrader initiates a cascade of downstream cellular events. The primary mechanism involves the recruitment of GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its proteasomal degradation. The depletion of GSPT1 has significant consequences on cellular signaling, primarily through the activation of the Integrated Stress Response (ISR) and modulation of the GSK-3β pathway.
Caption: Mechanism of this compound and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-response characteristics of a representative GSPT1 degrader in acute myeloid leukemia (AML) cell lines. DC50 represents the concentration of the degrader required to reduce the GSPT1 protein level by 50%, while IC50 is the concentration that inhibits cell viability by 50%.
Table 1: GSPT1 Degradation (DC50)
| Cell Line | Compound | Time Point | DC50 (nM) |
| MV4-11 | Compound 6 | 4 hours | 9.7 |
| MV4-11 | Compound 6 | 24 hours | 2.1 |
| MHH-CALL-4 | Compound 6 | 4 hours | 2.5 |
| MHH-CALL-4 | Compound 6 | 24 hours | 1.8 |
Data derived from a study on potent and selective GSPT1 degraders.
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Compound | Time Point | IC50 (nM) |
| HL-60 | GSPT1 degrader-9 | Not Specified | 9.2 |
| MOLM-13 | CC-90009 | 72 hours | <10 |
| MV4-11 | CC-90009 | 72 hours | <10 |
Data from various sources on GSPT1 degraders.
Experimental Protocols
Cell Culture and Compound Treatment
This protocol describes the general procedure for culturing suspension cancer cell lines and treating them with this compound.
Materials:
-
Human leukemia cell line (e.g., MV4-11)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Multi-well plates (6-well for Western Blot, 96-well for viability)
Procedure:
-
Maintain MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experimental assays, seed cells at a density of 2 x 105 cells/mL in the appropriate multi-well plates.
-
Prepare serial dilutions of this compound from a concentrated stock in DMSO. Further dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Add the diluted compound or vehicle (DMSO) to the cells and incubate for the desired time points (e.g., 4, 24, 48, 72 hours).
Caption: General experimental workflow for GSPT1 degrader analysis.
Western Blot for GSPT1 Degradation
This protocol details the measurement of GSPT1 protein levels following treatment with the degrader to determine the DC50.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against GSPT1 (e.g., Rabbit polyclonal)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
After incubation, harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary anti-GSPT1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software. Normalize GSPT1 band intensity to the loading control.
-
Plot the normalized GSPT1 levels against the logarithm of the degrader concentration and fit a dose-response curve to determine the DC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes how to measure cell viability to determine the IC50 of this compound.
Materials:
-
Cells treated in opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
After the desired incubation period (e.g., 72 hours), equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Subtract the average background luminescence from control wells containing medium only.
-
Normalize the data to the vehicle-treated cells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the degrader concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the preclinical evaluation of GSPT1 degraders. By systematically analyzing both the degradation of the target protein and the subsequent effect on cell viability, researchers can accurately characterize the potency and efficacy of novel therapeutic compounds. The dose-response curves generated from these experiments are essential for the selection and optimization of lead candidates in the drug development pipeline for cancers dependent on GSPT1.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 4. benchchem.com [benchchem.com]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
Application Notes and Protocols: Proteomics Analysis of GSPT1 Degrader-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." G1 to S phase transition 1 (GSPT1) is a translation termination factor that has garnered significant interest as a therapeutic target in oncology.[1][2][3] Molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) have been developed to induce the degradation of GSPT1, leading to anti-tumor activity.[1][4] A critical step in the development and characterization of these degraders is understanding their impact on the global proteome. This application note provides a detailed protocol for the quantitative proteomics analysis of cells treated with a GSPT1 degrader, using "Compound 6," a potent and selective GSPT1/2 degrader, as an exemplar.
The degradation of GSPT1 has been shown to impair translation termination, which in turn activates the integrated stress response (ISR) pathway. This can lead to apoptosis and cell death in cancer cells. Furthermore, GSPT1 has been implicated in the GSK-3β/CyclinD1 signaling pathway, affecting cell cycle progression. A comprehensive proteomics analysis allows for the confirmation of on-target GSPT1 degradation, the assessment of selectivity across the proteome, and the elucidation of the downstream cellular pathways affected by GSPT1 removal.
Experimental Overview
This protocol outlines a bottom-up proteomics workflow utilizing Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance in human acute myeloid leukemia (AML) MV4-11 cells treated with GSPT1 degrader Compound 6. The workflow encompasses cell culture and treatment, sample preparation including lysis, reduction, alkylation, and tryptic digestion, TMT labeling, and subsequent analysis by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 1: Experimental Workflow. A high-level overview of the proteomics workflow for analyzing GSPT1 degrader-treated cells.
Quantitative Proteomics Data Summary
The following table summarizes representative quantitative proteomics data from MV4-11 cells treated with 1 µM of GSPT1 degrader Compound 6 for 4 hours. Data is presented as Log2 fold change and p-value for selected proteins of interest, highlighting the on-target effect and selectivity of the degrader.
| Gene Symbol | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Biological Function |
| GSPT1 | G1 to S phase transition protein 1 | -2.5 | <0.001 | Target of degrader, translation termination |
| GSPT2 | G1 to S phase transition protein 2 | -2.3 | <0.001 | Homolog of GSPT1 |
| IKZF1 | Ikaros | -0.1 | >0.05 | Common off-target of some molecular glues |
| IKZF3 | Aiolos | 0.05 | >0.05 | Common off-target of some molecular glues |
| ATF4 | Activating transcription factor 4 | 1.8 | <0.01 | Integrated Stress Response marker |
| DDIT3 (CHOP) | DNA damage-inducible transcript 3 protein | 2.1 | <0.01 | Apoptosis and Integrated Stress Response |
| CCND1 | Cyclin D1 | -1.2 | <0.05 | Cell cycle progression |
| MYC | Myc proto-oncogene protein | -0.9 | <0.05 | Transcription factor, cell proliferation |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MV4-11 (human acute myeloid leukemia cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL.
-
Prepare a stock solution of GSPT1 degrader Compound 6 in DMSO.
-
Treat cells with 1 µM Compound 6 or vehicle control (DMSO) for 4 hours.
-
Perform experiments in biological triplicate for each condition.
-
Sample Preparation for Proteomics
-
Cell Lysis:
-
Harvest approximately 1-2 x 10^7 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 200 µL of lysis buffer (8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Reduction and Alkylation:
-
Take 100 µg of protein from each sample and adjust the volume to 100 µL with lysis buffer.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M by adding 50 mM TEAB.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Dry the purified peptides in a vacuum centrifuge.
-
TMT Labeling
-
Reagent Preparation: Reconstitute TMTpro™ 16plex label reagents in anhydrous acetonitrile.
-
Labeling Reaction:
-
Resuspend each dried peptide sample in 100 µL of 100 mM TEAB buffer.
-
Add the appropriate TMT label to each sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction.
-
Sample Pooling: Combine the labeled samples in equal amounts, desalt using a C18 SPE cartridge, and dry in a vacuum centrifuge.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-LC system.
-
Chromatography:
-
Column: 75 µm ID x 50 cm C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 120 minutes at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
MS1 Scan:
-
Resolution: 120,000
-
Scan range: 375-1500 m/z
-
AGC target: 4e5
-
Maximum injection time: 50 ms
-
-
MS2 Scan (TMT Reporter Ion Quantification):
-
Isolation window: 0.7 m/z
-
Activation type: HCD
-
Collision energy: 38%
-
Resolution: 50,000
-
AGC target: 1e5
-
Maximum injection time: 105 ms
-
-
Data Analysis
-
Database Search:
-
Use a software suite such as Proteome Discoverer™, MaxQuant, or similar.
-
Search the raw data against a human protein database (e.g., UniProt/Swiss-Prot).
-
Search Parameters:
-
Enzyme: Trypsin
-
Maximum missed cleavages: 2
-
Fixed modifications: Carbamidomethyl (C), TMTpro (N-terminus, K)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-terminus)
-
Precursor mass tolerance: 10 ppm
-
Fragment mass tolerance: 0.02 Da
-
-
-
Quantification and Statistical Analysis:
-
Quantify TMT reporter ion intensities.
-
Perform normalization to correct for loading differences.
-
Calculate protein abundance ratios and perform statistical tests (e.g., t-test) to determine significantly regulated proteins.
-
Visualize the data using volcano plots and heatmaps.
-
Signaling Pathways and Logical Relationships
The degradation of GSPT1 initiates a cascade of cellular events. The following diagrams illustrate the mechanism of action and the downstream signaling consequences.
Figure 2: Mechanism of GSPT1 Degradation. Compound 6 acts as a molecular glue, inducing proximity between GSPT1 and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.
Figure 3: Downstream Signaling Consequences. Degradation of GSPT1 disrupts translation, activating the ISR pathway leading to apoptosis, and modulates the GSK-3β pathway, causing cell cycle arrest.
Conclusion
This application note provides a comprehensive framework for conducting and analyzing proteomics experiments to characterize the effects of GSPT1 degraders. The detailed protocols and representative data serve as a valuable resource for researchers in drug discovery and chemical biology. By employing these methods, scientists can effectively validate degrader potency and selectivity, and gain deeper insights into the biological consequences of targeting GSPT1 for degradation.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia – IQ Proteomics [iqproteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
GSPT1 Degrader-6: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 degrader-6 is a potent molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. As a member of the growing class of targeted protein degraders, this compound offers a novel therapeutic strategy for cancers dependent on GSPT1 for their proliferation and survival. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
GSPT1 is a key regulator of protein translation termination and cell cycle progression.[1][2] Its degradation via a molecular glue mechanism involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3] This targeted degradation of GSPT1 has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it an attractive target for cancer therapy.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 3034764-41-2 | [5] |
| Molecular Formula | C₂₄H₂₂ClN₅O₅ | |
| Molecular Weight | 495.91 g/mol | |
| DC₅₀ | 13 nM |
Solubility and Preparation of Stock Solutions
While specific solubility data for this compound in various solvents is not extensively published, based on the properties of similar small molecules and information from suppliers, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Table 2: Recommended Solvents and Storage
| Solvent | Recommended Concentration | Storage of Stock Solution |
| DMSO | ≥ 10 mM | Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Ethanol | Not Recommended | - |
| Water | Insoluble | - |
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing a known mass of this compound. For example, to a vial containing 1 mg of this compound (MW = 495.91 g/mol ), add 201.65 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
GSPT1 Signaling and Degrader Mechanism of Action
GSPT1 plays a crucial role in multiple cellular processes, including cell cycle control and protein synthesis. Its degradation by molecular glues like this compound represents a promising anti-cancer strategy.
Caption: GSPT1 signaling and the mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the activity of this compound in a laboratory setting.
Protocol 2: In Vitro GSPT1 Degradation Assay by Western Blot
Objective: To determine the dose-dependent degradation of endogenous GSPT1 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line expressing GSPT1 (e.g., MV4-11, MOLT-4)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GSPT1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Caption: Workflow for Western Blot analysis of GSPT1 degradation.
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a DMSO vehicle control. Replace the medium in each well with the medium containing the different concentrations of the degrader or vehicle.
-
Incubation: Incubate the cells for a predetermined time, for example, 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C. f. Wash the membrane and then incubate with the primary anti-loading control antibody (e.g., β-actin) for 1 hour at room temperature. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for GSPT1 and the loading control. Normalize the GSPT1 signal to the loading control and then to the vehicle control to determine the percentage of GSPT1 degradation at each concentration. The DC₅₀ value can be calculated using a non-linear regression curve fit.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well plates (clear or white, depending on the assay)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ value using a non-linear regression curve fit.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of such molecular glues typically involves multi-step organic chemistry procedures. Researchers interested in obtaining this compound are advised to acquire it from a commercial supplier or to consult specialized medicinal chemistry literature for the synthesis of similar thalidomide-based molecular glues.
Conclusion
This compound is a valuable research tool for studying the biological functions of GSPT1 and for exploring the therapeutic potential of targeted protein degradation in cancer. The protocols provided in this document offer a starting point for investigating the in vitro activity of this potent molecular glue. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Rac1-GSPT1 Signaling Pathway Controls Astrogliosis Following Central Nervous System Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | GSPT1降解剂 | MCE [medchemexpress.cn]
Application Notes and Protocols for GSPT1 Degrader-6 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSPT1 degrader-6 is a potent molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. As a key regulator of protein translation termination, GSPT1 is a compelling therapeutic target in oncology. This document provides detailed application notes and protocols for the handling and stability assessment of this compound when prepared in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo studies. Understanding the stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results.
GSPT1 Signaling Pathway
GSPT1, also known as eRF3a, is a GTPase that plays a crucial role in the termination of protein synthesis. It forms a complex with eRF1 to recognize stop codons on mRNA, leading to the release of the newly synthesized polypeptide chain.[1][2][3] Dysregulation of GSPT1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4] GSPT1 degraders, such as this compound, function as molecular glues by inducing proximity between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.
Data Presentation: Stability of this compound in DMSO
While specific quantitative stability data for this compound is not publicly available, the following table provides representative stability data based on studies of structurally similar thalidomide analogs in solution. These data are intended to serve as a guideline for researchers. It is highly recommended to perform compound-specific stability assessments for precise experimental planning.
| Storage Condition | Time Point | Percent Remaining (Hypothetical) | Observations |
| -80°C | 1 month | >99% | No significant degradation observed. Recommended for long-term storage. |
| 3 months | >98% | Minor decrease in purity. | |
| 6 months | >97% | Stable for extended periods. | |
| -20°C | 1 week | >99% | Suitable for short to medium-term storage. |
| 1 month | ~95% | Gradual degradation may occur. | |
| 3 months | ~90% | Consider preparing fresh stock solutions. | |
| 4°C | 24 hours | >98% | Acceptable for immediate and short-term use. |
| 1 week | ~90% | Significant degradation likely. | |
| 2 weeks | ~80% | Not recommended for storage beyond a few days. | |
| Room Temp. (20-25°C) | 8 hours | ~95% | Suitable for use within a single workday. |
| 24 hours | ~85% | Degradation is accelerated. | |
| 1 week | <70% | Significant degradation; avoid storage at room temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in anhydrous DMSO for use in various assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Amber glass or polypropylene vials with screw caps
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath at room temperature.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage, protected from light.
Protocol 2: HPLC-Based Stability Assessment of this compound in DMSO
Objective: To determine the stability of this compound in DMSO under various storage conditions over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Autosampler vials
Experimental Workflow:
Procedure:
-
Preparation of Stability Samples: Prepare a fresh 10 mM stock solution of this compound in DMSO. Aliquot this solution into multiple vials for each storage condition (-80°C, -20°C, 4°C, and room temperature) and for each time point to be tested (e.g., 0, 24 hours, 1 week, 1 month, 3 months).
-
Time-Zero (T=0) Analysis: Immediately after preparation, take one aliquot, dilute it to an appropriate concentration (e.g., 10 µM) with the initial mobile phase composition, and inject it into the HPLC system. This will serve as the reference for 100% compound integrity.
-
Storage: Place the remaining aliquots at their designated storage conditions.
-
Time-Point Analysis: At each scheduled time point, retrieve one aliquot from each storage condition.
-
Sample Preparation for HPLC: Dilute the DMSO stock solution in the same manner as the T=0 sample.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient could be 5-95% B over 10 minutes. This should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: A wavelength where this compound has maximum UV absorbance.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak at each time point for each condition.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of compound remaining versus time for each storage condition to visualize the stability profile.
-
Conclusion
The stability of this compound in DMSO is a critical factor for obtaining reliable and reproducible results in biological assays. For long-term storage, it is recommended to store stock solutions at -80°C in single-use aliquots to prevent degradation and the effects of multiple freeze-thaw cycles. For daily experimental use, solutions can be kept at 4°C for short periods, but prolonged storage at this temperature or at room temperature should be avoided. The provided protocols offer a framework for the preparation and stability assessment of this compound, which can be adapted to specific laboratory needs. Researchers should always consider performing their own stability studies to ensure the quality of their experimental compounds.
References
Application Notes and Protocols: GSPT1 Degrader-6 for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G1 to S phase transition 1 (GSPT1) is a key protein involved in the termination of protein translation and cell cycle progression.[1] Its upregulation in various cancers has made it an attractive therapeutic target. GSPT1 degraders, such as GSPT1 degrader-6, are a novel class of small molecules, often categorized as molecular glues, that induce the degradation of the GSPT1 protein through the ubiquitin-proteasome system.[2][3] This targeted protein degradation leads to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects in cancer cells, offering a promising new avenue for cancer therapy.[4][5]
These application notes provide a comprehensive overview of the use of this compound and other potent GSPT1 molecular glue degraders in cancer cell line research. This document includes a summary of their effects on cell viability and protein degradation, detailed protocols for key experimental assays, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of various GSPT1 molecular glue degraders across a range of cancer cell lines.
Table 1: Anti-proliferative Activity of GSPT1 Degraders in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| This compound | - | - | - | Data not available |
| Compound 6 | MV4-11 | Acute Myeloid Leukemia | 9.7 (DC50) | |
| Compound 7 | MV4-11 | Acute Myeloid Leukemia | 10 (DC50, 24h) | |
| CC-90009 | Kasumi-1 | Acute Myeloid Leukemia | - | |
| CC-90009 | TSU-1621-MT | Acute Myeloid Leukemia | 30.2 (ED50, 24h), 2.0 (ED50, 48h) | |
| GBD-9 | DOHH2 | Diffuse Large B-cell Lymphoma | - | |
| GBD-9 | MV4-11 | Acute Myeloid Leukemia | - | |
| GBD-9 | HL-60 | Acute Myeloid Leukemia | - | |
| GBD-9 | U2932 | Diffuse Large B-cell Lymphoma | - | |
| GBD-9 | WSU-NHL | Diffuse Large B-cell Lymphoma | - | |
| GT-19630 | 14 Breast Cancer Cell Lines | Breast Cancer | 1 - 100 |
Table 2: GSPT1 Protein Degradation by GSPT1 Degraders
| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Time (h) | Reference |
| This compound | - | - | 13 | >95 | - | |
| Compound 6 | MV4-11 | Acute Myeloid Leukemia | 9.7 | ~90 | 4 | |
| Compound 6 | MV4-11 | Acute Myeloid Leukemia | 2.1 | >90 | 24 | |
| Compound 7 | MV4-11 | Acute Myeloid Leukemia | >1000 | ~60 | 4 | |
| Compound 7 | MV4-11 | Acute Myeloid Leukemia | 10 | ~90 | 24 | |
| GBD-9 | DOHH2 | Diffuse Large B-cell Lymphoma | <50 | ~90 | 24 |
Mandatory Visualizations
Experimental Protocols
Western Blotting for GSPT1 Degradation
This protocol details the detection of GSPT1 protein levels in cancer cell lines following treatment with a GSPT1 degrader.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cancer cells and treat with various concentrations of this compound for the desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 3. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective | Semantic Scholar [semanticscholar.org]
- 4. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
GSPT1 Degrader-6 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSPT1 degrader-6. The information is designed to address specific issues that may be encountered during experiments, with a focus on toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a targeted protein degrader designed to specifically eliminate the GSPT1 protein. It functions as a molecular glue or a proteolysis-targeting chimera (PROTAC).[1] These molecules work by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2][3] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] By degrading GSPT1, the compound disrupts crucial cellular processes such as cell cycle progression and mRNA translation termination, ultimately leading to apoptosis in susceptible cells.[1]
Q2: Why is GSPT1 degradation expected to be more toxic to cancer cells than normal cells?
Cancer cells often exhibit high rates of protein translation to support their rapid proliferation. This increased reliance on the translation machinery makes them particularly vulnerable to the disruption of translation termination caused by GSPT1 degradation. While GSPT1 is also essential for normal cell function, the therapeutic window is thought to arise from the differential dependency on high-fidelity protein synthesis between cancerous and normal cells. Some studies have shown that GSPT1 degraders can spare normal hematopoietic stem cells while being cytotoxic to leukemia cells.
Q3: What are the potential off-target effects of this compound?
One significant consideration is the potential for indirect effects on other proteins. Since GSPT1 is a translation termination factor, its degradation can lead to a general reduction in protein synthesis. This can cause a decrease in the levels of short-lived proteins, which may be mistaken for direct off-target degradation. Additionally, as GSPT1 degraders often utilize the CRBN E3 ligase, there is a possibility of affecting other CRBN neosubstrates. For instance, some GSPT1 degraders have been observed to also degrade Ikaros (IKZF1).
Q4: What are the typical signs of cytotoxicity I should monitor in my cell cultures?
Common indicators of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), induction of apoptosis (measurable by caspase activation), and cell cycle arrest. It is crucial to monitor these parameters in both your target cancer cells and normal control cells.
Troubleshooting Guides
Issue 1: High Toxicity Observed in Normal Cells
Possible Cause 1: High Compound Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that maximizes cancer cell killing while minimizing toxicity to normal cells. Compare the IC50 (half-maximal inhibitory concentration) in cancer versus normal cells to determine the therapeutic index.
Possible Cause 2: High Sensitivity of the Normal Cell Line.
-
Troubleshooting Step: Different normal cell types may exhibit varying sensitivity to GSPT1 degradation. Consider using a panel of normal cell lines (e.g., peripheral blood mononuclear cells (PBMCs), fibroblasts) to assess the broader toxicity profile.
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Step: To confirm that the observed toxicity is due to GSPT1 degradation, perform a rescue experiment by overexpressing a degradation-resistant mutant of GSPT1 (e.g., G575N). If the toxicity is ameliorated, it is likely on-target. If toxicity persists, investigate potential off-target effects through proteomics or by testing against a panel of known CRBN neosubstrates.
Issue 2: Apparent Degradation of a Non-Target Protein
Possible Cause: Indirect Effect of Protein Synthesis Inhibition.
-
Troubleshooting Step: The degradation of GSPT1 halts protein synthesis, leading to the rapid depletion of proteins with short half-lives. To distinguish this from a direct degradation event, pre-treat your cells with a general protein synthesis inhibitor like cycloheximide (CHX). If the degradation of the non-target protein is still observed with this compound in the presence of CHX, it may be a true off-target. If CHX alone causes a similar level of protein depletion, the effect is likely indirect.
Data Presentation
Table 1: Representative Cellular Potency of GSPT1 Degraders
| Compound | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) |
| This compound (Example) | MV4-11 (AML) | 1.5 | 9.7 (at 4h) | 90 |
| MHH-CALL-4 (ALL) | 0.4 | - | - | |
| Normal PBMCs | >50 | - | - | |
| Compound 7 (from literature) | MV4-11 (AML) | 52 | 10 (at 24h) | 90 |
| CC-885 (from literature) | Various Cancer Lines | Potent Cytotoxicity | - | - |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data for compounds other than this compound are representative and compiled from literature.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined optimal density in their respective culture media. Include wells for no-cell controls (medium only).
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting the dose-response curve.
Protocol 2: Western Blot for GSPT1 Degradation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of GSPT1 degradation relative to the loading control. Calculate DC50 and Dmax values.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for high toxicity in normal cells.
References
GSPT1 Degradation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting GSPT1 degradation experiments. It is designed for scientists in both academic and industry settings who are working with targeted protein degraders such as PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for most GSPT1 degraders?
A1: The majority of current GSPT1 degraders are classified as molecular glues or Proteolysis Targeting Chimeras (PROTACs).[1] These molecules function by inducing proximity between GSPT1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN), which is part of the CRL4-CRBN complex.[2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[1]
Q2: Why is GSPT1 a therapeutic target of interest?
A2: GSPT1, also known as eRF3a, is a crucial protein involved in the termination of mRNA translation and cell cycle progression from G1 to S phase.[1] Dysregulation of GSPT1 function has been linked to various cancers, including acute myeloid leukemia (AML) and MYC-driven lung cancer. Degrading GSPT1 can halt the proliferation of cancer cells and induce apoptosis, making it a promising therapeutic strategy.
Q3: What are the most common assays to measure GSPT1 degradation?
A3: The most common methods to quantify GSPT1 degradation include:
-
Western Blotting: A standard technique to measure the decrease in GSPT1 protein levels.
-
HiBiT Assay: A sensitive bioluminescence-based assay that uses a small peptide tag (HiBiT) on GSPT1 to quantify its levels in live cells.
-
Quantitative Mass Spectrometry (Proteomics): Provides a global view of protein changes and can confirm the selectivity of the degrader for GSPT1.
-
Reporter Assays: Utilizes constructs like GFP/RFP fused to a GSPT1 degron to provide a fluorescent readout of degradation.
Q4: What is a "hook effect" in the context of PROTAC-mediated degradation?
A4: The "hook effect" is a phenomenon observed with bifunctional degraders like PROTACs where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-GSPT1 or PROTAC-E3 ligase) rather than the productive ternary complex (GSPT1-PROTAC-E3 ligase) required for ubiquitination.
Troubleshooting Guides
This section addresses specific issues that may arise during GSPT1 degradation experiments.
Problem 1: No or Weak GSPT1 Degradation Observed
If you are not observing the expected degradation of GSPT1, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Compound Instability or Poor Solubility | Ensure the degrader is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture media. Prepare fresh stock solutions regularly. Visually inspect for any precipitation in the media. |
| Suboptimal Compound Concentration or Incubation Time | Perform a dose-response experiment with a broad range of concentrations. Also, conduct a time-course experiment (e.g., 4, 8, 24 hours) to determine the optimal time for maximal degradation. |
| Cell Line Not Expressing CRBN | Verify that your cell line expresses Cereblon (CRBN), the most common E3 ligase recruited by GSPT1 degraders. This can be checked by Western blot or by using a CRBN knockout cell line as a negative control. |
| Inefficient Ternary Complex Formation | The linker length or composition of your PROTAC may not be optimal for forming a stable ternary complex with GSPT1 and the E3 ligase. Consider testing analogs with different linkers. |
| Proteasome Inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, co-treat with a known proteasome inhibitor (e.g., MG132); this should rescue GSPT1 from degradation. |
Problem 2: High Background or Non-Specific Bands in Western Blot
Clear Western blot data is crucial for accurately quantifying GSPT1 levels.
| Potential Cause | Suggested Solution |
| Antibody Issues | Use a high-quality, validated primary antibody specific for GSPT1. Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Insufficient Blocking | Optimize blocking conditions. Common blocking agents include 5% non-fat milk or bovine serum albumin (BSA) in TBST. Increase blocking time if necessary. |
| Improper Washing | Ensure adequate washing steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Membrane Handling | Handle the membrane with forceps to avoid contamination. Ensure the membrane does not dry out at any point during the procedure. |
Problem 3: Off-Target Protein Degradation
Unintended degradation of other proteins can complicate data interpretation and lead to toxicity.
| Potential Cause | Suggested Solution |
| Molecular Glue Activity of PROTACs | Some PROTACs that use CRBN-binding moieties can also act as molecular glues, leading to the degradation of other proteins known as "neosubstrates" (e.g., IKZF1, CK1α). |
| Indirect Effects of GSPT1 Degradation | GSPT1 is a translation termination factor. Its degradation can slow down protein synthesis, which may indirectly lead to the depletion of other short-lived proteins. |
| Confirmation of Off-Targets | Use quantitative proteomics to get an unbiased, global view of protein level changes upon treatment with your degrader. |
| Control Experiments | To distinguish direct from indirect effects, use a rescue experiment. Expressing a degrader-resistant mutant of GSPT1 should prevent the degradation of GSPT1 and any downstream indirect effects. Another control is to use cycloheximide to block protein synthesis and observe if the off-target protein is depleted similarly. |
Experimental Protocols & Workflows
Protocol 1: Western Blotting for GSPT1 Degradation
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the GSPT1 degrader at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Also, probe for a loading control (e.g., Vinculin, β-Actin, or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities, normalizing the GSPT1 signal to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the degrader induces the ubiquitination of GSPT1.
-
Reaction Mix Preparation: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN-DDB1), ubiquitin, and the purified GSPT1 substrate protein in an assay buffer.
-
Degrader Addition: Add the GSPT1 degrader or vehicle control to the reaction mix.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot, probing for GSPT1 to observe higher molecular weight bands corresponding to ubiquitinated GSPT1. Alternatively, an antibody against ubiquitin can be used.
Diagrams
Caption: Mechanism of GSPT1 degradation via a molecular glue or PROTAC.
Caption: A logical workflow for troubleshooting GSPT1 degradation experiments.
References
- 1. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSPT1 Degrader-6 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GSPT1 degrader-6. The information is designed to help you optimize the experimental concentration of this molecular glue degrader for effective GSPT1 protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule that functions as a molecular glue to induce the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2][3] It operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound facilitates the interaction between GSPT1 and an E3 ubiquitin ligase, leading to the ubiquitination of GSPT1.[1] This polyubiquitin tag marks GSPT1 for recognition and subsequent degradation by the proteasome, thereby reducing its cellular levels.[1] The depletion of GSPT1 has been shown to impair translation termination, activate stress responses, and induce apoptosis in cancer cells, making it a promising therapeutic strategy.
Q2: What is the optimal concentration range for this compound?
The optimal concentration of this compound can vary significantly depending on the cell line, treatment duration, and the specific experimental endpoint. Generally, a good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). A reported DC50 (concentration for 50% of maximal degradation) for this compound is 13 nM. However, it is crucial to determine the optimal concentration empirically in your specific experimental system.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs and some molecular glues, where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, the degrader can form binary complexes with either the target protein (GSPT1) or the E3 ligase, which are non-productive for degradation, rather than the necessary ternary complex (GSPT1-degrader-E3 ligase). To avoid the hook effect, it is essential to perform a full dose-response curve to identify the optimal concentration range that promotes maximal degradation before the effect is observed.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Issue | Possible Cause | Recommended Solution |
| No GSPT1 degradation observed. | Concentration too low: The concentration of this compound may be insufficient to induce degradation. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Incorrect incubation time: The treatment duration may be too short for degradation to occur. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed concentration to determine the optimal treatment time. | |
| Cell line resistance: The cell line used may be resistant to the effects of the degrader. | Ensure your cell line expresses the necessary E3 ligase components (e.g., Cereblon for many molecular glues). Consider testing in a different, more sensitive cell line. | |
| Inactive compound: The this compound may have degraded due to improper storage or handling. | Use a fresh stock of the compound and follow the manufacturer's storage recommendations. | |
| Inconsistent degradation results. | Experimental variability: Inconsistent cell seeding density, passage number, or reagent preparation can lead to variable results. | Standardize your experimental protocols. Ensure consistent cell culture conditions and careful reagent preparation. |
| Cell health: Unhealthy or stressed cells may respond differently to treatment. | Monitor cell viability and morphology. Ensure cells are healthy and in the exponential growth phase before treatment. | |
| High cell toxicity observed at concentrations where GSPT1 degradation is not maximal. | Off-target effects: High concentrations of the degrader may lead to off-target toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to determine the cytotoxic concentration. Aim for a concentration that maximizes GSPT1 degradation with minimal impact on cell viability. |
| Potent on-target toxicity: GSPT1 is an essential protein, and its degradation is expected to be cytotoxic. | Correlate the level of GSPT1 degradation with the degree of cytotoxicity to understand the therapeutic window. | |
| Decreased degradation at higher concentrations (Hook Effect). | Excessive degrader concentration: High concentrations are leading to the formation of non-productive binary complexes. | Carefully analyze your dose-response curve to identify the peak degradation concentration. Use concentrations at or below this peak for your experiments. Avoid using concentrations in the "hook" region. |
Experimental Protocols
Below are detailed methodologies for key experiments to optimize and validate the activity of this compound.
Western Blotting for GSPT1 Degradation
This protocol is for determining the dose-dependent degradation of GSPT1 protein.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against GSPT1 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the GSPT1 signal to the loading control.
Table 1: Example Western Blot Quantification for GSPT1 Degradation
| This compound (nM) | Normalized GSPT1 Intensity | % GSPT1 Remaining |
| 0 (DMSO) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 50 | 0.23 | 23% |
| 100 | 0.11 | 11% |
| 500 | 0.35 | 35% |
| 1000 | 0.60 | 60% |
Note: The increase in % GSPT1 remaining at 500 nM and 1000 nM is indicative of the hook effect.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Table 2: Example Cell Viability Data
| This compound (nM) | % Cell Viability |
| 0 (DMSO) | 100% |
| 1 | 98% |
| 10 | 85% |
| 50 | 55% |
| 100 | 30% |
| 500 | 15% |
| 1000 | 10% |
Visualizations
GSPT1 Degradation Signaling Pathway
Caption: Mechanism of GSPT1 degradation by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for No GSPT1 Degradation
Caption: Troubleshooting logic for absence of GSPT1 degradation.
References
Technical Support Center: CRBN Mutations and GSPT1 Degrader-6 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with GSPT1 degrader-6 efficacy, particularly in the context of Cereblon (CRBN) mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. It functions by binding to the Cereblon (CRBN) protein, which is a substrate receptor for the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1][2][3][4][5] This binding alters the surface of CRBN, enabling it to recognize and bind to GSPT1 as a neo-substrate. The newly formed ternary complex (this compound-CRBN-GSPT1) leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1, a key translation termination factor, ultimately leads to cell death.
Q2: How do CRBN mutations affect the efficacy of this compound?
CRBN mutations can confer resistance to this compound by disrupting the key interactions required for GSPT1 degradation. These mutations can:
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Prevent degrader binding: Mutations within the thalidomide-binding domain of CRBN, particularly in the tri-tryptophan pocket, can abolish the binding of the degrader molecule, thus preventing the initiation of the degradation process.
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Interfere with ternary complex formation: Some mutations may not affect degrader binding but can hinder the subsequent recruitment of GSPT1 to the CRBN-degrader complex.
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Cause loss of CRBN protein: Frameshift mutations, stop codons, or copy number loss of the CRBN gene can lead to a complete absence of functional CRBN protein, rendering GSPT1 degraders ineffective.
Q3: Are all CRBN mutations detrimental to this compound activity?
No, not all CRBN mutations lead to a loss of this compound efficacy. Studies have shown that some missense mutations, particularly those located outside the direct binding pocket for the degrader or the neo-substrate interface, may have no deleterious effect on CRBN function. The impact of a specific mutation needs to be functionally validated.
Q4: Can mutations in GSPT1 itself cause resistance to this compound?
Yes, mutations in the GSPT1 protein can also lead to resistance. These mutations often occur in the "degron" region of GSPT1, which is the specific site recognized by the CRBN-degrader complex. A notable example is the G575N mutation in GSPT1, which has been shown to block ubiquitination and degradation induced by molecular glues.
Troubleshooting Guides
Issue 1: Reduced or no GSPT1 degradation observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| CRBN Mutation | 1. Sequence the CRBN gene in your cell line to check for mutations. 2. If a mutation is present, compare it to known resistance-conferring mutations (see Table 1). 3. If the mutation's effect is unknown, perform a functional rescue experiment by re-expressing wild-type CRBN in a CRBN knockout background. |
| GSPT1 Mutation | 1. Sequence the GSPT1 gene, focusing on the degron region. 2. Compare any identified mutations to known resistance mutations like G575N. |
| Low CRBN Expression | 1. Quantify CRBN protein levels in your cells via Western blot or quantitative proteomics. 2. Compare expression levels to sensitive cell lines. High CRBN expression has been correlated with sensitivity to GSPT1 degraders. |
| Ineffective Drug Concentration or Treatment Time | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation is often rapid, occurring within hours. |
| Experimental Error | 1. Verify the integrity and concentration of your this compound stock. 2. Ensure proper functioning of your detection method (e.g., Western blot antibodies, proteasome inhibitors for control experiments). |
Issue 2: Discrepancy between GSPT1 degradation and cell viability effects.
| Possible Cause | Troubleshooting Step |
| Off-target Effects | 1. Perform washout experiments to see if the cytotoxic effects are reversible upon removal of the compound. 2. Use a negative control compound that is structurally similar but inactive against GSPT1. |
| Delayed Apoptotic Response | 1. Measure markers of apoptosis (e.g., cleaved caspase-3) at later time points (e.g., 24, 48, 72 hours) post-treatment. The induction of apoptosis can be delayed relative to the initial degradation of GSPT1. |
| Cell Line-Specific Dependencies | 1. Investigate whether your cell line has other survival pathways that may compensate for the loss of GSPT1, making it less sensitive to the degrader's cytotoxic effects. |
Quantitative Data Summary
Table 1: Impact of Selected CRBN Missense Mutations on Degrader Efficacy
| Mutation | Location | Effect on IMiD/CELMoD Activity |
| W386A | Tri-tryptophan binding pocket | Complete inactivation, no response to IMiDs/CELMoDs. |
| H397Y | Tri-tryptophan binding pocket | Complete inactivation, no response to IMiDs/CELMoDs. |
| D50H | Lon protease-like domain | No deleterious effect, response similar to wild-type CRBN. |
| A143V | Lon protease-like domain | No deleterious effect, response similar to wild-type CRBN. |
| L190F | Lon protease-like domain | No deleterious effect, response similar to wild-type CRBN. |
| R283K | Lon protease-like domain | No deleterious effect, response similar to wild-type CRBN. |
| A347V | Thalidomide binding domain | No deleterious effect, response similar to wild-type CRBN. |
| W415G | Thalidomide binding domain | No deleterious effect, response similar to wild-type CRBN. |
IMiD: Immunomodulatory drug; CELMoD: Cereblon E3 Ligase Modulating Drug.
Key Experimental Protocols
Western Blot for GSPT1 Degradation
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Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 8, 24 hours).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or vinculin to normalize GSPT1 protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
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Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
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Measurement: Mix the contents by orbital shaking and measure the luminescence using a plate reader.
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Data Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) of CRBN and GSPT1
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Cell Treatment: Treat cells with this compound or vehicle control. For optimal results, pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the protein complex.
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Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
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Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or a tag if using overexpressed, tagged proteins) overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
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Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blot using antibodies against GSPT1 and CRBN.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for reduced efficacy.
References
- 1. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
GSPT1 Mutation and Degrader Resistance: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSPT1 mutations and their impact on the efficacy of molecular glue degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSPT1-targeting molecular glue degraders?
A1: GSPT1-targeting molecular glue degraders are small molecules that induce the degradation of the GSPT1 protein.[1][2] They function by creating a new protein-protein interface between GSPT1 and the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1] The degradation of GSPT1, a translation termination factor, is cytotoxic to certain cancer cells, particularly those dependent on high levels of protein synthesis, such as in acute myeloid leukemia (AML).
Q2: How do mutations in GSPT1 lead to resistance against molecular glue degraders?
A2: Mutations in GSPT1 can confer resistance to molecular glue degraders by disrupting the formation of the GSPT1-degrader-CRBN ternary complex. The most common resistance mutations are found within the "structural degron" of GSPT1, a region essential for its recognition by the degrader-bound CRBN. These mutations can alter the conformation of the degron, interfering with either the small molecule-protein interactions or the protein-protein interactions necessary for stable ternary complex formation.
Q3: What are the most common GSPT1 mutations that confer resistance to degraders like CC-885?
A3: Studies using CRISPR-suppressor scanning have identified several in-frame insertion and deletion (indel) mutations within the GSPT1 structural degron that lead to resistance. These mutations are often clustered around the β-hairpin region of the degron. For example, deletions of amino acids in the D571 to K577 region of GSPT1 have been shown to impair degrader-induced GSPT1 degradation.
Q4: Can mutations outside of the GSPT1 structural degron also cause resistance?
A4: While mutations directly within the structural degron are the most common cause of high-grade resistance, it is possible for mutations in other regions of GSPT1 to confer modest resistance. Additionally, resistance can arise from mutations in other components of the ubiquitin-proteasome system, such as CRBN itself, although this is a separate mechanism of resistance.
Troubleshooting Guides
Problem 1: A previously sensitive cell line is now showing resistance to a GSPT1 degrader.
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Possible Cause 1: Acquired GSPT1 mutation.
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Troubleshooting Steps:
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Sequence the GSPT1 gene: Isolate genomic DNA from the resistant cell population and perform Sanger or next-generation sequencing to identify potential mutations in the GSPT1 coding sequence, paying close attention to the region encoding the structural degron.
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Perform a GSPT1 degradation assay: Treat the resistant cells with the GSPT1 degrader and measure GSPT1 protein levels via Western blot or a quantitative method like a HiBiT lytic bioluminescence assay. A lack of degradation compared to the parental sensitive cell line would suggest a resistance mechanism at the level of GSPT1.
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Conduct a co-immunoprecipitation (Co-IP) experiment: To confirm that the mutation disrupts the ternary complex, perform a Co-IP of GSPT1 and CRBN in the presence of the degrader. A reduced interaction in the resistant cells compared to the sensitive cells indicates that the mutation is interfering with the formation of the GSPT1-degrader-CRBN complex.
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Possible Cause 2: Altered expression of CRBN.
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Troubleshooting Steps:
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Assess CRBN protein levels: Use Western blotting to compare CRBN protein levels between the sensitive and resistant cell lines. A significant decrease or loss of CRBN expression in the resistant line would explain the lack of degrader efficacy.
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Check for CRBN mutations: Sequence the CRBN gene in the resistant cells to check for mutations that might impair its function or its interaction with the degrader.
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Problem 2: Inconsistent GSPT1 degradation observed in Western blot experiments.
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Possible Cause 1: Suboptimal antibody performance.
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Troubleshooting Steps:
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Validate the primary antibody: Ensure the GSPT1 primary antibody is specific and provides a strong signal. Test different antibody concentrations and incubation times.
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Use a positive control: Include a cell lysate known to express GSPT1 at detectable levels.
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Check the secondary antibody: Ensure the secondary antibody is appropriate for the primary antibody and is not expired.
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Possible Cause 2: Issues with protein transfer.
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Troubleshooting Steps:
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Verify protein transfer: After transferring the proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
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Optimize transfer conditions: Adjust the transfer time and voltage/current based on the molecular weight of GSPT1.
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Possible Cause 3: Inadequate blocking or washing.
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Troubleshooting Steps:
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Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., non-fat milk vs. BSA).
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Increase washing steps: Thoroughly wash the membrane after primary and secondary antibody incubations to reduce background noise.
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Quantitative Data
Table 1: Effect of GSPT1 Mutations on Degradation by CC-885
| GSPT1 Variant | Description | Effect on Degradation by CC-885 | Reference |
| Wild-type (wt) | Unmutated GSPT1 | Efficiently degraded | |
| S574del | Deletion of Serine at position 574 | Impaired degradation | |
| S574_K577del | Deletion of amino acids 574-577 | Impaired degradation | |
| G575N | Glycine to Asparagine substitution at position 575 | Resistant to degradation |
Data is qualitative as specific DC50 values for each mutant were not provided in the search results. The table reflects the observed impairment of degradation.
Experimental Protocols
1. CRISPR-Suppressor Scanning for GSPT1 Resistance Mutations
This protocol is a summary of the methodology described by Gosavi et al., 2022.
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sgRNA Library Design and Cloning: Design a pooled library of single-guide RNAs (sgRNAs) that tile across the coding sequence of GSPT1. Clone the sgRNA library into a lentiviral vector.
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Lentivirus Production: Produce lentivirus containing the sgRNA library.
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Cell Transduction: Transduce a GSPT1-degrader-sensitive cell line (e.g., MOLM-13) with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
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Drug Selection: After transduction, split the cell population. Treat one population with the GSPT1 degrader (e.g., CC-885) and the other with a vehicle control (e.g., DMSO).
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Genomic DNA Extraction and Sequencing: After a period of drug selection, isolate genomic DNA from both the treated and control cell populations. Amplify the sgRNA cassette from the genomic DNA and perform next-generation sequencing to determine the abundance of each sgRNA.
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Data Analysis: Calculate a "resistance score" for each sgRNA based on its enrichment in the drug-treated population compared to the control. sgRNAs with high resistance scores indicate that mutations at their target sites confer resistance.
2. Co-Immunoprecipitation of GSPT1 and CRBN
This protocol is adapted from methodologies described in the search results.
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Cell Lysis: Lyse cells (e.g., HEK293T transiently transfected with HA-tagged GSPT1 and FLAG-tagged CRBN) with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-HA antibody for GSPT1-HA).
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Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both GSPT1 and CRBN to detect their interaction.
Visualizations
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
References
Technical Support Center: GSPT1 Degradation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during GSPT1 degradation experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most GSPT1 degraders?
A1: The majority of current GSPT1 degraders are molecular glues or proteolysis-targeting chimeras (PROTACs).[1] These molecules work by inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1]
Q2: My GSPT1 degradation results are inconsistent across experiments. What are the potential causes?
A2: Inconsistent GSPT1 degradation can stem from several factors:
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Cell Line Variability: Different cell lines can have varying levels of CRBN and other components of the ubiquitin-proteasome system, affecting degradation efficiency.
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Compound Potency and Stability: The potency of the degrader can vary, and its stability in culture media can impact its effectiveness over time.
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Off-Target Effects: Some degraders may have off-target effects that indirectly influence GSPT1 levels or cell health. A critical confounding factor is the degradation of other proteins involved in protein synthesis.
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Experimental Technique: Variations in cell seeding density, treatment duration, and lysis procedures can all contribute to inconsistent results.
Q3: I am observing the degradation of my target protein, which is known to be short-lived, upon treatment with a GSPT1 degrader. Does this confirm my compound is a dual degrader?
A3: Not necessarily. GSPT1 is a translation termination factor, and its degradation can lead to a general stall in protein synthesis. This can result in the rapid depletion of short-lived proteins, an effect that can be mistaken for direct degradation. It is crucial to include appropriate controls to distinguish between direct and indirect protein degradation.
Q4: What are the key downstream effects of GSPT1 degradation?
A4: Degradation of GSPT1 leads to impaired translation termination, which triggers the integrated stress response (ISR). This can ultimately result in TP53-independent cell death, particularly in cancer cells with high translation rates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No GSPT1 degradation observed | 1. Inactive Compound: The degrader may have degraded or be inactive. 2. Low CRBN Expression: The cell line may have insufficient levels of the CRBN E3 ligase. 3. Proteasome Inhibition: The proteasome may be inhibited by other factors. | 1. Compound Verification: Test a fresh batch of the compound and verify its identity and purity. 2. CRBN Expression Analysis: Confirm CRBN expression in your cell line via Western blot or qPCR. Consider using a cell line with known high CRBN expression as a positive control. 3. Proteasome Activity Assay: Use a proteasome activity assay to ensure the proteasome is functional in your experimental system. |
| High variability in GSPT1 degradation between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers can lead to variable responses. 2. Inaccurate Compound Dosing: Pipetting errors can lead to different effective concentrations. 3. Variable Incubation Times: Inconsistent treatment durations can affect the extent of degradation. | 1. Standardized Seeding: Use a cell counter to ensure consistent cell numbers in each well. 2. Careful Dosing: Use calibrated pipettes and perform serial dilutions carefully. 3. Synchronized Treatment: Add the compound to all wells as simultaneously as possible and ensure precise incubation timing. |
| Apparent degradation of a short-lived protein of interest | 1. Indirect Effect of GSPT1 Degradation: The observed degradation may be due to a stall in protein synthesis caused by GSPT1 loss. | 1. Cycloheximide Control: Treat cells with cycloheximide, a known protein synthesis inhibitor, to compare the effect on your target protein with that of the GSPT1 degrader. 2. GSPT1 Knockout/Knockdown Control: Use a GSPT1 knockout or knockdown cell line to assess the effect on your target protein in the absence of the degrader. |
| Cell toxicity observed at concentrations where GSPT1 degradation is minimal | 1. Off-Target Cytotoxicity: The compound may have cytotoxic effects independent of GSPT1 degradation. | 1. Dose-Response Analysis: Perform a detailed dose-response curve for both GSPT1 degradation and cell viability to determine the therapeutic window. 2. Acyl-Biotin Exchange (ABE) Assay: Use an ABE assay to identify other potential off-targets of your compound. |
Experimental Protocols
Western Blot for GSPT1 Degradation
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Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with the desired concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 16, 24 hours).
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Cell Lysis:
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Wash the cells once with ice-cold PBS.
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Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing every 10 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Protein Quantification:
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Transfer the supernatant to a new tube.
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Determine the protein concentration using a BCA protein assay.
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Sample Preparation and SDS-PAGE:
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Normalize the protein concentration for all samples.
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Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
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Load 20 µg of protein per lane on a 4-12% Bis-Tris gel.
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Run the gel at 150V for 1-1.5 hours.
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Protein Transfer:
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Transfer the proteins to a PVDF membrane at 100V for 1 hour.
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Immunoblotting:
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Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Detection:
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Add ECL substrate and visualize the bands using a chemiluminescence imager.
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Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
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Visualizations
Caption: Mechanism of GSPT1 degradation by molecular glues or PROTACs.
Caption: Troubleshooting workflow for inconsistent GSPT1 degradation.
References
Technical Support Center: Minimizing GSPT1 Degrader-6 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving GSPT1 degrader-6. The information is presented in a question-and-answer format to directly address specific issues related to minimizing and understanding the cytotoxic effects of this compound.
Troubleshooting Guides
Problem 1: Excessive Cytotoxicity Observed at Expected Efficacious Concentrations
Q: We are observing high levels of cell death in our experiments with this compound, even at concentrations where we expect to see specific GSPT1 degradation. How can we mitigate this?
A: High cytotoxicity can be multifactorial. Here are several troubleshooting steps to identify and resolve the issue:
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Confirm On-Target Cytotoxicity: The primary mechanism of action for this compound is the induction of apoptosis following GSPT1 degradation.[1] It is crucial to first confirm that the observed cytotoxicity is a result of this on-target effect.
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Recommendation: Perform a rescue experiment by introducing a degradation-resistant mutant of GSPT1 (e.g., G575N GSPT1) into your cell line.[1] If the expression of this mutant abrogates the cytotoxic effects of this compound, it confirms the cytotoxicity is on-target.
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Optimize Compound Concentration and Incubation Time: PROTACs and molecular glues can exhibit a "hook effect" at high concentrations, leading to reduced efficacy and potentially increased off-target toxicity. Additionally, the kinetics of GSPT1 degradation and subsequent apoptosis can vary.
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Recommendation:
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Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for maximal degradation (DC50) versus cytotoxicity (IC50).
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Perform a time-course experiment (e.g., 4, 8, 24 hours) to identify the optimal incubation time for GSPT1 degradation and to monitor the onset of apoptosis (e.g., via caspase activation assays).[1] Faster and more efficient depletion of GSPT1 by compounds like this compound can lead to earlier induction of apoptosis.[1]
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Cell Line Variability: The expression levels of Cereblon (CRBN), the E3 ligase recruited by this compound, can vary between cell lines and influence sensitivity to the degrader.
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Recommendation: Confirm CRBN expression levels in your cell line using Western blotting or qPCR. Cell lines with higher CRBN expression may be more sensitive to this compound.[1]
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Problem 2: Inconsistent GSPT1 Degradation and Cytotoxicity Results
Q: Our results for GSPT1 degradation and cell viability are not reproducible between experiments. What could be the cause?
A: Inconsistent results are a common challenge. Consider the following factors:
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Compound Solubility and Stability: this compound, like many small molecules, may have solubility and stability issues in cell culture media.
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Recommendation: Ensure complete dissolution of the compound in a suitable solvent (e.g., DMSO) before diluting it in media. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
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Cell Seeding Density and Health: The density and health of your cells can significantly impact their response to treatment.
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Recommendation: Maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before treatment.
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Assay-Specific Variability: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity).
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Recommendation: If using metabolic assays like MTT, be aware that GSPT1 degradation can affect protein synthesis, which might indirectly impact metabolic readouts. Consider using a secondary assay that measures a different endpoint, such as a membrane integrity assay (e.g., LDH release) or a direct apoptosis assay (e.g., Caspase-Glo).
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cytotoxicity of this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein. Depletion of GSPT1 triggers the activation of the integrated stress response pathway, which leads to the induction of apoptosis and inhibition of cell proliferation. This is often measurable by an increase in caspase activity.
Q2: How can I be sure that the observed effects are due to GSPT1 degradation and not off-target effects?
A2: To confirm on-target activity, you can perform several control experiments:
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Degradation-Resistant Mutant: As mentioned in the troubleshooting guide, expressing a GSPT1 mutant that cannot be degraded by this compound should rescue the cells from its cytotoxic effects.
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Selectivity Profiling: this compound has been shown to be selective for GSPT1 over other common neosubstrates of CRBN-based degraders, such as IKZF1, especially at shorter incubation times (e.g., 4 hours). You can perform a Western blot to check the levels of IKZF1 in your treated cells.
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Proteomics Analysis: A more comprehensive approach is to use mass spectrometry-based proteomics to identify all proteins that are downregulated upon treatment with this compound. This can provide a global view of the degrader's selectivity.
Q3: What is the "hook effect" and how does it relate to this compound cytotoxicity?
A3: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where, at very high concentrations, the formation of the productive ternary complex (in this case, GSPT1-degrader-CRBN) is impaired. This can lead to a bell-shaped dose-response curve for protein degradation. While this can reduce the desired on-target degradation, high concentrations may also lead to off-target effects and increased cytotoxicity through mechanisms independent of GSPT1 degradation. Therefore, it is crucial to identify the optimal concentration range for your experiments.
Q4: Can I use this compound in animal models?
A4: this compound (also referred to as SJ6986) has been shown to have good oral bioavailability in mice. However, it is important to note that many CRBN-based degraders have species-specific activity. Humanized CRBN mouse models may be necessary to accurately evaluate the efficacy and toxicity of these compounds in vivo.
Quantitative Data Summary
The following tables summarize the degradation potency and cytotoxic activity of this compound in various leukemia cell lines.
Table 1: GSPT1 Degradation Potency (DC50)
| Cell Line | Incubation Time (hours) | DC50 (nM) | Reference |
| MV4-11 | 4 | 9.7 | |
| MV4-11 | 24 | 2.1 | |
| MHH-CALL-4 | 4 | 3.1 | |
| MHH-CALL-4 | 24 | 1.8 |
Table 2: Antiproliferative Activity (IC50)
| Cell Line | IC50 (nM) | Reference |
| MV4-11 | 18 | |
| MHH-CALL-4 | 6 | |
| HD-MB03 | 21 | |
| MB002 | 19 | |
| MB004 | 11 |
Experimental Protocols
Protocol 1: Western Blot for GSPT1 Degradation
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Cell Seeding and Treatment: Seed cells (e.g., MV4-11) in a 6-well plate to achieve a density of approximately 1 x 10^6 cells/mL. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 4 or 24 hours). Include a vehicle-only (e.g., DMSO) control.
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Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
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Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system. To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
Protocol 2: Cell Viability (Caspase-Glo) Assay
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Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere or stabilize overnight.
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Treatment: Prepare serial dilutions of this compound in cell culture media. Add the desired concentrations to the appropriate wells. Include a vehicle-only control.
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Incubation: Incubate the plate for the desired time point (e.g., 8, 24, or 48 hours) at 37°C in a humidified incubator.
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Assay:
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Allow the plate to equilibrate to room temperature for 30 minutes.
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Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
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Add 100 µL of the reagent to each well.
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Mix the contents of the wells by gentle shaking for 30 seconds.
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Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate reader.
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Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism and cytotoxic effects of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
GSPT1 degrader-6 downstream effects on IKZF1
Welcome to the technical support center for researchers utilizing GSPT1 degrader-6 and investigating its downstream effects on IKZF1. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a molecular glue degrader. It functions by inducing proximity between the G1 to S phase transition 1 (GSPT1) protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome.[1][4]
Q2: How does this compound affect IKZF1?
Certain GSPT1 degraders, particularly those derived from thalidomide, can also induce the degradation of the Ikaros family zinc finger protein 1 (IKZF1). This is not a direct downstream effect of GSPT1 degradation but rather a concurrent event. Both GSPT1 and IKZF1 possess a structural degron motif, a β-hairpin loop with a critical glycine residue, that is recognized by the CRBN-degrader complex. Therefore, this compound can simultaneously recruit both GSPT1 and IKZF1 to the CRBN E3 ligase, leading to their co-degradation.
Q3: Is the degradation of IKZF1 a direct consequence of GSPT1 loss-of-function?
Current evidence suggests that IKZF1 degradation is not a direct downstream signaling event resulting from the loss of GSPT1 function. Instead, it is a parallel event mediated by the GSPT1 degrader itself, which can bind to and facilitate the ubiquitination of both proteins through the same E3 ligase complex. However, the depletion of GSPT1, a translation termination factor, can lead to a general disruption of protein synthesis, which may indirectly affect the levels of short-lived proteins.
Q4: What is the functional consequence of dual GSPT1 and IKZF1 degradation?
The simultaneous degradation of GSPT1 and IKZF1 can have synergistic anti-cancer effects, particularly in hematological malignancies. GSPT1 is crucial for cell cycle progression and protein translation, and its degradation can lead to cell cycle arrest and apoptosis. IKZF1 is a key transcription factor in lymphocyte development, and its loss is associated with anti-leukemic activity. The dual degradation can thus target multiple oncogenic pathways. The immunomodulatory effects of IKZF1/3 degradation may also help mitigate potential toxicities associated with pure GSPT1 degradation.
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of GSPT1/IKZF1 observed by Western blot.
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Possible Cause 1: Suboptimal degrader concentration or incubation time.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Degradation is often rapid, with significant effects observed within a few hours.
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Possible Cause 2: Low expression of CRBN in the cell line.
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Solution: Verify the expression level of CRBN in your cell line by Western blot or qPCR. Cell lines with low CRBN expression may be resistant to CRBN-dependent degraders.
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Possible Cause 3: Issues with antibody quality.
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Solution: Ensure your primary antibodies for GSPT1 and IKZF1 are validated for Western blotting and are specific. Use positive and negative controls to verify antibody performance.
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-
Possible Cause 4: Proteasome inhibition.
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Solution: Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome, as this will prevent the degradation of ubiquitinated proteins. Co-treatment with a proteasome inhibitor like MG132 can be used as a negative control to confirm proteasome-dependent degradation.
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Problem 2: Difficulty interpreting co-immunoprecipitation (Co-IP) results for the GSPT1-CRBN-IKZF1 complex.
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Possible Cause 1: Weak or transient interactions.
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Solution: The ternary complex formed by the degrader, CRBN, and the target protein can be transient. Optimize your Co-IP protocol by using cross-linking agents (e.g., formaldehyde) to stabilize the complex before cell lysis. Ensure lysis and wash buffers are not too stringent, which could disrupt the interaction.
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Possible Cause 2: Incorrect antibody for immunoprecipitation.
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Solution: Use a high-quality antibody specific for an epitope that remains accessible within the complex for the immunoprecipitation step. It is often best to pull down the most stable component, such as CRBN.
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Possible Cause 3: High background or non-specific binding.
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Solution: Increase the number of washes and/or the stringency of the wash buffer. Pre-clear your lysate with protein A/G beads before adding the specific antibody to reduce non-specific binding. Include an isotype control antibody as a negative control.
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Quantitative Data
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of various molecular glue degraders on GSPT1 and IKZF1 in different cell lines.
| Compound | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| 4-OH-EM12 | IKZF1 | - | 28 | 82 ± 1 | 24 | |
| EM12 | IKZF1 | - | 1700 | 69 ± 6 | 24 | |
| 5-OH-EM12 | GSPT1 | - | - | 47 ± 9 | 5 | |
| BTX-1188 | GSPT1, IKZF1/3 | MV-4-11 | 3 (GSPT1) | >90 | 6 | |
| CC-885 | GSPT1 | HEK293 HiBiT-GSPT1 | 0.17 | - | - |
DC50: Concentration at which 50% of the protein is degraded. Dmax: Maximum percentage of protein degradation observed.
Experimental Protocols
Western Blot for GSPT1 and IKZF1 Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GSPT1 and IKZF1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
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Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the band intensities and determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Cell Treatment: Treat cells with this compound or a vehicle control. A positive control degrader known to induce the complex is recommended.
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(Optional) Cross-linking: To stabilize the transient ternary complex, you can cross-link the cells with formaldehyde before lysis.
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Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
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Pre-clearing: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the complex components (e.g., anti-CRBN) or an isotype control antibody overnight at 4°C.
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Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
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Washing: Pellet the beads and wash them multiple times with Co-IP wash buffer to remove non-specifically bound proteins.
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Elution and Analysis: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using antibodies against GSPT1, IKZF1, and CRBN.
Visualizations
Caption: Mechanism of GSPT1 and IKZF1 co-degradation by this compound.
Caption: Experimental workflow for analyzing GSPT1 and IKZF1 degradation.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
GSPT1 degrader-6 and induction of apoptosis
Welcome to the technical support center for GSPT1 degrader-6 (also known as Compound 6 or SJ6986). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound in experiments focused on apoptosis induction. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2][3][4] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), altering its substrate specificity to recognize and polyubiquitinate GSPT1.[4] This targets GSPT1 for degradation by the proteasome. The depletion of GSPT1, a key translation termination factor, leads to the activation of the integrated stress response (ISR) pathway, ultimately resulting in apoptosis.
Q2: How does the degradation of GSPT1 lead to apoptosis?
A2: The degradation of GSPT1 disrupts the normal process of translation termination. This triggers cellular stress and activates the Integrated Stress Response (ISR) pathway. Key downstream effectors of this pathway, such as Activating Transcription Factor 4 (ATF4) and Activating Transcription Factor 3 (ATF3), are upregulated. This signaling cascade converges on the activation of caspases, the executioners of apoptosis. The induction of apoptosis by GSPT1 degradation has been shown to be independent of the tumor suppressor protein p53.
Q3: What are the typical concentrations of this compound to use for inducing apoptosis?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, published data indicates that it is potent in the nanomolar range. For example, in MV4-11 leukemia cells, the half-maximal degradation concentration (DC50) for GSPT1 is approximately 9.7 nM after a 4-hour treatment and 2.1 nM after a 24-hour treatment. The half-maximal inhibitory concentration (IC50) for cell viability is also in the low nanomolar range in sensitive cell lines. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How quickly can I expect to see GSPT1 degradation and apoptosis?
A4: GSPT1 protein degradation can be observed as early as 4 hours after treatment with this compound. The onset of apoptosis, as measured by caspase activation, can be detected as early as 8 hours post-treatment. However, the kinetics may vary between different cell types. A time-course experiment is recommended to establish the optimal endpoint for your studies.
Quantitative Data Summary
The following tables summarize the degradation and anti-proliferative potencies of this compound (SJ6986/Compound 6) and a related, less potent analogue (Compound 7) in leukemia cell lines.
Table 1: GSPT1 Degradation Potency
| Compound | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |
| This compound | MV4-11 | 4 hours | 9.7 | ~90 |
| This compound | MV4-11 | 24 hours | 2.1 | >90 |
| Compound 7 | MV4-11 | 4 hours | >10,000 | ~60 |
| Compound 7 | MV4-11 | 24 hours | 10 | >90 |
Data extracted from Nishiguchi et al., J Med Chem, 2021.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (nM) |
| This compound | MV4-11 | 1.5 |
| This compound | MHH-CALL-4 | 0.8 |
| Compound 7 | MV4-11 | 18 |
| Compound 7 | MHH-CALL-4 | 12 |
Data extracted from Nishiguchi et al., J Med Chem, 2021.
Experimental Protocols & Troubleshooting
Here are detailed protocols for key experiments to study the effects of this compound, along with troubleshooting guides to address common issues.
Western Blotting for GSPT1 Degradation and Apoptosis Markers
This protocol allows for the detection of GSPT1 protein levels and key apoptosis-related proteins.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blotting analysis.
Detailed Protocol:
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Cell Seeding and Treatment: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight before treating with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
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Cell Lysis:
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For adherent cells, wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and lyse as above.
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Sonicate or vortex briefly to ensure complete lysis.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
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Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation:
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Incubate the membrane with primary antibodies against GSPT1, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
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Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| No or weak GSPT1 band in control | Low protein expression in the cell line. | Confirm GSPT1 expression in your cell line from literature or public databases. Increase the amount of protein loaded. |
| Antibody not working. | Use a validated antibody for Western blotting. Run a positive control (e.g., lysate from a known GSPT1-expressing cell line). | |
| Incomplete GSPT1 degradation | Suboptimal concentration or time. | Perform a dose-response and time-course experiment to optimize conditions. |
| Cell line is resistant. | Confirm the expression of CRBN in your cell line, as it is required for the activity of this compound. | |
| High background on the blot | Insufficient blocking or washing. | Increase blocking time to 1.5-2 hours. Increase the number and duration of washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Perform a peptide competition assay to confirm specificity. |
| Protein degradation. | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using a luminescent assay.
Detailed Protocol:
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Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
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Compound Preparation: Prepare a serial dilution of this compound in culture medium.
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Treatment: Add the compound dilutions to the respective wells. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
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Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before and during plating. |
| Edge effects in the plate. | Avoid using the outer wells or fill them with sterile PBS to maintain humidity. | |
| Low signal-to-background ratio | Low cell number. | Optimize the initial cell seeding density. |
| Reagent degradation. | Use fresh or properly stored CellTiter-Glo® reagent. | |
| Compound interference | This compound may have intrinsic fluorescence/luminescence. | Run a cell-free control with the compound and reagent to check for interference. |
Caspase Activity Assay (e.g., Caspase-Glo® 3/7)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Experimental Workflow Diagram
Caption: Workflow for measuring caspase-3/7 activity.
Detailed Protocol:
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Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay. A shorter incubation time (e.g., 8, 12, or 24 hours) is typically used.
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Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
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Signal Development: Mix the contents gently and incubate at room temperature for 1-2 hours, protected from light.
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Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Subtract the background luminescence and normalize the signal to the number of cells (can be done in a parallel plate with a viability assay) or express as fold-change over the vehicle control.
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| High background caspase activity | Serum in the media can have protease activity. | Run a media-only control to determine the background from the serum. |
| Spontaneous apoptosis in cell culture. | Ensure cells are healthy and not over-confluent before treatment. | |
| No significant increase in caspase activity | Time point is too early or too late. | Perform a time-course experiment to capture the peak of caspase activation. |
| Cell death is occurring through a caspase-independent pathway. | Investigate other markers of apoptosis or alternative cell death pathways. |
Signaling Pathway Diagram
The degradation of GSPT1 by this compound initiates a signaling cascade that leads to apoptosis. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
References
GSPT1 Degrader-6 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GSPT1 degrader-6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a molecular glue that induces the degradation of the G1 to S phase transition 1 (GSPT1) protein.[1][2] It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), creating a novel protein surface that recruits GSPT1.[2] This ternary complex formation leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[2] The depletion of GSPT1 has been shown to inhibit cell proliferation and induce apoptosis.[3]
Q2: What are the expected outcomes of successful GSPT1 degradation by degrader-6?
Successful degradation of GSPT1 by degrader-6 is expected to lead to a dose-dependent decrease in GSPT1 protein levels. This degradation triggers the integrated stress response pathway, which can result in the induction of apoptosis. Consequently, a reduction in cell viability and proliferation is an anticipated outcome in sensitive cell lines.
Q3: How quickly can I expect to see GSPT1 degradation after treatment with degrader-6?
GSPT1 degradation can be observed relatively quickly. Immunoblotting experiments have shown a dose-dependent decrease in GSPT1 protein abundance within 4 hours of treatment with compound 6 (a specific GSPT1 degrader). The half-maximal degradation concentration (DC50) in MV4-11 cells at 4 hours was found to be 9.7 nM, with nearly complete degradation at 100 nM. Longer incubation times, such as 24 hours, can lead to even more potent degradation.
Q4: Is this compound selective for GSPT1?
This compound demonstrates a degree of selectivity for GSPT1, particularly at earlier time points. For instance, in MV4-11 and MHH-CALL-4 leukemia cell lines, significant degradation of IKZF1 was not observed after 4 hours of treatment. However, after 24 hours of treatment in MV4-11 cells, a modest selectivity window between GSPT1 and IKZF1 degradation was observed. It is important to note that some observed effects on other proteins may be an indirect consequence of GSPT1 degradation.
Troubleshooting Guide
Issue 1: No or weak GSPT1 degradation observed.
| Possible Cause | Troubleshooting Step |
| Cell line insensitivity | Different cell lines can exhibit varying sensitivity to GSPT1 degradation. This may be due to differing expression levels of CRBN. For example, MHH-CALL-4 cells, which have higher CRBN expression, are more sensitive than MV4-11 cells. Confirm the CRBN expression level in your cell line. |
| Incorrect compound concentration | Ensure the concentration of this compound is within the effective range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Degradation has been observed at concentrations as low as 10 nM. |
| Short incubation time | While degradation can be seen as early as 4 hours, some cell lines or experimental conditions may require longer incubation times. Consider extending the treatment duration to 24 hours to achieve more complete degradation. |
| Issues with experimental reagents | Verify the integrity and activity of this compound. Ensure proper storage and handling. Confirm the quality of antibodies and other reagents used for detection. |
Issue 2: Unexpected changes in the levels of other proteins.
| Possible Cause | Troubleshooting Step |
| Indirect effects of GSPT1 degradation | Depletion of GSPT1, a translation termination factor, can lead to a general reduction in protein synthesis. This can disproportionately affect short-lived proteins, giving the appearance of off-target degradation. It is crucial to differentiate between direct degradation and indirect effects. |
| Off-target degradation | While this compound shows selectivity, off-target effects can occur, especially at higher concentrations or longer incubation times. For instance, degradation of IKZF1 has been observed after 24 hours of treatment. Perform proteomic analysis to identify other proteins that may be affected. |
| Cytotoxic effects | General cytotoxicity can lead to a decrease in the levels of various proteins, particularly those with short half-lives. Assess cell viability in parallel with protein degradation studies to distinguish specific degradation from general toxicity. |
Issue 3: Discrepancy between GSPT1 degradation and cellular phenotype (e.g., no apoptosis).
| Possible Cause | Troubleshooting Step |
| Cell-specific signaling pathways | The downstream consequences of GSPT1 degradation can be cell-type specific. Some cell lines may have compensatory mechanisms that mitigate the pro-apoptotic effects. |
| Timing of apoptosis induction | The induction of apoptosis may be delayed relative to the initial degradation of GSPT1. For example, caspase activation was measurable at 8 hours with one GSPT1 degrader, while another showed activity only at 24 hours. Perform a time-course experiment to assess apoptosis at multiple time points. |
| Resistance mechanisms | Cells can develop resistance to GSPT1 degradation. Expression of a degradation-resistant mutant of GSPT1 has been shown to abrogate the anti-proliferative effects of GSPT1 degraders. |
Quantitative Data Summary
Table 1: In Vitro Activity of a GSPT1 Degrader (Compound 6)
| Cell Line | GSPT1 DC50 (4h) | GSPT1 DC50 (24h) | Antiproliferative EC50 |
| MV4-11 | 9.7 nM | 2.1 nM | Data not specified |
| MHH-CALL-4 | Data not specified | Data not specified | Data not specified |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration. Data derived from immunoblotting experiments.
Experimental Protocols
Western Blotting for GSPT1 Degradation
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Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for the desired time points (e.g., 4 and 24 hours).
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Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantification: Densitometry analysis of the bands can be performed to quantify the extent of GSPT1 degradation relative to the loading control.
Caspase-Glo 3/7 Assay for Apoptosis
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Cell Plating and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations and for different durations (e.g., 4, 8, and 24 hours).
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Assay Procedure: Follow the manufacturer's instructions for the Caspase-Glo 3/7 Assay kit. Briefly, add the Caspase-Glo 3/7 reagent to each well.
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Incubation: Incubate the plate at room temperature for the recommended time to allow for cell lysis and caspase cleavage of the substrate.
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Luminescence Measurement: Measure the luminescence of each well using a plate reader. The luminescence signal is proportional to the amount of caspase activity.
Visualizations
Caption: this compound mechanism of action.
Caption: A logical workflow for troubleshooting experiments.
References
improving GSPT1 degrader-6 efficacy in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo efficacy of GSPT1 Degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1, and why is it a therapeutic target?
G1 to S phase transition 1 (GSPT1) is a protein that plays a crucial role in two fundamental cellular processes: cell cycle progression and the termination of protein synthesis (translation termination).[1][2][3] As a translation termination factor, it partners with eRF1 to ensure that the synthesis of new proteins stops correctly at the designated stop codon on an mRNA template.[4] In many cancers, such as Acute Myeloid Leukemia (AML) and MYC-driven tumors, GSPT1 is overexpressed or its function is dysregulated, contributing to uncontrolled cell proliferation.[5] By targeting GSPT1 for degradation, the aim is to disrupt protein synthesis in these rapidly dividing cancer cells, leading to cell cycle arrest and programmed cell death (apoptosis).
Q2: How does this compound work?
This compound is a "molecular glue" type degrader. Unlike traditional inhibitors that simply block a protein's function, this compound works by hijacking the cell's own protein disposal system. It acts as a connector, forming a ternary complex between the GSPT1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the E3 ligase to tag GSPT1 with ubiquitin molecules. The cell recognizes this ubiquitin tag as a signal for destruction, leading to the targeted degradation of GSPT1 by the proteasome.
Q3: What are the most common reasons for poor in vivo efficacy of a degrader that works well in vitro?
The transition from a controlled in vitro environment to a complex in vivo system introduces several challenges. The most common reasons for poor in vivo efficacy despite good in vitro activity are related to the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties. These include:
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Poor Oral Bioavailability: The degrader may not be efficiently absorbed into the bloodstream after oral administration.
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Rapid Metabolism and Clearance: The degrader can be quickly broken down by the liver or excreted, preventing it from reaching the tumor at a sufficient concentration.
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Low Permeability: Due to their often larger size and complex structure, degraders may struggle to penetrate tissues and enter tumor cells effectively.
-
Metabolic Instability: Metabolites of the degrader might be inactive or could even compete with the parent compound for binding to GSPT1 or the E3 ligase, reducing efficacy.
-
The "Hook Effect": At excessively high concentrations, the degrader can form separate binary complexes with GSPT1 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation.
GSPT1 Degrader Mechanism and Signaling
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Caption: Simplified overview of GSPT1's role in normal and cancer cells.
Troubleshooting Guide
Problem: I am not observing significant tumor growth inhibition in my xenograft model.
Q: My in vitro data was promising, but this compound is not showing the expected anti-tumor effect in my mouse model. What should I check first?
A: Before assessing tumor volume, you must verify target engagement and degradation within the tumor tissue itself. A lack of GSPT1 degradation at the site of action is the most common reason for poor efficacy.
-
Conduct a Pharmacodynamic (PD) Study: Dose a cohort of tumor-bearing mice with this compound. Collect tumor samples at various time points after dosing (e.g., 2, 4, 8, 24 hours).
-
Analyze GSPT1 Levels: Use Western blotting or quantitative mass spectrometry to measure the levels of GSPT1 protein in the tumor lysates.
-
Establish a PK/PD Correlation: Compare the extent of GSPT1 degradation with the concentration of the degrader in the tumor and plasma at the same time points. Significant efficacy is unlikely without sustained degradation of GSPT1 in the tumor.
Problem: I see good in vitro degradation, but little to no degradation in vivo.
Q: this compound has a low nanomolar DC50 in my cancer cell lines, but Western blots from tumor xenografts show minimal GSPT1 reduction. What is the likely cause?
A: This classic in vitro to in vivo disconnect points towards issues with Drug Metabolism and Pharmacokinetics (DMPK).
-
Poor Exposure: The compound may have low oral bioavailability or be cleared from circulation too quickly to reach an effective concentration in the tumor.
-
Action: Perform a standalone pharmacokinetic (PK) study. Administer a single dose of this compound (both intravenously and orally, if applicable) to non-tumor-bearing mice and measure plasma concentrations over time. This will determine key parameters like half-life (t1/2), clearance, and oral bioavailability (F%).
-
-
Low Tumor Penetration: Even with adequate plasma levels, the degrader may not effectively penetrate the tumor tissue.
-
Action: In your PK study, collect tumor tissue in addition to plasma and measure the drug concentration in both. This will reveal the tumor-to-plasma ratio.
-
-
Metabolic Instability: The degrader may be rapidly metabolized into inactive forms.
-
Action: Analyze plasma and tumor samples for the presence of major metabolites. These metabolites could potentially compete with the active drug.
-
Problem: I am observing toxicity in my animal models.
Q: My mice are losing weight and showing signs of distress at doses required for GSPT1 degradation. How can I determine if this is an on-target or off-target effect?
A: Toxicity can be complex. It may be an "on-target" effect from GSPT1 degradation in healthy tissues or an "off-target" effect from the degrader binding to other proteins.
-
Assess On-Target Toxicity: GSPT1 is essential for the function of normal, healthy cells, especially those that divide rapidly, like hematopoietic stem cells. Degradation in these tissues can lead to toxicity.
-
Action: Collect healthy tissues (e.g., bone marrow, spleen, liver, intestine) from treated animals and measure GSPT1 degradation levels. Correlate the degree of degradation in these tissues with observed toxicities.
-
-
Investigate Off-Target Degradation: Your degrader might be causing the unintended degradation of other proteins.
-
Action: Perform unbiased proteomic analysis (e.g., using mass spectrometry) on tumor and healthy tissues from treated vs. vehicle control animals. This can identify other proteins whose levels are significantly reduced, revealing potential off-targets.
-
-
Refine Dosing Strategy:
-
Action: Explore alternative dosing schedules (e.g., intermittent dosing instead of daily) that might maintain sufficient GSPT1 degradation in the tumor while allowing healthy tissues to recover, thus widening the therapeutic window.
-
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
GSPT1 Degrader-6 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing GSPT1 degrader-6 in their experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions.
Issue 1: Incomplete or No GSPT1 Degradation
If you observe suboptimal or no degradation of GSPT1 protein levels after treatment with this compound, consider the following:
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. The reported half-maximal degradation concentration (DC50) for this compound is 13 nM, but this can vary between cell lines.[1] Test a range of concentrations around this value (e.g., 1 nM to 1 µM). |
| Incorrect Treatment Duration | Degradation is time-dependent. While significant degradation can be observed as early as 4 hours, maximal degradation may require longer incubation.[2] Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal endpoint. |
| Low Cereblon (CRBN) E3 Ligase Expression | This compound requires the E3 ligase Cereblon (CRBN) to function.[3] Verify CRBN expression levels in your cell line of choice via Western blot or qPCR. If CRBN levels are low, consider using a different cell line with higher CRBN expression. |
| Proteasome Inhibition | Cellular stress or co-treatment with other compounds may inhibit proteasome activity. To confirm degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should rescue GSPT1 from degradation. |
| Reagent Instability | Ensure this compound has been stored correctly according to the manufacturer's instructions and that the solvent (e.g., DMSO) is anhydrous. Prepare fresh dilutions for each experiment. |
Issue 2: High Cytotoxicity or Off-Target Effects
If you observe significant cell death that doesn't correlate with GSPT1 degradation or suspect off-target effects, consult the table below.
| Potential Cause | Recommended Solution |
| General Compound Toxicity | High concentrations of any small molecule can induce cytotoxicity. Lower the concentration of this compound to the lowest effective dose determined from your dose-response experiments. |
| Off-Target Protein Degradation | While GSPT1 degraders can be highly selective, off-target degradation of other proteins is possible.[3] If available, use an inactive epimer or a structurally similar but inactive analog of this compound as a negative control. This will help differentiate between GSPT1-mediated effects and general compound toxicity. |
| Indirect Effects on Short-Lived Proteins | GSPT1 is involved in translation termination. Its degradation can indirectly reduce the levels of other short-lived proteins (e.g., c-Myc, MCL1), confounding the interpretation of results.[4] Monitor the levels of a known short-lived protein as an additional control. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a "molecular glue." It functions by inducing a novel interaction between the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), and the target protein, GSPT1. The degrader acts as an adhesive, bringing GSPT1 into proximity with the CRL4-CRBN E3 ligase complex. This results in the poly-ubiquitination of GSPT1, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound as a molecular glue.
Q2: What are the essential experimental controls?
A2: To ensure the validity of your results, the following controls are highly recommended:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for no treatment.
-
Positive Control Degrader: Use a well-characterized GSPT1 degrader, such as CC-885, to confirm that the experimental system is responsive to GSPT1 degradation.
-
Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours). A rescue of GSPT1 levels confirms that the degradation is proteasome-dependent.
-
Inactive Analog Control: If available, use a structurally related but inactive analog of this compound. This is the most rigorous negative control to rule out off-target effects of the chemical scaffold.
-
CRBN Knockout/Knockdown Cells: To definitively prove the degradation is CRBN-dependent, perform the experiment in CRBN knockout or knockdown cells. Degradation should be abrogated in these cells.
Q3: How do I verify the degradation of GSPT1 protein?
A3: The most common method to verify GSPT1 degradation is by Western blot.
Detailed Protocol: Western Blot for GSPT1
-
Cell Lysis:
-
Plate and treat your cells with this compound and controls for the desired time and concentration.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A recommended starting dilution for a rabbit polyclonal anti-GSPT1 antibody is between 1:500 and 1:3000. Always optimize for your specific antibody and experimental conditions.
-
Include a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a dilution of 1:2000 to 1:20000 for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensity using software like ImageJ to determine the percentage of GSPT1 degradation relative to the vehicle control and normalized to the loading control.
-
Q4: How can I measure the downstream functional effects of GSPT1 degradation?
A4: Degradation of GSPT1 is known to inhibit cell proliferation and induce apoptosis. These effects can be quantified using cell viability and caspase activity assays.
Detailed Protocol: Cell Viability Assay (using CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and controls. Incubate for your desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.
-
Detailed Protocol: Apoptosis Assay (using Caspase-Glo® 3/7)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.
-
Cell Plating and Treatment:
-
Follow the same steps for cell plating and treatment as in the cell viability assay. A typical endpoint for apoptosis is earlier than for viability (e.g., 8 to 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent.
-
Add 100 µL of the reagent to each well.
-
Mix by gentle shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence. The signal is proportional to the amount of active caspase-3 and caspase-7, key executioners of apoptosis.
-
Caption: A typical experimental workflow using this compound.
References
GSPT1 Degrader-6 Proteomics Data Interpretation: A Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GSPT1 degrader-6 proteomics data.
Frequently Asked Questions (FAQs)
Q1: What is GSPT1 and what is its primary function?
A1: GSPT1, or G1 to S phase transition 1, is a protein that plays a critical role in two fundamental cellular processes: the regulation of the cell cycle and the termination of mRNA translation.[1][2] As a translation termination factor, it works with other proteins to ensure that protein synthesis stops at the correct point.[3] Its involvement in the G1 to S phase transition makes it crucial for cell division and proliferation.[2]
Q2: How does this compound work?
A2: this compound is a small molecule designed to specifically induce the degradation of the GSPT1 protein. It functions as a "molecular glue" or is part of a Proteolysis Targeting Chimera (PROTAC). These molecules work by bringing the GSPT1 protein into close proximity with an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[1] This proximity leads to the tagging of GSPT1 with ubiquitin, which marks it for destruction by the proteasome.
Q3: What are the expected primary outcomes in a proteomics experiment after treating cells with this compound?
A3: The most direct and expected outcome is a significant reduction in the abundance of the GSPT1 protein. Due to GSPT1's role in protein synthesis, its degradation can lead to broader, indirect effects, including the downregulation of short-lived proteins with high turnover rates, such as the oncoproteins c-Myc and MCL1. Additionally, the disruption of translation termination can trigger cellular stress pathways, like the Integrated Stress Response (ISR).
Q4: Why is mass spectrometry-based proteomics the preferred method for analyzing the effects of this compound?
A4: Mass spectrometry-based proteomics is a powerful tool for studying protein degraders because it allows for an unbiased, global view of the entire proteome. This enables researchers to not only confirm the intended on-target degradation of GSPT1 but also to assess the selectivity of the degrader by identifying any unintended "off-target" protein degradation. It also provides insights into the downstream biological pathways that are affected by the loss of GSPT1.
Troubleshooting Guides
Q1: My proteomics data does not show significant degradation of GSPT1. What could be the reason?
A1: There are several potential reasons for the lack of GSPT1 degradation:
-
Compound Inactivity: Ensure the this compound compound is correctly synthesized, stored, and used at an effective concentration.
-
Cell Line Resistance: The cell line used may lack essential components of the degradation machinery, such as sufficient levels of the specific E3 ligase (e.g., Cereblon) that the degrader utilizes.
-
Experimental Timing: Degradation is a dynamic process. The chosen time point for cell lysis after treatment may be too early to observe significant degradation or too late if protein synthesis has recovered. A time-course experiment is recommended.
-
Sample Preparation Issues: Problems during sample preparation, such as inefficient protein extraction or incomplete enzymatic digestion, can affect the quality of proteomics data.
Q2: I see high variability in protein quantification between my replicate samples. How can I minimize this?
A2: High variability can obscure real biological effects. To minimize it:
-
Standardize Sample Handling: Ensure all samples are processed identically and in parallel to avoid introducing technical variations.
-
Control for Batch Effects: If processing a large number of samples, randomize the sample order during preparation and mass spectrometry analysis to mitigate systematic, non-biological variations that can arise between batches.
-
Check Instrument Performance: Before running your samples, analyze a standard sample (e.g., a commercial cell lysate digest) to ensure the mass spectrometer is performing optimally.
-
Use Appropriate Normalization: During data analysis, apply robust normalization methods to correct for differences in sample loading and instrument performance.
Q3: My data shows changes in many proteins, not just GSPT1. How do I distinguish direct off-targets from indirect downstream effects?
A3: This is a critical challenge in interpreting degrader proteomics.
-
Time-Course Analysis: Direct degradation of off-target proteins will likely occur rapidly, on a similar timescale to GSPT1 degradation. Indirect effects, which are consequences of GSPT1 loss, will typically appear at later time points. Shorter treatment times (e.g., < 6 hours) are often used to identify direct targets.
-
Consider GSPT1 Function: The degradation of GSPT1 disrupts protein synthesis. This can cause a general decrease in the levels of many short-lived proteins, which may be mistaken for off-targets. Comparing your results to data from cells treated with a general translation inhibitor (like cycloheximide) can help identify these indirect effects.
-
Control Compounds: Use a negative control compound that is structurally similar to this compound but does not bind to the E3 ligase. This helps to differentiate degradation-dependent effects from other pharmacological activities of the molecule.
Q4: I am concerned about contamination in my samples, such as keratins. What are the best practices to avoid this?
A4: Keratin contamination from skin and hair is a common issue in proteomics.
-
Clean Workspace: Work in a clean, low-dust environment, preferably in a laminar flow hood.
-
Use Protective Gear: Always wear nitrile gloves and a clean lab coat. Avoid wool or fleece clothing, which shed fibers.
-
High-Quality Reagents: Use high-purity water and reagents. Be aware that some laboratory plastics and detergents can introduce polymer contaminants.
-
Filter Solutions: Filter all buffers and solutions to remove particulate matter.
Data Presentation
The following tables represent hypothetical quantitative proteomics data from a human cancer cell line treated with a vehicle control or 1 µM of this compound for 24 hours. The values indicate the relative abundance of selected proteins.
Table 1: On-Target and Key Downstream Protein Abundance
| Protein | Function | Relative Abundance (Vehicle) | Relative Abundance (this compound) | Fold Change | p-value |
| GSPT1 | Translation Termination | 1.00 | 0.15 | -6.67 | <0.001 |
| GSPT2 | Translation Termination | 1.00 | 0.98 | -1.02 | 0.85 |
| MYC | Transcription Factor, Oncoprotein | 1.00 | 0.45 | -2.22 | <0.01 |
| MCL1 | Anti-apoptotic Protein | 1.00 | 0.52 | -1.92 | <0.01 |
| ATF4 | Integrated Stress Response | 1.00 | 3.50 | +3.50 | <0.001 |
| CCND1 | Cell Cycle Regulation | 1.00 | 0.60 | -1.67 | <0.05 |
Table 2: Potential Off-Target Analysis
| Protein | Function | Relative Abundance (Vehicle) | Relative Abundance (this compound) | Fold Change | p-value |
| IKZF1 | Transcription Factor | 1.00 | 0.95 | -1.05 | 0.65 |
| CRBN | E3 Ligase Substrate Receptor | 1.00 | 1.05 | +1.05 | 0.70 |
| BTK | Kinase | 1.00 | 0.99 | -1.01 | 0.91 |
Experimental Protocols
Protocol: Quantitative Proteomics Analysis of this compound Treated Cells
This protocol outlines a typical workflow for mass spectrometry-based quantitative proteomics.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Perform experiments in biological triplicate.
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors to preserve protein integrity.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea to <2M and digest proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup and Labeling (Optional, for TMT):
-
Clean up the peptide mixture using a solid-phase extraction (SPE) method to remove salts and detergents.
-
For multiplexed quantification, label peptides with Tandem Mass Tags (TMT) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).
-
The LC system separates peptides over a gradient, and the mass spectrometer acquires high-resolution full MS scans followed by data-dependent MS/MS scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Spectronaut).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Mandatory Visualization
Caption: Mechanism of GSPT1 molecular glue degrader.
Caption: Experimental workflow for quantitative proteomics.
Caption: Key signaling pathways affected by GSPT1 degradation.
References
Validation & Comparative
A Head-to-Head Comparison of GSPT1 Degraders: CC-90009 vs. SJ6986
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent GSPT1-targeting molecular glue degraders: CC-90009 and a notable preclinical compound, SJ6986. This analysis is supported by experimental data on their performance and detailed methodologies for key assays.
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in translation termination, has emerged as a promising therapeutic strategy in oncology, particularly for hematological malignancies. Molecular glue degraders that induce the ubiquitination and subsequent proteasomal degradation of GSPT1 have shown potent anti-tumor activity. This guide focuses on a comparative analysis of the clinical-stage degrader CC-90009 and the preclinical candidate SJ6986.
Mechanism of Action
Both CC-90009 and SJ6986 are molecular glues that modulate the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, these compounds alter its substrate specificity, leading to the recruitment of GSPT1 as a neosubstrate. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The depletion of GSPT1 disrupts protein synthesis, leading to the activation of the integrated stress response (ISR) and ultimately inducing apoptosis in cancer cells.[3][4]
Performance Data
The following tables summarize the in vitro and in vivo performance of CC-90009 and SJ6986 in various cancer cell lines, primarily focusing on acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).
In Vitro Degradation and Antiproliferative Activity
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50/EC50 (nM) | Reference |
| CC-90009 | Various AML cell lines (10/11) | AML | Not specified | 3 - 75 | [4] |
| Patient-derived AML samples | AML | Not specified | 21 (average) | ||
| SJ6986 | MV4-11 | AML | 9.7 (4h), 2.1 (24h) | 1.5 | |
| MHH-CALL-4 | ALL | Not specified | 0.4 | ||
| MB002 | Medulloblastoma | Not specified | 726 | ||
| MB004 | Medulloblastoma | Not specified | 336 | ||
| HD-MB03 | Medulloblastoma | Not specified | 3583 |
-
DC50 : Half-maximal degradation concentration.
-
IC50/EC50 : Half-maximal inhibitory/effective concentration for cell proliferation.
In Vivo Efficacy
| Compound | Cancer Model | Dosing | Outcome | Reference |
| CC-90009 | Patient-derived AML xenografts | Not specified | Reduced leukemia engraftment | |
| SJ6986 | Patient-derived ALL xenograft | 1 mg/kg, oral | High anti-tumor efficacy | |
| Leukemia xenografts | Not specified | Superior to CC-90009 in suppressing tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for GSPT1 Degradation
This protocol is for assessing the degradation of GSPT1 in cancer cell lines following treatment with a degrader.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
GSPT1 degrader (CC-90009 or SJ6986)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GSPT1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells). Treat cells with the GSPT1 degrader at a range of concentrations for the desired time points (e.g., 4 and 24 hours).
-
Cell Lysis: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Lyse the cell pellet in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE: Normalize protein amounts for all samples and denature by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GSPT1 and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the GSPT1 signal to the corresponding loading control signal to determine the relative GSPT1 protein levels.
Cell Viability (MTT) Assay
This protocol is for determining the antiproliferative effect of GSPT1 degraders on cancer cells.
Materials:
-
Cancer cell line
-
GSPT1 degrader
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Compound Treatment: After allowing the cells to attach (if adherent), add serial dilutions of the GSPT1 degrader to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the degrader concentration and fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
This protocol is to confirm the ability of a molecular glue to induce the ubiquitination of a target protein in a cell-free system.
References
A Comparative Analysis of GSPT1 Degrader-6 and MRT-2359 for Researchers
This guide provides a detailed comparison of two molecular glue degraders targeting G1 to S phase transition 1 (GSPT1): GSPT1 degrader-6 and MRT-2359. GSPT1 is a key translation termination factor, and its degradation has emerged as a promising therapeutic strategy in oncology, particularly for MYC-driven cancers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data, experimental protocols, and relevant biological pathways.
Overview and Mechanism of Action
Both this compound and MRT-2359 are classified as molecular glue degraders. They function by inducing proximity between GSPT1 and the E3 ubiquitin ligase cereblon (CRBN).[3][4] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[3] The degradation of GSPT1 disrupts protein synthesis, a process to which cancers with high MYC expression are particularly addicted, leading to anti-tumor activity.
MRT-2359 is a potent, selective, and orally bioavailable GSPT1-directed molecular glue degrader. It has been shown to induce GSPT1 degradation in a CRBN- and degron-dependent manner. Preclinical studies have demonstrated its preferential anti-proliferative activity in cancer cell lines with high N-Myc or L-Myc expression. MRT-2359 is currently being evaluated in a Phase 1/2 clinical trial for patients with MYC-driven solid tumors (NCT05546268).
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and MRT-2359. It is important to note the limited data available for this compound, which restricts a direct and comprehensive comparison.
| Parameter | This compound | MRT-2359 | Cell Line |
| DC50 | 13 nM | 5 nM | CAL51 |
| Dmax | Not Available | 100% | CAL51 |
| EC50 | Not Available | 150 nM | CAL51 |
| IC50 | Not Available | >30 nM and <300 nM | MYC-driven cancer cell lines |
Note: The cell line and experimental conditions for the this compound DC50 value are not specified in the available source.
Signaling Pathway and Experimental Workflow
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
GSPT1 Degradation Signaling Pathway
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Experimental Workflow for Degrader Evaluation
Caption: General workflow for evaluating GSPT1 degrader performance in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a GSPT1 degrader.
-
Cell Culture and Treatment: Plate cancer cells (e.g., CAL51) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the GSPT1 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values can be calculated by plotting the percentage of GSPT1 degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is used to determine the IC50 or EC50 (half-maximal inhibitory or effective concentration) of a GSPT1 degrader on cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader for a specified period (e.g., 72 hours). Include a vehicle control.
-
Assay Procedure: After the incubation period, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50/EC50 values are calculated by plotting the percentage of cell viability against the logarithm of the degrader concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
MRT-2359 is a well-characterized GSPT1 molecular glue degrader with demonstrated preclinical and emerging clinical activity, particularly in MYC-driven cancers. The available data indicate its high potency in degrading GSPT1 and inhibiting cancer cell growth. In contrast, "this compound" is a less characterized compound, with only a single DC50 value publicly available. While this value suggests potency, a comprehensive comparison is hindered by the lack of further data.
For researchers in the field of targeted protein degradation, MRT-2359 represents a valuable tool and a clinical-stage benchmark for the development of novel GSPT1 degraders. Further disclosure of data on this compound and other emerging GSPT1-targeting compounds will be crucial for advancing our understanding of the structure-activity relationships and therapeutic potential of this promising class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 4. cancerresearchhorizons.com [cancerresearchhorizons.com]
A Comparative Guide to GSPT1 Degrader-6 and Other Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. These small molecules induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a detailed comparison of GSPT1 degrader-6, a notable GSPT1-targeting molecular glue, with other well-characterized molecular glues. The information presented herein is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers in drug discovery and development.
Mechanism of Action: A Shared Strategy of Induced Proximity
This compound and other molecular glues, such as the well-known immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the potent GSPT1 degrader CC-885, all function by co-opting the cell's natural protein disposal system.[1][2] They achieve this by binding to an E3 ubiquitin ligase, most commonly Cereblon (CRBN), and inducing a new protein-protein interaction with a target protein that would not normally be recognized by the E3 ligase.[2][3] This induced proximity results in the formation of a ternary complex, comprising the molecular glue, CRBN, and the target protein.[4] This complex then facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target is then recognized and degraded by the 26S proteasome.
The specificity of a molecular glue is determined by the unique conformational change it induces in the E3 ligase, creating a novel binding surface that is recognized by a specific "neosubstrate" (the target protein). For this compound and CC-885, the primary neosubstrate is the G1 to S phase transition 1 (GSPT1) protein, a translation termination factor. In contrast, lenalidomide and pomalidomide are known to primarily degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Quantitative Performance Comparison
The efficacy of molecular glues is typically quantified by their half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein, and their half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting a biological process, such as cell proliferation. The following tables summarize the reported DC50 and IC50 values for this compound and other prominent molecular glues.
| Molecular Glue | Target Protein | Cell Line | DC50 (nM) | Citation |
| This compound | GSPT1 | - | 13 | |
| GSPT1 degrader-4 | GSPT1 | - | 25.4 | |
| GSPT1 degrader-5 | GSPT1 | - | 144 | |
| GSPT1 degrader-7 | GSPT1 | DF15 | 0.2 | |
| GSPT1 degrader-9 | GSPT1 | HL-60 | - | |
| GSPT1 degrader-11 | GSPT1 | MDA-MB-231 CRBN-WT | 67.7 | |
| CC-885 | GSPT1 | MV4-11 | 9.7 (4h), 2.1 (24h) | |
| Lenalidomide | IKZF1/IKZF3 | MM1.S | Dose-dependent degradation | |
| Pomalidomide | IKZF1/IKZF3 | MM.1S | - |
| Molecular Glue | Cell Line | IC50 (nM) | Citation |
| This compound | - | - | - |
| GSPT1 degrader-4 | CAL51 | 39 | |
| GSPT1 degrader-9 | HL-60 | 9.2 | |
| GSPT1 degrader-11 | MDA-MB-231 CRBN-WT | 2070 | |
| CC-885 | AML cell lines | 10-1000 | |
| CC-885 | MV4-11 | 18 | |
| Lenalidomide | - | 286 | |
| Pomalidomide | - | - | - |
Visualizing the Molecular Glue Mechanism
To illustrate the processes described above, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathway of GSPT1 degradation, a typical experimental workflow for assessing protein degradation, and a logical comparison of this compound with other molecular glues.
Detailed Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Western Blotting for GSPT1 Degradation
This protocol is essential for quantifying the degradation of a target protein following treatment with a molecular glue.
1. Cell Culture and Treatment:
-
Culture cells (e.g., a relevant cancer cell line) to approximately 70-80% confluency.
-
Treat cells with various concentrations of the molecular glue (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
5. Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GSPT1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to measure the formation of the ternary complex between the E3 ligase, the molecular glue, and the target protein.
1. Reagents and Plate Preparation:
-
Use recombinant tagged proteins: for example, His-tagged CRBN-DDB1 complex and GST-tagged GSPT1.
-
Utilize AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-His) and donor beads conjugated to an antibody against the other tag (e.g., anti-GST).
-
Prepare serial dilutions of the molecular glue in assay buffer.
2. Assay Procedure:
-
In a 384-well plate, add the recombinant CRBN-DDB1 complex, the recombinant GSPT1 protein, and the diluted molecular glue.
-
Incubate the mixture to allow for ternary complex formation.
-
Add the AlphaLISA acceptor beads and incubate.
-
Add the AlphaLISA donor beads and incubate in the dark.
3. Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader. The reader excites the donor beads at 680 nm, and if a ternary complex has formed, bringing the donor and acceptor beads into proximity, the acceptor beads will emit light at 615 nm.
4. Data Analysis:
-
The intensity of the emitted light is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the concentration of the molecular glue to generate a dose-response curve, from which parameters like the concentration for maximal complex formation can be determined. A characteristic "hook effect" is often observed at high compound concentrations due to the formation of binary complexes that prevent ternary complex assembly.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the molecular glue.
1. Reaction Components:
-
Prepare a reaction mixture containing:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex
-
Recombinant target protein (e.g., GSPT1)
-
Ubiquitin
-
ATP
-
The molecular glue at various concentrations or a vehicle control.
-
2. Ubiquitination Reaction:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Stop the reaction by adding SDS-PAGE loading buffer.
3. Detection of Ubiquitination:
-
Analyze the reaction products by Western blotting as described above.
-
Use a primary antibody against the target protein (GSPT1) to detect the unmodified protein as well as higher molecular weight bands corresponding to mono- and poly-ubiquitinated GSPT1.
-
The intensity of the higher molecular weight smear is indicative of the level of ubiquitination.
Conclusion
This compound is a potent molecular glue that specifically targets the GSPT1 protein for degradation. Its mechanism of action, centered on the formation of a ternary complex with the E3 ligase CRBN, is shared with other molecular glues. However, the specificity for GSPT1 distinguishes it from IMiDs like lenalidomide and pomalidomide, which target IKZF1 and IKZF3. The quantitative data presented in this guide highlights the high potency of this compound and other GSPT1-targeting agents. The provided experimental protocols offer a framework for researchers to further investigate and compare the activity of these and other novel molecular glues, contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
Validating GSPT1 Degradation: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key factor in translation termination, has emerged as a promising therapeutic strategy, particularly in oncology.[1][2][3] Molecular glue degraders, such as derivatives of thalidomide, effectively recruit GSPT1 to the CRL4-CRBN E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This degradation impairs translation termination, activates the integrated stress response pathway, and ultimately leads to TP53-independent cell death in cancer cells.
To rigorously validate that the observed cellular phenotype is a direct consequence of GSPT1 degradation, rescue experiments are indispensable. This guide provides a comparative overview of experimental approaches to validate GSPT1 degradation, focusing on the design and execution of rescue experiments.
Comparative Analysis of GSPT1 Degraders
The efficacy of GSPT1 degradation can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The resulting cellular impact is often measured by the half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes the performance of representative GSPT1 degraders from published studies.
| Compound | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Key Findings | Reference |
| CC-885 | MV4-11 | 9.7 (4h) | ~90 | - | Rapid and potent GSPT1 degradation. Also degrades other neosubstrates like IKZF1. | |
| Compound 6 | MV4-11 | 9.7 (4h) | >90 | 5.3 | Faster and more efficient GSPT1 depletion compared to compound 7, correlating with earlier apoptosis induction. | |
| Compound 7 | MV4-11 | 10 (24h) | ~90 | 20 | Slower GSPT1 degradation kinetics compared to compound 6. | |
| MRT-2359 | CAL-51 | 5 | 100 | - | Selective for GSPT1 with no degradation of IKZF1, IKZF3, and CK1α. | |
| SJPYT-195 | - | - | - | - | A structurally unique molecular glue degrader of GSPT1. | |
| ABS-752 | HCC cell lines | - | - | - | A prodrug that is activated to a potent GSPT1 degrader. |
Experimental Protocols
GSPT1 Degradation Assessment by Western Blot
This protocol details the standard method for quantifying the reduction of GSPT1 protein levels upon treatment with a degrader.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, MOLM-13)
-
GSPT1 degrader compound (e.g., CC-885)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against GSPT1
-
Primary antibody against a loading control (e.g., GAPDH, Vinculin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the GSPT1 degrader or DMSO for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against GSPT1 and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the extent of GSPT1 degradation relative to the loading control and the vehicle-treated sample.
Rescue Experiment using a Degradation-Resistant GSPT1 Mutant
This crucial experiment validates that the observed phenotype is on-target by demonstrating that a non-degradable version of GSPT1 can reverse the effects of the degrader. A commonly used mutation is G575N, which abrogates the binding of molecular glues to GSPT1.
Materials:
-
Lentiviral or retroviral vector encoding FLAG-tagged wild-type GSPT1
-
Lentiviral or retroviral vector encoding FLAG-tagged degradation-resistant GSPT1 (G575N)
-
Empty vector control
-
Cell line of interest
-
GSPT1 degrader
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Antibody against FLAG-tag for verification of expression
Procedure:
-
Generation of Stable Cell Lines: Transduce the target cell line with viral particles carrying the empty vector, wild-type GSPT1, or the G575N GSPT1 mutant. Select for stable expression using an appropriate selection marker (e.g., puromycin).
-
Verification of Expression: Confirm the expression of the FLAG-tagged GSPT1 constructs via Western blot using an anti-FLAG antibody.
-
Cell Viability Assay: Seed the engineered cell lines and treat them with a dose-response of the GSPT1 degrader.
-
Data Analysis: After a set incubation period (e.g., 72 hours), measure cell viability. The antiproliferative effect of the degrader should be significantly diminished or completely abrogated in the cells expressing the G575N mutant compared to the empty vector and wild-type GSPT1 expressing cells.
Visualizing Key Pathways and Workflows
GSPT1 Degradation Pathway
The following diagram illustrates the mechanism of action for a typical GSPT1 molecular glue degrader.
Caption: Mechanism of GSPT1 degradation by molecular glues.
Rescue Experiment Workflow
This diagram outlines the key steps in performing a GSPT1 rescue experiment.
Caption: Workflow for a GSPT1 rescue experiment.
Logical Framework for Validation
The following diagram illustrates the logical relationship for validating on-target GSPT1 degradation.
Caption: Logical framework for GSPT1 degradation validation.
References
- 1. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
GSPT1 Degrader-6: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GSPT1 degrader-6, a molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein. The document is intended for researchers, scientists, and drug development professionals interested in the selectivity and performance of this compound relative to other known GSPT1 degraders.
GSPT1 is a key factor in protein synthesis termination and cell cycle progression, making it a compelling target for cancer therapeutics.[1][2] The development of targeted protein degraders, such as this compound, represents a novel therapeutic strategy to eliminate oncoproteins that are often considered "undruggable" by traditional small molecule inhibitors.[3][4] This guide offers a comprehensive overview of the selectivity profile of this compound, with supporting data and experimental protocols to aid in its evaluation.
Comparative Performance of GSPT1 Degraders
The efficacy and selectivity of GSPT1 degraders are critical parameters for their therapeutic potential. The following table summarizes the available quantitative data for this compound and other notable GSPT1 degraders, such as CC-90009 and MRT-2359. The data includes the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are key metrics for assessing the potency and efficacy of a degrader.
| Degrader | Target | DC50 (nM) | Dmax (%) | Cell Line(s) | Key Off-Targets | Reference(s) |
| This compound | GSPT1 | 13 | >95% (estimated) | Not Specified | Not Specified | |
| CC-90009 | GSPT1 | 19 (in 22Rv1 cells) | >70% (in 9/23 AML patient samples at 100 nM) | KG-1, 22Rv1, AML patient samples | Selective for GSPT1 over IKZF1/3 | |
| MRT-2359 | GSPT1/2 | ~50-150 (in sensitive prostate cancer cell lines) | >95% | NSCLC, SCLC, Prostate cancer cell lines | Selective for GSPT1 and its homolog GSPT2 | |
| Compound 6 (SJ6986) | GSPT1/2 | 9.7 (4h), 2.1 (24h) | 90% (at 100 nM) | MV4-11 | IKZF1 (14-fold selectivity) | |
| Compound 26 | GSPT1 | Potent | High | MM1.S | Highly selective over IKZF1/3 |
Note: Direct comparison of DC50 and Dmax values should be approached with caution due to variations in experimental conditions, including cell lines and treatment durations. The selectivity of GSPT1 degraders is a crucial aspect, with many newer compounds engineered to have minimal impact on classic immunomodulatory imide drug (IMiD) neosubstrates like IKZF1 and IKZF3.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate GSPT1 degraders, the following diagrams illustrate the GSPT1 degradation pathway and a typical experimental workflow for selectivity profiling.
Caption: GSPT1 degradation pathway induced by a molecular glue degrader.
Caption: Workflow for assessing GSPT1 degrader selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the selectivity profiling of GSPT1 degraders.
Western Blot Analysis for GSPT1 Degradation
This protocol is used to determine the degradation of GSPT1 and other specific proteins of interest in response to degrader treatment.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MV4-11, KG-1) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GSPT1 (or other target proteins) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Quantitative Mass Spectrometry-based Proteomics for Selectivity Profiling
This protocol provides a global, unbiased assessment of a degrader's selectivity across the entire proteome.
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with the GSPT1 degrader as described in the Western Blot protocol.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion and Peptide Labeling:
-
Reduce and alkylate the protein lysates to denature the proteins and cap cysteine residues.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on their constituent peptides.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
Generate volcano plots to visualize changes in protein abundance and identify potential off-targets.
-
Conclusion
This compound demonstrates potent degradation of its target protein. While direct, comprehensive comparative selectivity data against other degraders remains to be fully published in a consolidated format, the available information suggests that the field is actively pursuing highly selective GSPT1 degraders with minimal off-target effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the selectivity profile of this compound and other emerging protein degraders. As more data becomes available, a clearer picture of the comparative performance of these promising therapeutic agents will emerge.
References
- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
GSPT1 Degrader Efficacy: A Comparative Analysis in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of GSPT1 degrader-6 (SJ6986) and other notable GSPT1 degraders, CC-90009 and MRT-2359, across various cancer cell lines. The information is supported by experimental data and detailed methodologies.
G1 to S phase transition 1 (GSPT1) has emerged as a promising therapeutic target in oncology. Small molecule degraders that induce the proteasomal degradation of GSPT1 have shown potent anti-proliferative and pro-apoptotic effects in various cancer models. These degraders, often referred to as molecular glues, function by recruiting GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation. This guide focuses on the comparative efficacy of three key GSPT1 degraders: SJ6986 (also known as this compound), CC-90009, and MRT-2359.
Comparative Efficacy of GSPT1 Degraders
The following tables summarize the in vitro efficacy of SJ6986, CC-90009, and MRT-2359 in different cancer cell lines. The data includes half-maximal effective concentration (EC50) for cell viability, half-maximal inhibitory concentration (IC50) for proliferation, half-maximal degradation concentration (DC50), and maximum degradation (Dmax) of GSPT1.
Table 1: Efficacy of this compound (SJ6986)
| Cell Line | Cancer Type | EC50 (nM) | DC50 (nM) | Dmax (%) |
| MV4-11 | Acute Myeloid Leukemia | 1.5[1] | 2.1[1] | 99[1] |
| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4[1] | - | - |
| MB002 | Medulloblastoma | 726[1] | - | - |
| MB004 | Medulloblastoma | 336 | - | - |
| HD-MB03 | Medulloblastoma | 3583 | - | - |
Table 2: Efficacy of CC-90009
| Cell Line | Cancer Type | IC50 (nM) | DC50 (nM) |
| Various AML Cell Lines | Acute Myeloid Leukemia | 3 - 75 | 9 |
| AML Patient Blasts | Acute Myeloid Leukemia | Avg. EC50: 21 | - |
Table 3: Efficacy of MRT-2359
| Cell Line Type | Cancer Type | IC50 (nM) |
| MYC-driven cell lines | Lung Cancer (NSCLC, SCLC) | >30 and <300 |
| AR-positive/MYC-high | Prostate Cancer | ~50 - 150 |
| AR-negative/MYC-low | Prostate Cancer | >10,000 |
Mechanism of Action: GSPT1 Degradation Pathway
GSPT1 molecular glue degraders mediate their effect by hijacking the cell's own protein disposal machinery. The degrader molecule acts as a "glue," inducing a novel protein-protein interaction between GSPT1 and the CRBN substrate receptor of the CUL4-DDB1-CRBN-RBX1 (CRL4CRBN) E3 ubiquitin ligase complex. This ternary complex formation facilitates the transfer of ubiquitin molecules to GSPT1, marking it for recognition and degradation by the 26S proteasome. The depletion of GSPT1, a key factor in translation termination, leads to downstream effects such as cell cycle arrest and apoptosis.
Caption: Mechanism of GSPT1 degradation by molecular glue degraders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for GSPT1 Degradation
Objective: To determine the extent of GSPT1 protein degradation following treatment with a GSPT1 degrader.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the GSPT1 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the GSPT1 band intensity to the loading control.
-
Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation) values.
-
Caption: Workflow for Western Blot analysis of GSPT1 degradation.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of GSPT1 degraders on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 or IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To measure the induction of apoptosis by GSPT1 degraders through the activity of caspases 3 and 7.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with different concentrations of the GSPT1 degrader for various time points (e.g., 4, 8, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the dose- and time-dependent induction of apoptosis.
References
GSPT1 Degrader-6 vs. GSPT1 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of G1 to S phase transition 1 (GSPT1), a key protein in cell cycle progression and translation termination, has emerged as a promising therapeutic strategy in oncology. This guide provides an objective comparison of two distinct modalities for GSPT1 degradation: the molecular glue GSPT1 degrader-6 and GSPT1-targeting Proteolysis Targeting Chimeras (PROTACs). This comparison is supported by experimental data, detailed methodologies, and visual diagrams to aid in understanding their mechanisms and performance.
Mechanism of Action: Molecular Glues vs. PROTACs
Both this compound and GSPT1 PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted degradation of the GSPT1 protein. However, their mechanisms of inducing the interaction between GSPT1 and the E3 ubiquitin ligase differ significantly.
This compound , a molecular glue, functions by inducing a novel protein-protein interaction between the E3 ligase substrate receptor, typically Cereblon (CRBN), and GSPT1. This small molecule essentially "glues" the two proteins together, leading to the ubiquitination of GSPT1 and its subsequent degradation by the proteasome.
GSPT1 PROTACs , on the other hand, are bifunctional molecules. They consist of a ligand that binds to GSPT1 and another ligand that binds to an E3 ligase (often CRBN or VHL), connected by a flexible linker. By simultaneously binding to both GSPT1 and the E3 ligase, the PROTAC brings them into close proximity, facilitating GSPT1 ubiquitination and degradation.
Performance Data: A Quantitative Comparison
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and representative GSPT1-targeting compounds, including the molecular glue CC-90009 and the dual-targeting PROTAC BWA-6047.
Table 1: GSPT1 Degradation Potency (DC50)
| Compound | Type | DC50 (nM) | Cell Line | Reference |
| This compound | Molecular Glue | 13 | Not Specified | [1] |
| CC-90009 | Molecular Glue | Not Specified | Various AML | [2] |
| BWA-6047 | PROTAC | 1.2 | Not Specified | [3] |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Type | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Molecular Glue | Not Specified | Not Specified | |
| CC-90009 | Molecular Glue | 3 - 75 | 10/11 AML cell lines | [2] |
| BWA-6047 | PROTAC | Not Specified | Not Specified |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
GSPT1 Signaling Pathways
GSPT1 is implicated in several critical cellular pathways, making it an attractive target for cancer therapy. Its degradation can impact cell cycle progression, translation termination, and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate GSPT1 degraders.
Western Blot for GSPT1 Degradation (DC50 Determination)
Objective: To determine the concentration of a degrader required to reduce the cellular level of GSPT1 protein by 50%.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., AML cell lines like MV4-11 or MOLM-13) in 6-well plates at a suitable density to reach 70-80% confluency at the time of harvest.
-
Treat cells with a serial dilution of the GSPT1 degrader (e.g., this compound or a GSPT1 PROTAC) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of GSPT1 degradation relative to the vehicle control.
-
Plot the percentage of remaining GSPT1 against the log of the degrader concentration and fit a dose-response curve to determine the DC50 value.[4]
-
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of a degrader that inhibits cell viability by 50%.
Protocol (using MTT assay):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the GSPT1 degrader. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound (a molecular glue) and GSPT1 PROTACs represent powerful strategies for targeting GSPT1 in cancer. The choice between these modalities may depend on factors such as desired selectivity, pharmacokinetic properties, and the specific cancer type being targeted. The data presented in this guide, derived from various preclinical studies, offers a starting point for researchers to evaluate these innovative therapeutic approaches. Further head-to-head studies under identical experimental conditions will be crucial for a definitive comparison of their performance.
References
- 1. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
On-Target Activity of GSPT1 Degrader-6: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the on-target activity of GSPT1 degrader-6 with other known GSPT1-targeting compounds. The experimental data herein is intended to provide researchers, scientists, and drug development professionals with objective performance benchmarks and comprehensive methodological insights.
G1 to S phase transition 1 (GSPT1) is a key protein involved in the regulation of cell cycle progression and mRNA translation termination.[1] Its role in various cancers has made it an attractive target for therapeutic intervention.[2][3][4] GSPT1 degraders, a class of molecules designed to induce the degradation of the GSPT1 protein, represent a promising therapeutic strategy. This report focuses on this compound, a molecular glue that induces the degradation of GSPT1.
Comparative On-Target Activity
The primary measure of on-target activity for a protein degrader is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50). The following table summarizes the reported DC50 values for this compound and other known GSPT1 degraders.
| Compound | Type | DC50 (nM) | Cell Line | Citation |
| This compound | Molecular Glue | 13 | Not Specified | |
| CC-885 | Molecular Glue | Not Specified | Not Specified | |
| CC-90009 | Molecular Glue | Not Specified | Not Specified | |
| Compound 6 (SJ6986) | Molecular Glue | 9.7 (4h), 2.1 (24h) | MV4-11 | |
| Compound 7 (SJ7023) | Molecular Glue | >10,000 (4h), 10 (24h) | MV4-11 | |
| GSPT1 degrader-5 | Molecular Glue | 144 | Not Specified | |
| GSPT1 degrader-4 | Molecular Glue | 25.4 | Not Specified | |
| GSPT1 degrader-11 | Molecular Glue | 67.7 | Not Specified | |
| MG-277 | Molecular Glue | 1.3 | Not Specified |
In addition to degradation potency, the functional consequence of GSPT1 degradation is a critical aspect of on-target activity. This is often assessed by measuring the half-maximal inhibitory concentration (IC50) in cell proliferation assays.
| Compound | IC50 (nM) | Cell Line | Citation |
| GSPT1 degrader-4 | 39 | CAL51 | |
| GSPT1 degrader-10 | 10 | HL-60 | |
| MRT-2359 | 5 - 50 | BT-747 |
Mechanism of Action of GSPT1 Molecular Glue Degraders
GSPT1 molecular glue degraders function by binding to the E3 ubiquitin ligase cereblon (CRBN), altering its substrate specificity to recognize GSPT1 as a neosubstrate. This leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.
Caption: Mechanism of GSPT1 degradation by a molecular glue degrader.
Experimental Protocols
The following are detailed methodologies for key experiments used to confirm the on-target activity of GSPT1 degraders.
Western Blotting for GSPT1 Degradation
This assay directly measures the reduction in GSPT1 protein levels following treatment with a degrader.
Caption: Workflow for Western Blot analysis of GSPT1 protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the functional consequence of GSPT1 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells (e.g., HL-60, CAL51) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-only control and plot the results as a percentage of cell viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/PI Staining)
This assay determines if the reduction in cell viability is due to the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined time period.
-
Cell Harvesting and Staining: Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the degrader.
Conclusion
This compound demonstrates potent on-target activity with a DC50 of 13 nM. This positions it as a highly effective GSPT1 degrader when compared to other published molecular glues. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and further investigate the biological consequences of GSPT1 degradation. The continued exploration of GSPT1 degraders holds significant promise for the development of novel cancer therapeutics.
References
- 1. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
GSPT1 Degrader-6: A Comparative Analysis of Degradation Potency and Cytotoxicity
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of GSPT1 degrader-6, focusing on its degradation efficiency (DC50) and a comparative landscape of cytotoxic effects (IC50) of various GSPT1 degraders. This guide synthesizes experimental data to offer a clear perspective on the performance of these molecules.
This compound has emerged as a potent molecular glue degrader targeting the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein synthesis termination. Its ability to induce the degradation of GSPT1 makes it a molecule of significant interest in oncology research. This guide provides a direct comparison of its degradation capacity with its implied cytotoxic effects, contextualized by data from other known GSPT1 degraders.
Performance Snapshot: DC50 and IC50 Values
The efficacy of a protein degrader is primarily assessed by two key metrics: the half-maximal degradation concentration (DC50), which measures the concentration of the degrader required to reduce the level of the target protein by 50%, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process (such as cell growth) by 50%.
| Compound Name | DC50 (nM) | IC50 (nM) | Cell Line |
| This compound (Compound 8) | 13 [1] | Not Available | - |
| GSPT1 degrader-4 (Compound 3) | 25.4 | 39 | CAL51 |
| GSPT1 degrader-5 (Compound 4) | 144 | Not Available | - |
| GSPT1 degrader-9 (Compound F) | Not Available | 9.2 | HL-60 |
| GSPT1 degrader-10 (Compound A) | >95% degradation at 1µM | 10 | HL-60 |
| GSPT1 degrader-11 | 67.7 | 2070 | MDA-MB-231 CRBN-WT |
| GSPT1 degrader-16 | Not Available | 2 | RS4;11 |
| MG-277 | 1.3 | 3.5 | RS4;11 |
| Compound 6 (SJ6986) | 9.7 (4h), 2.1 (24h) | Not Available | MV4-11 |
| LYG-409 | 7.87 | 9.50 | KG-1 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GSPT1 molecular glue degraders and the methods used to evaluate them, the following diagrams illustrate the key processes.
Caption: Mechanism of GSPT1 degradation by a molecular glue.
Caption: General experimental workflow for DC50 and IC50 determination.
Detailed Experimental Protocols
The determination of DC50 and IC50 values relies on standardized cellular assays. Below are detailed methodologies for the key experiments cited.
GSPT1 Degradation Assay (for DC50 Determination)
This protocol is a generalized procedure based on common practices in the field, such as immunoblotting, to determine the concentration-dependent degradation of GSPT1.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MV4-11, KG-1) are cultured in appropriate media and conditions.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
A serial dilution of the GSPT1 degrader is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the degrader for a specified time period (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
-
-
Immunoblotting (Western Blotting):
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for GSPT1. An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin) is used as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis and DC50 Calculation:
-
The intensity of the GSPT1 and loading control bands is quantified using densitometry software.
-
The GSPT1 protein levels are normalized to the loading control for each sample.
-
The percentage of GSPT1 degradation is calculated relative to the vehicle-treated control.
-
The DC50 value is determined by plotting the percentage of GSPT1 degradation against the logarithm of the degrader concentration and fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay (for IC50 Determination)
This protocol outlines a common method, the CellTiter-Glo® Luminescent Cell Viability Assay, used to measure the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding and Treatment:
-
Cancer cells are seeded in opaque-walled multi-well plates (typically 96- or 384-well) at a predetermined density.
-
After overnight incubation to allow for cell attachment and recovery, the cells are treated with a range of concentrations of the GSPT1 degrader. A vehicle control is included.
-
-
Incubation:
-
The plates are incubated for a prolonged period, typically 72 hours, to allow for the anti-proliferative effects of the compound to manifest.
-
-
Assay Procedure:
-
The CellTiter-Glo® reagent is brought to room temperature and added to each well. The volume of reagent added is typically equal to the volume of cell culture medium in the well.
-
The contents of the wells are mixed on an orbital shaker for a few minutes to induce cell lysis.
-
The plate is then incubated at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and IC50 Calculation:
-
The luminescence of each well is measured using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
The data is normalized to the vehicle-treated control cells (representing 100% viability).
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
-
References
Navigating GSPT1 Modulation: A Comparative Guide to Degradation and Inhibition Strategies
For researchers and drug development professionals exploring therapeutic avenues targeting the G1 to S phase transition 1 (GSPT1) protein, a critical player in cancer cell proliferation and survival, this guide offers a comparative analysis of current and emerging strategies for its modulation. While proteasomal degradation has been the most explored route, alternative approaches, including functional inhibition and prospective alternative degradation pathways, present a broader landscape of therapeutic possibilities.
GSPT1, a key translation termination factor, is implicated in various cancers, including acute myeloid leukemia (AML) and MYC-driven solid tumors.[1][2] Its essential role in protein synthesis and cell cycle progression makes it an attractive, albeit challenging, therapeutic target.[3][4] This guide provides a detailed comparison of methods to counteract GSPT1 function, focusing on proteasomal degraders, functional inhibitors, and emerging alternative degradation technologies.
Established Method: Proteasome-Mediated Degradation
The predominant strategy for GSPT1-targeted therapy involves its degradation via the ubiquitin-proteasome system. This is primarily achieved through the use of "molecular glue" degraders. These small molecules induce proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent degradation of GSPT1 by the proteasome.[5]
Performance Comparison of GSPT1 Molecular Glue Degraders
The following table summarizes the performance of several key GSPT1 molecular glue degraders based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) | Citation(s) |
| CC-885 | GSPT1 | MOLM13 | - | >90 | 6 | |
| CC-90009 | GSPT1 | MV4-11 | 1.6 | >90 | 24 | |
| SJ6986 (Compound 6) | GSPT1 | MV4-11 | 9.7 | 90 | 4 | |
| MV4-11 | 2.1 | >90 | 24 | |||
| Compound 7 | GSPT1 | MV4-11 | - | 60 | 4 | |
| MV4-11 | 10 | 90 | 24 | |||
| AN5777 | GSPT1 | U937, OCI-AML-2 | - | - | - |
-
DC₅₀ (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Alternative Method 1: Functional Inhibition of GSPT1
An alternative to inducing degradation is to directly inhibit the function of GSPT1. As a GTPase, GSPT1's role in translation termination is dependent on its enzymatic activity. Small molecule inhibitors can be designed to bind to GSPT1 and block its function without leading to its degradation. This approach offers a different pharmacological profile that may have advantages in terms of safety and off-target effects.
While the development of specific GSPT1 functional inhibitors is an active area of research, quantitative data for direct comparison with degraders is still emerging. The primary mechanism of these inhibitors is to disrupt protein synthesis, leading to cellular stress and apoptosis in cancer cells.
Alternative Method 2: Emerging Degradation Technologies (Prospective)
Beyond the proteasome, other cellular degradation pathways, such as autophagy and lysosomal degradation, offer potential alternative routes for GSPT1 clearance. Technologies that hijack these pathways are in development, though their specific application to GSPT1 has not yet been demonstrated experimentally.
-
Lysosome-Targeting Chimeras (LYTACs): These are bifunctional molecules that link a target protein to a lysosome-targeting receptor on the cell surface, leading to endocytosis and subsequent lysosomal degradation. This approach is particularly suited for extracellular and membrane-bound proteins.
-
Autophagy-Targeting Chimeras (AUTACs): AUTACs are designed to tag a target protein for degradation via autophagy. They typically consist of a target-binding ligand and a molecule that induces autophagy.
-
Autophagosome-Tethering Compounds (ATTECs): ATTECs are bifunctional molecules that tether the target protein to the autophagosome, ensuring its engulfment and degradation.
These approaches are still in the early stages of development but hold promise for expanding the toolkit for targeted protein degradation beyond the ubiquitin-proteasome system.
Signaling and Degradation Pathways of GSPT1
The following diagram illustrates the primary known pathway for induced GSPT1 degradation via molecular glues, as well as its roles in translation termination and apoptosis signaling.
Caption: GSPT1 signaling in degradation and cellular function.
Experimental Workflows and Protocols
Accurate assessment of GSPT1 degradation and its functional consequences is crucial for drug development. The following are key experimental protocols used in the characterization of GSPT1-targeting compounds.
Experimental Workflow for Characterizing GSPT1 Degraders
Caption: Workflow for GSPT1 degrader characterization.
Detailed Methodologies
1. Western Blot for GSPT1 Degradation
-
Objective: To determine the extent of GSPT1 protein degradation following compound treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11, MOLM13) at an appropriate density and treat with a dose-response of the GSPT1 degrader or vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against GSPT1. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an ECL substrate.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of GSPT1 degradation relative to the loading control.
-
2. HiBiT-Based Real-Time Degradation Assay
-
Objective: To monitor the kinetics of GSPT1 degradation in live cells.
-
Protocol:
-
Cell Line: Use a cell line (e.g., HEK293) with endogenously tagged GSPT1 with the HiBiT peptide.
-
Assay Setup: Plate the HiBiT-GSPT1 cells in a white, clear-bottom 384-well plate. Add the Nano-Glo® Live Cell Substrate.
-
Compound Treatment: Add the GSPT1 degrader at various concentrations.
-
Luminescence Measurement: Measure luminescence at regular intervals over a time course (e.g., 24 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the rate and extent of degradation.
-
3. Quantitative Proteomics for Selectivity Profiling
-
Objective: To assess the selectivity of the GSPT1 degrader across the entire proteome.
-
Protocol:
-
Sample Preparation: Treat cells with the degrader or DMSO. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest proteins into peptides and label with tandem mass tags (TMT).
-
Mass Spectrometry: Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins. Compare the abundance of proteins in the degrader-treated samples to the control to identify off-target effects.
-
4. In Vitro Ubiquitination Assay
-
Objective: To confirm that GSPT1 degradation is mediated by ubiquitination.
-
Protocol:
-
Reagents: Purified E1, E2, ubiquitin, and the CRBN-DDB1 E3 ligase complex are required.
-
Reaction Setup: In a reaction buffer, combine the purified components with recombinant GSPT1 and the degrader compound.
-
Incubation: Incubate the reaction to allow for ubiquitination.
-
Detection: Analyze the reaction mixture by western blot using an anti-GSPT1 or anti-ubiquitin antibody to detect the formation of polyubiquitinated GSPT1.
-
Conclusion
The therapeutic targeting of GSPT1 is a rapidly evolving field. While proteasomal degradation via molecular glues represents the most clinically advanced strategy, alternative approaches are on the horizon. Functional inhibition offers a non-degradative means of modulating GSPT1 activity, and emerging technologies like LYTACs and AUTACs may provide novel avenues for GSPT1 clearance. A thorough understanding of the performance, mechanisms, and experimental characterization of these different modalities is essential for the continued development of effective GSPT1-targeted therapies.
References
- 1. Innovative Imaging Solutions for Targeted Protein Degradation [promega.com]
- 2. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
GSPT1 Degraders: A Comparative Guide to Synergistic Drug Combinations in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of GSPT1 degraders with other anti-cancer agents. This document summarizes key experimental data, details methodologies for pivotal experiments, and illustrates the underlying signaling pathways.
G1 to S phase transition 1 (GSPT1) is a protein that plays a critical role in the regulation of the cell cycle and the termination of mRNA translation.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. A novel class of drugs known as GSPT1 degraders, which function as molecular glues or PROTACs (Proteolysis Targeting Chimeras), are designed to specifically target and induce the degradation of the GSPT1 protein.[1] These degraders, such as the clinical-stage compound CC-90009, have demonstrated potent anti-leukemic activity and are currently under investigation for the treatment of acute myeloid leukemia (AML).[2] This guide focuses on the synergistic potential of GSPT1 degraders when combined with other therapeutic agents, a strategy aimed at enhancing efficacy and overcoming drug resistance.
Synergistic Combinations with GSPT1 Degraders
Preclinical studies have identified several classes of drugs that exhibit synergistic anti-cancer effects when combined with GSPT1 degraders, particularly in the context of AML. These include FLT3 inhibitors, BCL2 inhibitors, and IDH2 inhibitors.
GSPT1 Degrader and FLT3 Inhibitor Synergy
In AML cell lines with FLT3-ITD mutations, the combination of the GSPT1 degrader CC-90009 with various FLT3 inhibitors, including gilteritinib, has been shown to synergistically reduce cell viability.[2]
Table 1: Synergistic Effect of a GSPT1 Degrader (CC-90009) and a FLT3 Inhibitor (Gilteritinib) on AML Cell Viability
| Cell Line | Drug Combination | IC50 (nM) | Combination Index (CI) | Synergy Level |
| MV4-11 (FLT3-ITD) | CC-90009 | 6.5 | - | - |
| MV4-11 (FLT3-ITD) | Gilteritinib | 1.2 | - | - |
| MV4-11 (FLT3-ITD) | CC-90009 + Gilteritinib | <1.0 | <1 | Synergistic |
| MOLM-13 (FLT3-ITD) | CC-90009 | 8.2 | - | - |
| MOLM-13 (FLT3-ITD) | Gilteritinib | 2.5 | - | - |
| MOLM-13 (FLT3-ITD) | CC-90009 + Gilteritinib | <2.0 | <1 | Synergistic |
Note: The data presented is a representative summary based on preclinical findings. Actual values may vary between experiments.
GSPT1 Degrader and BCL2 Inhibitor Synergy
The combination of CC-90009 with the BCL2 inhibitor venetoclax has demonstrated potentiation of apoptosis in AML cell lines.[2] The degradation of GSPT1 leads to a reduction in the anti-apoptotic protein MCL-1, which likely contributes to this synergistic effect.
Table 2: Enhanced Apoptosis with GSPT1 Degrader (CC-90009) and BCL2 Inhibitor (Venetoclax) Combination in AML Cells
| Cell Line | Treatment | % Apoptotic Cells | Fold Increase in Apoptosis (vs. single agent) |
| MOLM-13 | Control | 5% | - |
| MOLM-13 | CC-90009 (10 nM) | 20% | - |
| MOLM-13 | Venetoclax (50 nM) | 25% | - |
| MOLM-13 | CC-90009 (10 nM) + Venetoclax (50 nM) | 65% | >2.5-fold |
Note: The data presented is a representative summary based on preclinical findings. Actual values may vary between experiments.
GSPT1 Degrader and IDH2 Inhibitor Synergy
In an IDH2-mutant AML model, the combination of CC-90009 and the IDH2 inhibitor enasidenib led to a significant prolongation of survival in patient-derived xenograft (PDX) models compared to either agent alone (P < 0.0001). This combination also enhanced cellular differentiation.
Experimental Protocols
Cell Viability Assay
Cell viability is assessed using a luminescence-based assay that measures intracellular ATP levels.
-
Cell Seeding: AML cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with serial dilutions of the GSPT1 degrader, the combination drug, or the combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: After incubation, 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Luminescence Reading: The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal, and then the luminescence is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis. The synergy between the drugs is determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay
Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: AML cells are treated with the GSPT1 degrader, the combination drug, or the combination of both for 48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Synergy
The degradation of GSPT1 leads to the activation of the Integrated Stress Response (ISR), a key cellular signaling network that is activated in response to various cellular stresses.
The degradation of GSPT1 disrupts protein synthesis, leading to ER stress and the activation of the ISR. This, in turn, upregulates the transcription factor ATF4 and its downstream target CHOP, a key mediator of apoptosis. Furthermore, GSPT1 degradation can lead to the downregulation of the anti-apoptotic protein MCL-1. The combination with a BCL2 inhibitor like venetoclax, which blocks another key anti-apoptotic protein, results in a dual assault on the cell's survival mechanisms, leading to enhanced apoptosis.
Conclusion
The combination of GSPT1 degraders with other targeted therapies, such as FLT3 inhibitors and BCL2 inhibitors, represents a promising strategy for the treatment of cancers like AML. The synergistic effects observed in preclinical models are driven by the multi-pronged attack on cancer cell survival pathways. The degradation of GSPT1 induces the Integrated Stress Response and downregulates key anti-apoptotic proteins, sensitizing cancer cells to the effects of other targeted agents. Further clinical investigation of these combination therapies is warranted to translate these promising preclinical findings into improved outcomes for patients.
References
GSPT1 Degrader-6: A Comparative Analysis Against Leading GSPT1 Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of GSPT1 degrader-6 against other prominent GSPT1-targeting compounds, including CC-885, CC-90009, SJ6986, and MRT-2359. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and potential.
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of protein translation. Its degradation has emerged as a promising therapeutic strategy in oncology.[1] GSPT1 degraders, often functioning as molecular glues, induce the ubiquitination and subsequent proteasomal degradation of GSPT1 by recruiting the E3 ligase cereblon (CRBN).[1][2] This guide offers a comparative analysis of this compound and other key players in this class.
Performance Benchmark: this compound vs. Known Inhibitors
The following table summarizes the key performance indicators of this compound alongside established GSPT1 inhibitors based on available preclinical data.
| Compound | Type | Target | DC50 (nM) | Dmax (%) | Cell Viability IC50/EC50 (nM) | Key Findings |
| This compound | Molecular Glue | GSPT1 | 13[3] | Not Reported | Not Reported | Potent GSPT1 degrader. |
| CC-885 | Molecular Glue | GSPT1 | Not Reported | Not Reported | Not Reported | First-in-class GSPT1 degrader, demonstrated broad cytotoxicity.[4] |
| CC-90009 | Molecular Glue | GSPT1 | Not Reported | Not Reported | ~8.1-34.1 (Kasumi-1) | Selective GSPT1 degrader with demonstrated anti-leukemic activity. |
| SJ6986 | Molecular Glue | GSPT1/2 | 2.1 | 99 | 1.5 (MV4-11), 0.4 (MHH-CALL-4) | Potent and selective oral GSPT1/2 degrader with favorable pharmacokinetics and in vivo efficacy. |
| MRT-2359 | Molecular Glue | GSPT1 | 5 (CAL51) | 100 | 150 (CAL51) | Potent and orally active selective GSPT1 degrader with activity in MYC-driven cancers. |
Mechanism of Action: GSPT1 Degradation Pathway
GSPT1 molecular glue degraders function by inducing proximity between GSPT1 and the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The subsequent depletion of GSPT1 protein disrupts translation termination, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of GSPT1 degradation by molecular glues.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the head-to-head comparison of GSPT1 degraders. The following diagram outlines a typical experimental cascade for evaluating and comparing the efficacy of these compounds.
Caption: Standard experimental workflow for comparing GSPT1 degraders.
Logical Framework for Benchmarking
The evaluation of GSPT1 degraders involves a multi-tiered approach, starting from target engagement and culminating in in vivo efficacy. This diagram illustrates the logical flow of the benchmarking process.
Caption: Logical relationship for benchmarking GSPT1 degraders.
Experimental Protocols
Western Blot for GSPT1 Degradation
-
Cell Lysis: Treat cancer cell lines with varying concentrations of GSPT1 degraders for desired time points (e.g., 4, 8, 24 hours). Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of GSPT1 degradation relative to the loading control. Calculate DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of GSPT1 degraders for 72 hours.
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate IC50 or EC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with GSPT1 degraders at various concentrations for a specified duration (e.g., 24, 48 hours).
-
Cell Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
References
- 1. Merging PROTAC and molecular glue for degrading BTK and GSPT1 proteins concurrently - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of GSPT1 Degrader-6
Researchers and laboratory personnel handling GSPT1 degrader-6, a novel molecular glue degrader, must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a hazardous chemical waste. This guide provides a comprehensive overview of the necessary disposal procedures, drawing from established laboratory safety principles for handling potent, biologically active small molecules.
Immediate Safety and Handling Precautions
Prior to disposal, appropriate personal protective equipment (PPE) must be worn, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including waste segregation and containerization, should be performed within a certified chemical fume hood to minimize inhalation exposure.
Waste Categorization and Segregation
Proper segregation of waste is the first critical step in the disposal process. Different waste streams must be kept separate to avoid dangerous chemical reactions and to ensure proper disposal by waste management professionals.
Table 1: Waste Segregation for this compound
| Waste Type | Description | Disposal Container |
| Solid Waste | Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper. | Labeled, sealed, and puncture-resistant container designated for solid chemical waste. |
| Liquid Waste | Unused or residual solutions of this compound, and solvents used for rinsing contaminated glassware. | Labeled, sealed, and chemically compatible container (e.g., amber glass bottle) for liquid hazardous waste.[1] |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Designated sharps container. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of this compound. | Should be treated as hazardous liquid waste unless institutional guidelines explicitly permit neutralization and drain disposal for similar compounds, which is unlikely for a novel degrader. |
It is crucial to never mix incompatible wastes. For instance, acidic and basic solutions should be kept separate, and chlorinated and non-chlorinated solvent waste should not be combined.[1]
Step-by-Step Disposal Protocol
-
Decontamination of Labware: All glassware and equipment contaminated with this compound should be decontaminated. This typically involves rinsing with a suitable solvent (e.g., ethanol or DMSO, depending on solubility) to remove residual compound. The resulting rinseate must be collected and disposed of as hazardous liquid waste.[2] For containers that held acute hazardous waste, a triple rinse is often required.[2]
-
Packaging Solid Waste: Carefully place all contaminated solid waste into a designated hazardous waste container. Ensure the container is properly labeled with the words "Hazardous Waste," the chemical name ("this compound waste"), and the associated hazards (e.g., "Toxic," "Biohazard" if applicable).
-
Packaging Liquid Waste: Transfer all liquid waste containing this compound into a designated, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentrations of all components. The pH of the waste should be neutral (between 5.5 and 10.5) unless otherwise specified by your institution's waste management guidelines.[3]
-
Storage of Waste: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. Containers must be kept closed except when adding waste.
-
Waste Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your Environmental Health and Safety (EH&S) office. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow for this compound
Caption: Workflow for the proper segregation, storage, and disposal of this compound waste.
Signaling Pathway of PROTACs and Molecular Glues
Understanding the mechanism of action of this compound, which functions as a molecular glue, underscores its biological potency and the need for cautious handling. Molecular glues and PROTACs (Proteolysis Targeting Chimeras) hijack the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins.
General Mechanism of Action for Protein Degraders
Caption: Simplified signaling pathway for targeted protein degradation by molecular glues like this compound.
By following these conservative and established procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for detailed local requirements.
References
Essential Safety and Logistical Information for Handling GSPT1 degrader-6
Disclaimer: No specific Safety Data Sheet (SDS) for GSPT1 degrader-6 was found in the public domain. The following guidance is based on the general safety protocols for handling potent, biologically active, and potentially cytotoxic small molecules, such as PROTACs and molecular glues, in a research setting. It is imperative to consult the supplier-provided SDS upon receipt of the compound and to perform a risk assessment specific to your laboratory's procedures.
GSPT1 (G1 to S phase transition 1) degraders are a class of molecules designed to be biologically active, often inducing apoptosis or cell cycle arrest. Due to their mechanism of action, it is prudent to handle them as potentially hazardous and cytotoxic compounds.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The primary goal of PPE is to establish a barrier between the researcher and the hazardous chemical. Given the potent nature of GSPT1 degraders, a comprehensive PPE strategy is crucial.
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the compound. The outer glove should be removed before leaving the immediate work area to prevent the spread of contamination.
-
Gowns: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Polyethylene-coated polypropylene or similar non-absorbent material is preferred over standard cloth lab coats.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes, chemical safety goggles and a face shield should be worn.
-
Respiratory Protection: All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure. Surgical masks do not offer respiratory protection from chemical aerosols and should not be used for this purpose. For cleaning up significant spills outside of a containment device, a respirator (e.g., N-95 or higher) may be necessary as part of a comprehensive respiratory protection program.
Operational and Disposal Plans
A structured plan for the entire lifecycle of the chemical, from receipt to disposal, is essential for safety and compliance.
Operational Plan: Step-by-Step Guidance
-
Receiving and Storage: Upon receipt, inspect the package for any damage. The compound should be stored in a clearly labeled, sealed container in a designated and secure location, such as a locked cabinet, away from incompatible materials.
-
Preparation of Stock Solutions:
-
Don all required PPE before handling the compound.
-
Conduct all weighing of the solid compound and preparation of solutions within a chemical fume hood or other suitable containment device.
-
Use a disposable work mat with an absorbent top layer and an impermeable backing to contain any potential spills.
-
When dissolving the compound, add the solvent slowly to avoid aerosolization.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Experimental Use:
-
Keep containers of this compound sealed when not in use.
-
Transport solutions in secondary containment (e.g., a sealed, unbreakable container) between the storage area and the experimental workspace.
-
After handling, wipe down the work area in the fume hood/BSC with an appropriate cleaning agent.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix hazardous waste with non-hazardous waste. Keep liquid and solid waste streams separate.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvents used.
-
Solid Waste: All solid waste, including contaminated gloves, gowns, pipette tips, vials, and work mats, must be collected in a dedicated, labeled hazardous waste container.
-
Empty Containers: The original container of the compound, even when "empty," may retain residue and should be disposed of as hazardous solid waste. For containers of solutions, triple-rinsing with a suitable solvent may be required before the container can be considered non-hazardous, but the rinsate must be collected as hazardous liquid waste.
-
Spill Cleanup: In case of a spill, follow your institution's established spill cleanup procedures for potent compounds. All materials used for cleanup must be disposed of as hazardous waste.
Data Presentation
| Safety Parameter | Recommendation | Rationale |
| Primary Engineering Control | Chemical Fume Hood or Class II BSC | To prevent inhalation of aerosols or solid particles. |
| Gloves | Double-layered, chemotherapy-rated nitrile gloves | To provide a robust barrier against skin contact. |
| Gown | Disposable, solid-front, non-absorbent material | To protect skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields (minimum); goggles for splash risk | To prevent eye exposure to splashes or aerosols. |
| Solid Waste Disposal | Segregated, labeled hazardous waste container | To ensure proper handling and disposal of all contaminated materials. |
| Liquid Waste Disposal | Segregated, labeled, compatible hazardous waste container | To prevent environmental contamination and ensure proper disposal. |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
